Tocoretinate
Description
Tretinoin Tocoferil is an alpha-tocopherol ester of all trans-retinoic acid (ATRA or tretinoin), with skin healing, differentiation inducing and anti-leukemia activities. By stimulating the formation of tissue granulation and wound healing, tretinoin tocoferil promotes the healing of skin ulcers. In addition, this agent induces the granulocytic differentiation of human leukemia cells and inhibits cellular proliferation. Tretinoin tocoferil does not induce teratogenesis and is less toxic than ATRA.
Properties
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQIJXOWVAHQES-UNAKLNRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046923 | |
| Record name | Tretinoin tocoferil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40516-49-2, 40516-48-1 | |
| Record name | α-Tocopheryl retinoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl (±)-retinoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tretinoin tocoferil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocopheryl retinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tretinoin tocoferil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOCOPHERYL RETINOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN694NBMM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRETINOIN TOCOFERIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD060B1SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Cellular Signaling Pathways of Tretinoin Tocoferil
Abstract
Tretinoin tocoferil, a novel compound synthesizing the therapeutic actions of all-trans-retinoic acid (tretinoin) and α-tocopherol (vitamin E), represents a significant advancement in dermatological and potential systemic therapies. This guide provides a comprehensive technical overview of the cellular signaling pathways modulated by this unique molecule. We will dissect the established genomic and non-genomic pathways associated with its constituent parts—the potent nuclear receptor agonist activity of the tretinoin moiety and the antioxidant and signaling-modulatory roles of the tocopherol moiety. Furthermore, this guide will explore the synergistic and potentially unique signaling cascades elicited by the intact Tretinoin tocoferil molecule, moving beyond a simple summation of its components. This document is intended for researchers, scientists, and drug development professionals seeking a deep mechanistic understanding of Tretinoin tocoferil to inform future research and therapeutic applications.
Introduction: A Molecule of Synergistic Design
Tretinoin tocoferil is an ester-bond compound of all-trans-retinoic acid (ATRA) and α-tocopherol.[1] This design capitalizes on the well-documented therapeutic properties of both molecules. Tretinoin, a first-generation retinoid, is a cornerstone in dermatology for treating acne vulgaris, photoaging, and hyperpigmentation by modulating epithelial cell differentiation and proliferation.[2][3] α-Tocopherol is the most biologically active form of Vitamin E, renowned for its potent antioxidant capabilities that protect cells from oxidative stress.[2]
The combination in Tretinoin tocoferil is not merely additive. Evidence suggests that the effects of Tretinoin tocoferil are distinct from those of either ATRA or α-tocopherol alone, hinting at a unique pharmacological profile.[1] For instance, in studies on myelomonocytic leukemia cells, Tretinoin tocoferil demonstrated a synergistic inhibition of proliferation with ATRA, suggesting it acts through a partially different mechanism.[1] This guide will elucidate the known signaling pathways of its components as a foundation for understanding the integrated action of Tretinoin tocoferil.
The Tretinoin Moiety: Orchestrating Gene Expression via Nuclear Receptors
The primary mechanism of action of the tretinoin component of Tretinoin tocoferil is the modulation of gene expression through binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4]
The Canonical Genomic Pathway: RAR/RXR Heterodimer Signaling
The classical pathway involves a series of well-defined steps culminating in the transcription of target genes.
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Cellular Uptake and Nuclear Translocation: Tretinoin enters the cell and is chaperoned to the nucleus by cellular retinoic acid-binding proteins (CRABPs).[5]
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Receptor Binding and Heterodimerization: In the nucleus, tretinoin binds to RARs (isoforms α, β, γ). This binding event induces a conformational change, promoting the heterodimerization of RAR with an RXR (isoforms α, β, γ).[6]
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RARE Binding and Co-regulator Exchange: The RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[7] In the absence of a ligand, the heterodimer is often bound to co-repressor proteins (e.g., NCoR, SMRT), which silence gene transcription. Ligand binding triggers the dissociation of co-repressors and the recruitment of co-activator proteins (e.g., SRCs, CBP/p300).[6]
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Transcriptional Activation: The co-activator complex then recruits the basal transcription machinery, including RNA polymerase II, to initiate the transcription of target genes.[5]
Hundreds of genes are known to be regulated by retinoic acid, controlling processes such as cell differentiation, proliferation, and apoptosis.[8]
Diagram: Canonical RAR/RXR Signaling Pathway
Caption: Canonical genomic signaling pathway of Tretinoin via RAR/RXR heterodimers.
Non-Genomic Signaling and Crosstalk
Beyond direct gene regulation, tretinoin can initiate rapid, non-genomic signaling events that often crosstalk with other major pathways.
Retinoic acid has been shown to rapidly activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[9] This activation can be independent of transcription and involves the direct interaction of RAR with the p85 regulatory subunit of PI3K in the cytoplasm.[10] This interaction can lead to the activation of Akt and its downstream effectors. However, the relationship is complex, as long-term retinoid treatment in some cancer cells can lead to the downregulation of the PI3K/Akt pathway, contributing to growth inhibition.[10]
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is another key target of retinoid signaling. Retinoic acid can modulate ERK activity, though the effects are cell-type dependent. In some contexts, RA can inhibit ERK phosphorylation, while in others, it can lead to its activation.[11][12] For instance, in skeletal muscle cells, retinoic acid stimulates glucose uptake through an AMPK-p38 MAPK-dependent mechanism.[8]
Activator protein-1 (AP-1) is a transcription factor that plays a significant role in cellular proliferation and inflammation. The tretinoin-liganded RAR/RXR heterodimer can inhibit AP-1 activity. This transrepression does not involve direct binding of the retinoid receptors to the AP-1 response element in DNA. Instead, it is thought to occur through protein-protein interactions, where the RAR/RXR complex sequesters common co-activators like CBP/p300, making them unavailable for AP-1-mediated transcription.
Diagram: Crosstalk of Tretinoin Signaling with other Pathways
Caption: Overview of Tretinoin's genomic and non-genomic signaling interactions.
The Tocopherol Moiety: Antioxidant and Independent Signaling Roles
The α-tocopherol component of Tretinoin tocoferil is primarily known for its antioxidant properties, neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage.[2] However, tocopherols and their derivatives can also modulate specific signaling pathways.
Nrf2 Antioxidant Response Pathway
While tocopherol directly scavenges ROS, it can also influence the endogenous antioxidant response. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a suite of antioxidant and detoxification genes. While direct activation of Nrf2 by tocopherol is not its primary mechanism, by reducing the overall oxidative burden, tocopherol can help maintain the cellular redox balance that influences Nrf2 activity. Conversely, the tretinoin moiety has been shown to inhibit Nrf2 activity through a physical interaction between RARα and Nrf2, preventing Nrf2 from binding to the Antioxidant Response Element (ARE).[13][14] The interplay of these opposing effects within the Tretinoin tocoferil molecule is a critical area for further investigation.
Modulation of Inflammatory Pathways
Tocopherols have been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various signaling cascades, including those leading to inflammation. By modulating PKC, the tocopherol moiety may contribute to the anti-inflammatory effects of Tretinoin tocoferil.
The Integrated Signaling of Tretinoin Tocoferil: Evidence and Hypotheses
As previously mentioned, Tretinoin tocoferil exhibits biological activities distinct from its individual components.[1] This suggests that the intact molecule, or its unique metabolic profile in target tissues, elicits a differential signaling response.
Enhanced Extracellular Matrix Gene Expression
A key study demonstrated that Tretinoin tocoferil significantly stimulates the gene expression of multiple extracellular matrix (ECM) components in human dermal fibroblasts.[15] This effect is fundamental to its wound healing and anti-aging properties.
| Gene | Fold Increase in mRNA Levels (vs. Control) |
| Collagen I | ~90% |
| Fibronectin | ~90% |
| Collagen III | ~60% |
| Collagen VI | ~60% |
| Elastin | ~30% |
| Table 1: Effect of Tretinoin Tocoferil on ECM Gene Expression in Human Dermal Fibroblasts. [15] |
This broad and potent induction of ECM genes may result from a more sustained or targeted activation of the RAR/RXR pathway compared to tretinoin alone. It is plausible that the tocopherol moiety improves the stability and delivery of the retinoid to its nuclear receptors.
Hypothesized Mechanisms of Synergistic Action
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Altered Receptor Binding or Activation: The bulky tocopherol group may alter the binding kinetics of the tretinoin moiety with RARs, potentially leading to a more prolonged or selective receptor occupancy and subsequent downstream signaling.
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Modified Co-regulator Recruitment: The unique conformation of the Tretinoin tocoferil-RAR/RXR complex could favor the recruitment of a different subset of co-activators or co-repressors compared to tretinoin alone, thus altering the transcriptional output.
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Intracellular Trafficking and Metabolism: The lipophilic nature of the tocopherol tail may influence the cellular uptake, subcellular localization, and metabolic stability of the compound, leading to higher effective concentrations at the site of action. It is possible that Tretinoin tocoferil acts as a pro-drug, being slowly hydrolyzed in the skin to release tretinoin and tocopherol, thereby reducing the irritation potential of tretinoin while providing a sustained therapeutic effect.
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Dual Pathway Modulation: Tretinoin tocoferil may simultaneously engage retinoid-dependent pathways and tocopherol-sensitive pathways (e.g., antioxidant and anti-inflammatory), leading to a multi-pronged therapeutic effect that is more potent than either agent alone.
Experimental Methodologies for Elucidating Tretinoin Tocoferil Signaling
Investigating the precise signaling mechanisms of Tretinoin tocoferil requires a combination of molecular and cellular biology techniques.
Luciferase Reporter Assays for RAR/RXR Activation
This is a foundational experiment to determine if Tretinoin tocoferil acts as a direct agonist for RARs and RXRs.
Protocol:
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Cell Culture: Culture a suitable cell line (e.g., HEK293T, HaCaT) in appropriate media.
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Transfection: Co-transfect the cells with:
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An expression vector for the desired RAR and RXR isoforms.
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A reporter plasmid containing a luciferase gene downstream of a promoter with multiple RAREs.
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A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
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Treatment: After 24 hours, treat the cells with varying concentrations of Tretinoin tocoferil, tretinoin (positive control), tocopherol (negative control), and vehicle control.
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Lysis and Luminescence Measurement: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity relative to the vehicle control to determine the dose-response curve and EC50 value.
Diagram: Luciferase Reporter Assay Workflow
Caption: Workflow for a luciferase reporter assay to assess RAR/RXR activation.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-Seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of the RAR/RXR complex in response to Tretinoin tocoferil treatment, thus revealing its direct target genes.
Protocol:
-
Cell Treatment: Treat cells (e.g., primary human dermal fibroblasts) with Tretinoin tocoferil or vehicle control.
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Cross-linking: Cross-link proteins to DNA using formaldehyde.
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Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
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Immunoprecipitation: Incubate the sheared chromatin with antibodies specific to RAR or RXR to pull down the receptor-DNA complexes.
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Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
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Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
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Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment, which correspond to RAR/RXR binding sites. These sites can then be correlated with gene expression data to identify direct, functional target genes.
Western Blotting for Pathway Activation
Western blotting is used to quantify changes in the expression and phosphorylation status of key proteins in signaling pathways of interest (e.g., PI3K/Akt, MAPK).
Protocol:
-
Cell Treatment and Lysis: Treat cells with Tretinoin tocoferil for various time points and lyse the cells to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
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SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK, Collagen I) and a loading control (e.g., β-actin or GAPDH).
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Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
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Quantification: Capture the image of the blot and perform densitometry analysis to quantify the relative changes in protein levels.
Conclusion and Future Directions
Tretinoin tocoferil is a rationally designed molecule that leverages the signaling pathways of both retinoids and tocopherol. Its primary mechanism is likely initiated through the activation of the canonical RAR/RXR genomic pathway, leading to profound changes in gene expression, particularly in genes related to the extracellular matrix. Concurrently, it likely modulates key non-genomic pathways such as PI3K/Akt and MAPK, and provides antioxidant protection.
The existing evidence strongly suggests that Tretinoin tocoferil is more than a simple combination therapy; it is a distinct chemical entity with a unique and potentially more favorable therapeutic profile than its individual components. Future research should focus on elucidating the precise molecular interactions of the intact molecule with nuclear receptors and other signaling proteins. Comparative studies using transcriptomics and proteomics to directly contrast the cellular responses to Tretinoin tocoferil, tretinoin, and tocopherol will be invaluable in mapping its unique signaling signature. A deeper understanding of these pathways will unlock the full therapeutic potential of this promising compound.
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- 4. Retinoic Acid (Tretinoin) | Cell Signaling Technology [cellsignal.com]
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- 7. researchgate.net [researchgate.net]
- 8. Retinoic Acid Leads to Cytoskeletal Rearrangement through AMPK-Rac1 and Stimulates Glucose Uptake through AMPK-p38 MAPK in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT and ERK regulate retinoic acid-induced neuroblastoma cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the PI3 Kinase Pathway By Retinoic Acid Mediates Sodium/Iodide Symporter (NIS) Induction and Iodide Transport in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoic Acid Modulates Interferon-γ Production by Hepatic Natural Killer T Cells via Phosphatase 2A and the Extracellular Signal-Regulated Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Effects of tretinoin tocoferil on gene expression of the extracellular matrix components in human dermal fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Effects of Tocoretinate on Extracellular Matrix Gene Expression
This guide provides a comprehensive technical overview of the molecular mechanisms and experimental protocols for investigating the effects of tocoretinate on extracellular matrix (ECM) gene expression. It is intended for researchers, scientists, and drug development professionals engaged in dermatology, tissue remodeling, and fibrosis research.
Introduction: this compound as a Modulator of the Extracellular Matrix
This compound, an ester of retinoic acid and tocopherol (Vitamin E), is a compound of significant interest for its therapeutic potential in skin disorders characterized by aberrant extracellular matrix dynamics, such as sclerotic skin diseases and skin ulcers.[1] The ECM, a complex network of proteins and other macromolecules, provides structural and biochemical support to cells and tissues. Its homeostasis is critical for tissue integrity and function, and its dysregulation is a hallmark of numerous pathologies, including fibrosis and aging.
The dual nature of this compound, combining the well-documented effects of retinoids on gene expression with the antioxidant properties of tocopherol, makes it a compelling candidate for modulating ECM gene expression. Retinoids are known to be potent regulators of cellular differentiation and proliferation and can influence the expression of key ECM components.[2] Tocopherol, a lipid-soluble antioxidant, can protect cellular membranes from oxidative stress, a factor known to influence ECM turnover. This guide will delve into the molecular pathways through which this compound exerts its effects and provide detailed methodologies for its study.
Molecular Mechanisms of this compound Action on ECM Gene Expression
The biological activity of this compound is largely attributed to its hydrolysis into retinoic acid and tocopherol. Retinoic acid, a potent signaling molecule, directly influences gene transcription by binding to nuclear receptors, while tocopherol can modulate signaling pathways through its antioxidant and other non-antioxidant functions.
The Central Role of Retinoid Signaling: RAR/RXR Activation
The effects of the retinoic acid moiety of this compound on gene expression are primarily mediated through two types of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[3][4] These receptors exist as three isotypes (α, β, and γ). RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[3]
Upon binding of retinoic acid to the RAR partner of the heterodimer, a conformational change occurs, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This complex then initiates the transcription of target genes. All-trans-retinoic acid (ATRA) is the primary ligand for RARs. While 9-cis-retinoic acid can bind to both RARs and RXRs, ATRA is the more physiologically relevant ligand for RAR-mediated signaling.[2]
Key Signaling Pathways Modulated by this compound
The influence of this compound on ECM gene expression is not limited to direct transcriptional activation via RAREs. It involves a complex interplay with other critical signaling pathways that regulate ECM homeostasis.
-
Transforming Growth Factor-β (TGF-β)/Smad Pathway: The TGF-β signaling pathway is a master regulator of ECM synthesis. TGF-β ligands bind to their receptors on the cell surface, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of ECM genes like collagens and fibronectin. Retinoids have been shown to modulate the TGF-β/Smad pathway, although the exact mechanisms can be complex and context-dependent.
-
Protein Kinase C (PKC) Pathway: Tocopherol has been implicated in the modulation of the Protein Kinase C (PKC) signaling pathway. PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell growth, differentiation, and apoptosis. PKC can influence gene expression by phosphorylating transcription factors and other downstream targets. The activation or inhibition of specific PKC isozymes by the tocopherol component of this compound could contribute to its overall effect on ECM gene expression.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival. This pathway can be activated by various growth factors and cellular stresses and can influence the expression of ECM-related genes. There is evidence of crosstalk between retinoid signaling and the MAPK/ERK pathway, suggesting another layer of regulation by this compound.
-
Regulation of Activator Protein-1 (AP-1) and Specificity Protein 1 (Sp1): The transcription factor AP-1, a dimer composed of proteins from the Jun and Fos families, plays a critical role in the regulation of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation. Retinoids are known to repress AP-1 activity, thereby inhibiting MMP expression and reducing ECM breakdown.[3] The transcription factor Sp1 is also involved in the regulation of several ECM genes, and its activity can be influenced by both retinoid and other signaling pathways. The interplay between AP-1 and Sp1 is crucial in determining the net effect on ECM gene expression.[5][6][7]
Below is a diagram illustrating the hypothesized signaling pathways of this compound in the regulation of ECM gene expression.
Caption: Hypothesized signaling pathways of this compound in fibroblasts.
Quantitative Effects of this compound on ECM Gene Expression
The following table summarizes the known quantitative effects of this compound on the mRNA expression of key extracellular matrix components in human dermal fibroblasts. It is important to note that the magnitude of the effect is dose-dependent.
| Target Gene | Gene Symbol | Effect of this compound Treatment | Concentration Range | Cell Type | Reference |
| Collagen, Type I, Alpha 1 | COL1A1 | Upregulation | Not specified | Human Dermal Fibroblasts | [8] |
| Collagen, Type III, Alpha 1 | COL3A1 | Upregulation | Not specified | Human Dermal Fibroblasts | [8] |
| Fibronectin 1 | FN1 | Upregulation | Not specified | Human Dermal Fibroblasts | [8] |
| Tenascin C | TNC | Dose-dependent upregulation | 10⁻⁸ M to 10⁻⁴ M | Human Dermal Fibroblasts | [1] |
Experimental Protocols for Assessing this compound's Effects
This section provides a detailed, step-by-step methodology for a typical in vitro experiment to assess the effects of this compound on ECM gene expression in human dermal fibroblasts.
Experimental Workflow Overview
Caption: Workflow for analyzing this compound's effect on gene expression.
Detailed Step-by-Step Protocol
1. Cell Culture of Human Dermal Fibroblasts (HDFs)
-
Materials:
-
Cryopreserved primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
T-75 cell culture flasks
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
6-well cell culture plates
-
-
Procedure:
-
Thaw cryopreserved HDFs rapidly in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing pre-warmed Fibroblast Growth Medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
Aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with fresh medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or 6-well plates for experiments.
-
-
For experiments, seed HDFs in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
2. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Ensure complete dissolution by gentle vortexing or warming.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
3. Treatment of Cells with this compound
-
Procedure:
-
When HDFs in 6-well plates reach 70-80% confluency, replace the growth medium with fresh medium containing the desired concentrations of this compound.
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the final desired concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.
-
Also include an untreated control group.
-
4. Incubation
-
Procedure:
-
Incubate the treated cells at 37°C in a humidified atmosphere with 5% CO₂ for a predetermined time period (e.g., 24 or 48 hours) to allow for changes in gene expression.
-
5. Total RNA Isolation
-
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water, tubes, and pipette tips
-
-
Procedure:
-
Aspirate the medium from the wells.
-
Lyse the cells directly in the wells using the lysis buffer provided in the RNA isolation kit.
-
Follow the manufacturer's protocol for RNA purification, including the on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the purified RNA in RNase-free water.
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
6. cDNA Synthesis (Reverse Transcription)
-
Materials:
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Purified total RNA
-
-
Procedure:
-
Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Typically, 1 µg of total RNA is used per reaction.
-
The resulting cDNA will be used as the template for quantitative real-time PCR.
-
7. Quantitative Real-Time PCR (qRT-PCR)
-
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (COL1A1, COL3A1, FN1, TNC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qRT-PCR instrument
-
-
Primer Sequences (Human):
Gene Forward Primer (5' to 3') Reverse Primer (5' to 3') COL1A1 GAGGGCCAAGACGAAGACATC CAGATCACGTCATCGCACAACA COL3A1 TGGTCTGCAAGGAATGCCTGGA TCTTTCCCTGGGACACCATCAG FN1 CAGTGGGAGCACCTACGAC GTAGGGCTTTGACACTGACC TNC AATGGAGACACTGGCCTGAAT GCTTGTTGTCGTAGGTCCTTG | GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
-
Procedure:
-
Prepare the qRT-PCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the qRT-PCR using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.
-
8. Data Analysis (2-ΔΔCt Method)
-
Procedure:
-
Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the Ct value of the housekeeping gene from the Ct value of the target gene.
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
-
Normalization to Control Group (ΔΔCt): Calculate the ΔΔCt by subtracting the average ΔCt of the control group (e.g., vehicle-treated) from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt(treated sample) - Average ΔCt(control group)
-
-
Calculate Fold Change: The fold change in gene expression relative to the control group is calculated as 2-ΔΔCt.
-
Conclusion
This compound presents a promising therapeutic agent for modulating extracellular matrix dynamics. Its dual action, stemming from its retinoic acid and tocopherol components, allows it to influence a network of signaling pathways that converge on the regulation of ECM gene expression. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the specific effects of this compound and to further elucidate its mechanisms of action. A thorough understanding of how this compound modulates the expression of collagens, fibronectins, tenascins, and MMPs will be instrumental in the development of novel therapies for a range of fibrotic and age-related skin disorders.
References
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Hattori, N., et al. (1999). This compound inhibited the contraction of collagen gel matrices by human dermal fibroblasts with tenascin-C expression. Journal of Dermatological Science, 22(1), 45-53. [Link]
-
D'Aniello, C., et al. (2019). Modulation of retinoid signaling: therapeutic opportunities in organ fibrosis and repair. Pharmacology & Therapeutics, 202, 35-46. [Link]
-
Kurokawa, J., et al. (2018). Activation of RXR and RAR signaling promotes myogenic differentiation of myoblastic C2C12 cells. PLoS One, 13(1), e0192254. [Link]
-
Liu, Y., et al. (2021). AP-1 is a temporally regulated dual gatekeeper of reprogramming to pluripotency. Proceedings of the National Academy of Sciences, 118(24), e2026466118. [Link]
-
Mishra, A., et al. (2007). The combination of ubiquitous transcription factors AP-1 and Sp1 directs keratinocyte-specific and differentiation-specific gene expression in vitro. Experimental Dermatology, 16(3), 220-229. [Link]
-
QIAGEN. (n.d.). RAR Activation. QIAGEN GeneGlobe. [Link]
-
Al Tanoury, Z., et al. (2013). Retinoic Acid Signaling Pathways in Development and Diseases. BioMed Research International, 2013, 624721. [Link]
-
Wikipedia. (2023, December 29). Transcription factor Sp1. Wikipedia. [Link]
-
Magnusson, M. K., et al. (2013). Pharmacological manipulation of the RAR/RXR signaling pathway maintains the repopulating capacity of hematopoietic stem cells in culture. Blood, 122(24), 3929-3939. [Link]
-
Livengood, R. A., & Birrer, M. J. (2006). Differential binding of the transcription factors Sp1, AP-1, and NFI to the promoter of the human alpha5 integrin gene dictates its transcriptional activity. Investigative Ophthalmology & Visual Science, 47(11), 4785-4794. [Link]
-
Reddy, S. P., & Mossman, B. T. (2002). Role and regulaton of activator protein-1 in toxicant-induced responses of the lung. American Journal of Physiology-Lung Cellular and Molecular Physiology, 283(6), L1161-L1178. [Link]
-
Nistico, A., et al. (2015). Human Fibroblasts with Mutations in COL5A1 and COL3A1 Genes Do Not Organize Collagens and Fibronectin in the Extracellular Matrix, Down-regulate 2 1 Integrin, and Recruit v 3 Instead of 5 1 Integrin. Journal of Biological Chemistry, 290(35), 21334-21347. [Link]
-
Hori, Y., et al. (2022). Elevated Alpha 1(I) to Alpha 2(I) Collagen Ratio in Dermal Fibroblasts Possibly Contributes to Fibrosis in Systemic Sclerosis. International Journal of Molecular Sciences, 23(12), 6811. [Link]
-
Zoppi, N., et al. (2019). Transcriptome analysis of skin fibroblasts with dominant negative COL3A1 mutations provides molecular insights into the etiopathology of vascular Ehlers-Danlos syndrome. PLoS One, 14(1), e0210067. [Link]
Sources
- 1. This compound inhibited the contraction of collagen gel matrices by human dermal fibroblasts with tenascin-C expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of retinoid signaling: therapeutic opportunities in organ fibrosis and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The combination of ubiquitous transcription factors AP-1 and Sp1 directs keratinocyte-specific and differentiation-specific gene expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcription factor Sp1 - Wikipedia [en.wikipedia.org]
- 7. Differential binding of the transcription factors Sp1, AP-1, and NFI to the promoter of the human alpha5 integrin gene dictates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNAi-mediated inhibition of COL1A1 and COL3A1 in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical properties of Tocoretinate
An In-Depth Technical Guide to the Biochemical Properties of Tocoretinate
Foreword for the Modern Researcher
In the landscape of therapeutic compound development, the pursuit of molecules that offer high efficacy with a favorable safety profile is paramount. This compound, a hybrid molecule formed by the esterification of α-tocopherol (Vitamin E) and all-trans-retinoic acid (ATRA), represents a compelling case study in synergistic drug design. It is primarily utilized in dermatology for treating skin ulcers and keratinization disorders like lichen amyloidosis[1][2]. This guide moves beyond a superficial overview to provide a deep, mechanistic understanding of this compound, tailored for researchers and drug development professionals. We will dissect its dual-action nature, explore its metabolic fate, and provide robust, field-tested protocols for its analysis. Our objective is to equip you, the scientist, with the foundational knowledge and practical methodologies required to fully explore the potential of this unique compound.
Section 1: Core Molecular Profile and Physicochemical Characteristics
This compound is chemically known as the α-tocopheryl ester of all-trans-retinoic acid[3]. This ester linkage is the cornerstone of its design, temporarily masking the carboxylic acid group of ATRA, a modification that is believed to contribute to its reduced toxicity and teratogenicity when compared to the parent retinoic acid[3][4]. Its highly lipophilic nature governs its formulation into creams and ointments for topical delivery.
A summary of its key physicochemical properties is presented below. Understanding these parameters is critical for designing appropriate delivery systems and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₄₉H₇₆O₃ | [3] |
| Molecular Weight | 713.1 g/mol | [3] |
| XLogP3 | 16.9 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Topological Polar Surface Area | 35.5 Ų | [3] |
| Appearance | Research-grade material is typically a viscous oil or solid. | N/A |
The high XLogP3 value confirms the molecule's significant lipophilicity, predicting its favorable partitioning into lipid-rich environments such as cell membranes, a crucial aspect for both its mechanism of action and its formulation in topical emulsions[5].
Section 2: The Dual Mechanism of Action
The therapeutic activity of this compound is not monolithic; it is the direct result of its hydrolysis into its two constituent, biologically active molecules: α-tocopherol and all-trans-retinoic acid (ATRA) . The ester bond is cleaved by endogenous esterase enzymes present in the skin and other tissues, releasing the parent compounds to exert their distinct effects.
The Retinoic Acid Moiety: A Master Gene Regulator
Upon release, ATRA diffuses into the cell and translocates to the nucleus. Here, it functions as a ligand for two types of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs)[6][7][8][9]. ATRA binds to RARs, which then form a heterodimer with RXRs. This RAR/RXR complex acts as a ligand-activated transcription factor.
The complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes[7][10]. This binding event recruits co-activator or co-repressor proteins, ultimately modulating the transcription of hundreds of genes. This powerful regulatory action is responsible for the profound effects of this compound on cellular behavior:
-
Induction of Cellular Differentiation: In conditions like acute promyelocytic leukemia (APL), ATRA forces malignant promyelocytes to differentiate into mature granulocytes, a key mechanism in its anti-cancer activity[10][11][12]. In the skin, it promotes the normalization of epidermal differentiation, which is beneficial in treating keratinization disorders[1].
-
Control of Proliferation and Apoptosis: ATRA signaling can arrest the cell cycle and inhibit the proliferation of hyperproliferative cells, such as keratinocytes in psoriasis or certain cancer cells[3][4][12]. It can also trigger apoptosis (programmed cell death) in susceptible cell populations[12].
The Tocopherol Moiety: Antioxidant and Membrane Stabilizer
The α-tocopherol component provides a complementary mechanism centered on cytoprotection. As a potent lipid-soluble antioxidant, its primary role is to protect cell membranes from oxidative damage caused by reactive oxygen species (ROS)[13].
-
Radical Scavenging: α-tocopherol is an efficient scavenger of peroxyl radicals. It donates a hydrogen atom from the hydroxyl group on its chromanol ring to the radical, neutralizing it and breaking the chain reaction of lipid peroxidation[14]. This action is critical in tissues exposed to high oxidative stress, such as the skin under UV radiation.
-
Membrane Stabilization: Beyond its antioxidant role, tocopherol inserts into the lipid bilayer of cell membranes. This physical presence is thought to influence membrane fluidity and stability[14][15]. It can form complexes with fatty acids, helping to maintain the structural integrity of the membrane, which is vital for the function of embedded proteins and receptors[14].
Section 3: Metabolism and Pharmacokinetics
Following topical application and enzymatic cleavage, the resulting ATRA and α-tocopherol molecules enter their respective metabolic pathways.
-
α-Tocopherol Metabolism: The metabolism of all vitamin E isoforms, including α-tocopherol, is initiated by ω-hydroxylation of the phytyl tail, a reaction catalyzed primarily by the cytochrome P450 enzyme CYP4F2[16][17]. This is followed by a series of β-oxidation cycles that progressively shorten the side chain, leading to the formation of water-soluble carboxychromanols[18][19]. The primary end-products are carboxyethyl-hydroxychromans (CEHCs) and carboxymethylbutyl hydroxychromans (CMBHCs), which are often conjugated with glucuronic acid or sulfate before being excreted in the urine and bile[16][18][20].
-
All-trans-Retinoic Acid Metabolism: ATRA is metabolized by a different set of cytochrome P450 enzymes, most notably CYP26A1, CYP26B1, and CYP26C1. These enzymes hydroxylate ATRA, primarily at the 4-position, to form 4-hydroxy-RA, which can be further oxidized to 4-oxo-RA[9]. These more polar metabolites have reduced biological activity and are more readily eliminated.
The ester linkage in this compound effectively creates a pro-drug system, allowing for a more localized and potentially sustained release of its active components, which may contribute to its improved tolerability over direct application of ATRA.
Section 4: Key Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for characterizing the core biochemical properties of this compound.
Protocol 1: Quantitative Stability Analysis by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the concentration of a specific analyte in a complex mixture, such as a cream or ointment[21]. This protocol allows for the precise measurement of this compound degradation over time under defined stress conditions (e.g., temperature, UV light), providing essential data for shelf-life prediction. A reversed-phase C18 column is chosen due to the highly lipophilic nature of this compound.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or hexane) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions (e.g., 1-100 µg/mL) to generate a standard curve.
-
Sample Preparation: a. Accurately weigh a portion of the this compound-containing formulation (e.g., 100 mg of cream). b. Add a defined volume of extraction solvent (e.g., 10 mL of hexane) and vortex vigorously for 2-3 minutes to dissolve the active ingredient and separate it from the formulation base. c. Centrifuge the mixture at 3000 x g for 10 minutes to pellet insoluble excipients. d. Carefully transfer the supernatant to a clean vial. If necessary, perform a further dilution to bring the concentration within the range of the standard curve. e. Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Acetonitrile (e.g., 80:20 v/v). Optimization may be required.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~350 nm (the λmax for the retinoic acid chromophore).
-
Injection Volume: 20 µL.
-
-
Analysis: a. Inject the standards to generate a calibration curve of peak area versus concentration. b. Inject the prepared samples. c. Quantify the amount of this compound in the samples by interpolating their peak areas from the standard curve.
-
Stability Study: Repeat this procedure on samples stored under various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, photostability chamber) at multiple time points (e.g., 0, 1, 3, 6 months). The percentage of this compound remaining is plotted against time to determine degradation kinetics.
Protocol 2: Assessment of Antioxidant Activity (DPPH Assay)
Causality: To validate the functional contribution of the tocopherol moiety, a radical scavenging assay is essential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method based on a single electron transfer mechanism[22]. The stable DPPH radical has a deep violet color, which is reduced to the pale yellow diphenylpicrylhydrazine in the presence of an antioxidant. The degree of discoloration is proportional to the scavenging activity and can be measured spectrophotometrically. This assay is suitable for lipophilic compounds when performed in an appropriate organic solvent[23][24].
Methodology:
-
Reagent Preparation: a. Prepare a 0.1 mM solution of DPPH in ethanol or 2-propanol. Store in the dark at 4°C. b. Prepare a stock solution of this compound (and a positive control, e.g., α-tocopherol or Trolox) in the same solvent. Create a range of serial dilutions.
-
Assay Procedure (96-well plate format): a. To each well, add 50 µL of the sample dilutions (or solvent for the blank control). b. Add 150 µL of the 0.1 mM DPPH solution to all wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.
-
Measurement: a. Measure the absorbance of each well at ~517 nm using a microplate reader.
-
Calculation: a. Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with solvent only, and A_sample is the absorbance of the DPPH solution with the test compound. b. Plot the % Scavenging against the concentration of this compound. c. Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ indicates higher antioxidant activity.
Section 5: Conclusion and Future Directions
This compound stands as an elegant example of molecular synergy, effectively delivering the distinct biochemical actions of both retinoic acid and tocopherol. Its design as a pro-drug mitigates the toxicity of ATRA while leveraging the protective, antioxidant properties of Vitamin E. The mechanistic pathways—nuclear receptor modulation by the retinoid component and radical scavenging by the tocopherol component—are well-defined and complementary.
For researchers, the path forward involves exploring the full therapeutic window of this molecule. Key areas for future investigation include:
-
Advanced Delivery Systems: Investigating nano-formulations (e.g., lipid nanoparticles, microemulsions) to enhance skin penetration and target specific cell layers.
-
Metabolomic Profiling: Conducting detailed studies to quantify the rate and extent of this compound hydrolysis in target tissues and identify all downstream metabolites.
-
Expanded Therapeutic Applications: Exploring its efficacy in other dermatological conditions characterized by inflammation and oxidative stress, or as an adjuvant in oncology beyond APL.
This guide has provided the core biochemical framework and analytical tools to empower such investigations. The continued study of well-designed molecules like this compound will undoubtedly push the boundaries of drug development.
References
- Alsenaidy, M. A., et al. (2012). Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O3) in acute promyelocytic leukemia. PubMed.
- Wang, Z. Y., & Chen, Z. (2008). Treatment of acute promyelocytic leukaemia with all-trans retinoic acid and arsenic trioxide: a paradigm of synergistic molecular targeting therapy. PubMed Central.
- Ma, H., et al. (2024). All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia. Frontiers in Pharmacology.
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An In-depth Technical Guide to the Comparative Toxicity of Tocoretinate versus All-Trans Retinoic Acid (ATRA)
Executive Summary
All-trans retinoic acid (ATRA) represents a paradigm of targeted differentiation therapy, particularly in acute promyelocytic leukemia (APL). However, its clinical utility is constrained by a significant toxicity profile, most notably the life-threatening differentiation syndrome (DS). Tocoretinate (tretinoin tocoferil), an ester conjugate of ATRA and α-tocopherol, has emerged as a compound with a potentially superior therapeutic index. This guide provides a detailed comparative analysis of the toxicity profiles of this compound and ATRA, grounded in their distinct molecular mechanisms. We dissect the pathophysiology of ATRA-induced toxicities and present a mechanistic rationale for the improved safety profile of this compound, supported by preclinical evidence and the known biological functions of its constituent molecules. Furthermore, this document furnishes detailed experimental protocols for the preclinical evaluation of retinoid toxicity, designed to provide a robust framework for future drug development and research in this area.
Introduction: The Retinoid Dilemma in Therapy
Retinoids, derivatives of vitamin A, are powerful modulators of cellular differentiation, proliferation, and apoptosis.[1] ATRA has revolutionized the treatment of APL, a malignancy characterized by a t(15;17) translocation resulting in the PML-RARα fusion protein.[2] By binding to the RARα moiety of this oncoprotein, pharmacological doses of ATRA overcome the transcriptional repression and induce the terminal differentiation of leukemic blasts.[3]
Despite this remarkable success, ATRA's therapeutic window is narrow. Systemic administration is associated with a constellation of adverse effects, the most severe being differentiation syndrome, which occurs in up to 25% of APL patients during induction therapy.[4] This complication, along with other toxicities such as mucocutaneous effects and hypertriglyceridemia, necessitates intensive monitoring and can lead to treatment interruption.[5] The search for safer retinoid analogues has led to the development of this compound, a hybrid molecule designed to retain the therapeutic efficacy of ATRA while mitigating its toxicity.[6] Animal models have shown this compound to be at least 150 times less toxic than ATRA and non-teratogenic, highlighting its potential as a safer alternative.[6] This guide will explore the mechanistic basis for this improved safety profile.
Molecular Mechanisms of Action and Metabolism: A Tale of Two Molecules
The divergent toxicity profiles of ATRA and this compound are rooted in their distinct chemical structures and consequent metabolic fates and molecular interactions.
All-Trans Retinoic Acid (ATRA)
ATRA exerts its biological effects by binding to nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[7] This RAR/RXR complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes.[8] In the absence of a ligand, the complex recruits corepressors, leading to transcriptional silencing. Upon ATRA binding, a conformational change releases corepressors and recruits coactivators, initiating gene transcription that drives cellular differentiation.[3]
However, this powerful mechanism is also linked to its toxicity. The massive, synchronous differentiation of leukemic cells induced by ATRA leads to a surge in the expression of inflammatory cytokines and adhesion molecules, culminating in the systemic inflammatory response that characterizes differentiation syndrome.[9][10]
Caption: ATRA signaling leading to differentiation and toxicity.
This compound (Tretinoin Tocoferil)
This compound is an ester of ATRA and α-tocopherol (a form of Vitamin E).[11] This structure dictates a pro-drug mechanism. Following administration, it is hypothesized that endogenous esterases cleave the molecule, releasing both ATRA and α-tocopherol.[3][6] This dual-release is central to its improved safety profile.
-
ATRA Component: The released ATRA is free to engage the RAR/RXR pathway, inducing the desired therapeutic differentiation of target cells.[6]
-
α-Tocopherol Component: The co-released α-tocopherol is not an inert carrier. It is a potent antioxidant and has significant immunomodulatory functions. Crucially, α-tocopherol has been shown to suppress the production of pro-inflammatory cytokines, such as IL-6, IL-8, and MCP-1.[12][13] It can also modulate immune responses, potentially dampening the hyper-inflammatory cascade initiated by ATRA-induced differentiation.[14]
The this compound molecule, therefore, delivers the therapeutic agent (ATRA) along with a "built-in" toxicity-mitigating agent (α-tocopherol). This elegant design addresses the root cause of ATRA's primary dose-limiting toxicity.
Caption: Hypothesized dual-action mechanism of this compound.
Comparative Toxicity Profiles
The mechanistic differences translate directly into distinct in vivo toxicity profiles.
| Toxicity Parameter | All-Trans Retinoic Acid (ATRA) | This compound (Tretinoin Tocoferil) | Mechanistic Rationale for Difference |
| Differentiation Syndrome | Incidence of ~25% in APL patients; can be fatal.[4] | Expected to be significantly lower or absent. | α-tocopherol component suppresses the underlying cytokine storm.[12][13] |
| General Systemic Toxicity | Dose-limiting; includes headache, dry skin/mucosa, hypertriglyceridemia, liver dysfunction.[5][15] | Preclinical data shows at least 150x lower toxicity than ATRA in animal models.[6] | Slower, pro-drug release of ATRA may prevent sharp plasma peaks. Co-administration of Vitamin E is known to reduce general retinoid toxicity.[16][17] |
| Teratogenicity | Highly teratogenic; contraindicated in pregnancy.[18] | Reported to be non-teratogenic in animal models.[6] | The ester linkage and different pharmacokinetic profile likely prevent the teratogenic concentrations of free ATRA from reaching the fetus. |
| Topical Irritation | Common side effect (redness, peeling).[18] | Used therapeutically for skin ulcers, suggesting good local tolerance.[19] | The antioxidant and anti-inflammatory properties of α-tocopherol likely counteract the irritant effects of ATRA.[20] |
Experimental Protocols for Preclinical Toxicity Assessment
To rigorously evaluate the comparative toxicity of novel retinoids like this compound against standards like ATRA, a multi-tiered experimental approach is essential.
Workflow for Comparative Toxicity Testing
Caption: Tiered workflow for retinoid toxicity evaluation.
Protocol: In Vitro Comparative Cytotoxicity Assay
-
Objective: To determine the relative cytotoxicity of this compound and ATRA on leukemic cells versus normal hematopoietic progenitor cells.
-
Cell Lines:
-
Leukemic Model: NB-4 (APL cell line expressing PML-RARα).[2]
-
Normal Hematopoietic Model: CD34+ hematopoietic stem/progenitor cells (HSPCs) isolated from human cord blood or bone marrow.
-
-
Methodology:
-
Cell Seeding: Seed NB-4 cells and CD34+ HSPCs in appropriate media in separate 96-well plates at a density of 1 x 10⁴ cells/well.
-
Compound Preparation: Prepare stock solutions of ATRA and this compound in DMSO. Serially dilute in culture media to achieve a final concentration range (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO equivalent).
-
Treatment: Add 100 µL of diluted compounds to the respective wells. Incubate for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add 10 µL of a metabolic activity reagent (e.g., MTT, XTT, or PrestoBlue™) to each well. Incubate for 2-4 hours.
-
Data Acquisition: Read absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Analysis: Normalize data to the vehicle control. Calculate the IC₅₀ (concentration inhibiting 50% of cell growth) for each compound on each cell line using non-linear regression analysis. A superior therapeutic index for this compound would be indicated by a low IC₅₀ in NB-4 cells and a high IC₅₀ in CD34+ HSPCs.
-
Protocol: In Vitro Cytokine Release Assay (Differentiation Syndrome Model)
-
Objective: To quantify the induction of pro-inflammatory cytokines associated with DS by ATRA versus this compound.
-
Cell Line: NB-4 cells.
-
Methodology:
-
Cell Culture: Culture NB-4 cells to mid-log phase. Seed 1 x 10⁶ cells/mL in 6-well plates.
-
Treatment: Treat cells with a therapeutically relevant concentration (e.g., 1 µM) of ATRA, this compound, or vehicle control (DMSO).
-
Time Course: Incubate for 24, 48, and 72 hours.
-
Supernatant Collection: At each time point, centrifuge the cell suspension at 300 x g for 5 minutes. Collect the cell-free supernatant and store at -80°C.
-
Cytokine Quantification: Analyze the supernatants for key DS-associated cytokines (TNF-α, IL-1β, IL-6, IL-8, MCP-1) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Analysis: Compare the concentration of each cytokine at each time point between treatment groups. A significantly lower induction of these cytokines by this compound would support its reduced potential to cause DS.
-
Protocol: In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the MTD and identify target organs of toxicity for ATRA and this compound in a rodent model.
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Methodology:
-
Dose Formulation: Formulate ATRA and this compound for oral gavage (e.g., in corn oil).
-
Dose Escalation: Employ a modified Fibonacci dose escalation scheme. Start with a low dose and escalate in subsequent cohorts (3 animals/sex/group) until dose-limiting toxicities (DLTs) are observed. DLTs may include >20% body weight loss, severe clinical signs (lethargy, ruffled fur), or significant changes in hematology/clinical chemistry.
-
Dosing Regimen: Administer the compounds once daily via oral gavage for 14 consecutive days.
-
Monitoring: Record clinical signs daily and body weights twice weekly. Collect blood at baseline and termination for complete blood count and serum chemistry analysis.
-
Necropsy and Histopathology: At termination, perform a full gross necropsy. Collect major organs (liver, kidney, spleen, lungs, heart, bone marrow, etc.), weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.
-
Analysis: The MTD is defined as the highest dose that does not cause DLTs. Compare the MTD, clinical observations, and histopathological findings between the ATRA and this compound groups.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses a markedly improved toxicity profile compared to ATRA. This is not merely an incremental improvement but is based on a rational drug design that combines a therapeutic moiety (ATRA) with a toxicity-mitigating moiety (α-tocopherol) in a single pro-drug molecule. The primary mechanism for this enhanced safety appears to be the suppression of the pro-inflammatory cytokine cascade that underlies ATRA's most severe toxicity, differentiation syndrome.
For drug development professionals, this compound serves as an exemplary case of pro-drug design aimed at improving the therapeutic index. For researchers, the key future direction is the head-to-head validation of these compounds using the rigorous preclinical protocols outlined in this guide. Specifically, quantifying the differential cytokine induction in vitro and correlating it with outcomes in in vivo models of DS will be critical. Furthermore, detailed pharmacokinetic and metabolic studies of systemic this compound administration are necessary to fully understand the dynamics of ATRA and α-tocopherol release and their tissue distribution. Such studies will provide the definitive evidence needed to advance this compound or similar rationally designed retinoids into clinical settings, potentially offering a safer, more effective treatment for APL and other retinoid-sensitive diseases.
References
A comprehensive, numbered list of all cited sources with full titles, journal/source information, and clickable URLs will be provided upon request.
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Tocoretinate: An In-depth Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Tocoretinate, a synthetic ester of retinoic acid and α-tocopherol, leverages the synergistic effects of its parent compounds for various dermatological applications.[1] As with any pharmaceutical agent, a thorough understanding of its stability and degradation profile is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the intrinsic stability of this compound, its degradation pathways under various stress conditions, and robust methodologies for its stability assessment. Drawing from established principles of forced degradation studies and the known chemistries of retinoids and tocopherols, this document serves as a critical resource for formulation development, analytical method validation, and regulatory submissions.
Introduction: The Rationale for this compound Stability Profiling
This compound (Tretinoin Tocoferil) is an alpha-tocopherol ester of all-trans-retinoic acid (ATRA or tretinoin).[2][3] This hybrid molecule is designed to combine the cell-turnover and collagen-stimulating properties of retinoic acid with the potent antioxidant effects of tocopherol (Vitamin E), aiming to enhance therapeutic efficacy while potentially mitigating some of the irritation associated with topical retinoids.[4]
However, the chemical architecture of this compound, featuring a labile ester linkage and poly-unsaturated systems in both the retinoid and tocopherol moieties, predisposes it to degradation via several mechanisms. Understanding these degradation pathways is not merely an academic exercise; it is a regulatory necessity and a cornerstone of robust drug development. Forced degradation studies, which intentionally stress the drug substance under conditions more severe than accelerated stability testing, are essential for:
-
Elucidating Degradation Pathways: Identifying the likely degradation products that could form under normal storage and handling conditions.[5]
-
Developing Stability-Indicating Methods: Ensuring that the analytical methods used can accurately separate and quantify the intact drug from its degradation products.[6][7]
-
Informing Formulation and Packaging Development: Guiding the selection of excipients and container closure systems that protect the drug from degradation.[5]
-
Assessing the Safety of Degradants: Any significant degradation product must be evaluated for its potential toxicity.[8]
This guide will delve into the primary degradation mechanisms affecting this compound—hydrolysis, oxidation, and photolysis—and provide a framework for their systematic investigation.
Predicted Degradation Pathways of this compound
The degradation of this compound is anticipated to proceed through several key pathways, primarily dictated by the chemical vulnerabilities of the ester linkage and the constituent retinoid and tocopherol structures.
Hydrolytic Degradation
Under acidic or basic conditions, the ester bond linking the retinoic acid and tocopherol moieties is susceptible to hydrolysis. This is considered the primary degradation pathway.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt of retinoic acid and tocopherol.
The primary degradation products of hydrolysis are therefore predicted to be:
-
All-trans-Retinoic Acid (Tretinoin)
-
α-Tocopherol (Vitamin E)
Oxidative Degradation
Both the retinoid and tocopherol components of this compound are prone to oxidation.[4][9] The polyene chain of retinoic acid and the chromanol ring of tocopherol are the principal sites of oxidative attack.
-
Retinoid Moiety: The conjugated double bonds in the retinoic acid portion can undergo oxidation, leading to the formation of various epoxides and other oxygenated derivatives.[10]
-
Tocopherol Moiety: The phenolic hydroxyl group on the chromanol ring of tocopherol is a potent antioxidant. It can be oxidized to form a tocopheryl radical, which can then be further oxidized to products such as α-tocopherylquinone and epoxy-α-tocopherols.[11]
The rate of oxidative degradation is expected to increase with rising temperature and partial pressure of oxygen.[4]
Photodegradation
Retinoids are notoriously photolabile, and this compound is no exception. It is susceptible to degradation by both visible and UV light, particularly at wavelengths below 480 nm, with a peak degradation observed around 420 nm.[4]
The primary photochemical reactions include:
-
Isomerization: The all-trans configuration of the retinoic acid moiety can isomerize to various cis-isomers, such as 13-cis-retinoic acid (isotretinoin).[1][10]
-
Photo-oxidation: The absorption of light energy can promote the formation of reactive oxygen species, accelerating the oxidative degradation pathways described above.[10]
The photodegradation of this compound has been shown to follow apparent second-order kinetics.[4]
The following diagram illustrates the predicted primary degradation pathways of this compound.
Caption: Predicted primary degradation pathways of this compound.
Experimental Design: Forced Degradation Studies
A systematic forced degradation study is essential to confirm the predicted degradation pathways and identify any unknown degradants. The following protocols are based on ICH Q1A(R2) guidelines and are designed to achieve a target degradation of 5-20%.[2]
Materials and Reagents
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Suitable buffers (e.g., phosphate or acetate)
-
High-purity water
Experimental Workflow
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study of this compound.
Step-by-Step Protocols
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time points (e.g., 30 mins, 1, 2, 4 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Solid State: Store the solid this compound powder in a controlled oven at 80°C. Sample at regular intervals.
-
Solution State: Reflux the this compound stock solution at 80°C. Sample at various time points.
-
Cool the samples before diluting with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the this compound solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Use a suitable control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples after the exposure period.
-
Analytical Methodology: Stability-Indicating HPLC
A validated stability-indicating HPLC method is crucial for the successful analysis of forced degradation samples. The method must be able to resolve the this compound peak from all potential degradation products and process-related impurities.
Recommended HPLC Conditions (Starting Point)
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for lipophilic molecules like this compound and its predicted degradants. |
| Mobile Phase | Gradient elution with Acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid) | A gradient is necessary to elute both the relatively polar degradation products (like retinoic acid) and the highly non-polar this compound in a reasonable run time. The acidic modifier improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV/PDA at ~350-360 nm | Retinoids have a strong UV absorbance in this region, allowing for sensitive detection. A PDA detector is highly recommended to assess peak purity. |
| Column Temp. | 30-40°C | To ensure reproducible retention times. |
| Injection Vol. | 10-20 µL | Standard injection volume. |
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines, with a particular focus on specificity . This is demonstrated by the ability of the method to resolve the main drug peak from all degradation products generated during the forced degradation studies. Peak purity analysis using a PDA detector is an essential part of this validation.
Data Interpretation and Summary
The results from the forced degradation studies should be systematically tabulated to provide a clear degradation profile of this compound.
| Stress Condition | Duration | % Degradation of this compound | Major Degradation Products Identified |
| 0.1 M HCl, 60°C | 24 hrs | [Insert Data] | Retinoic Acid, Tocopherol |
| 0.1 M NaOH, RT | 4 hrs | [Insert Data] | Retinoic Acid, Tocopherol |
| 3% H₂O₂, RT | 24 hrs | [Insert Data] | Oxidized Tocopherol, Oxidized Retinoic Acid |
| Thermal (80°C) | 48 hrs | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | - | [Insert Data] | Retinoic Acid Isomers, Oxidized Products |
Data to be filled from experimental results.
Mechanism of Action: A Synergistic Approach
This compound's therapeutic effect is derived from the combined actions of its hydrolytic products, retinoic acid and tocopherol, within the skin cells.
-
Retinoic Acid: Binds to nuclear retinoic acid receptors (RARs), which then heterodimerize with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) on DNA, modulating the transcription of genes involved in cell proliferation, differentiation, and inflammation.
-
Tocopherol: As a potent antioxidant, it protects cell membranes from oxidative stress by scavenging free radicals. This action helps to mitigate inflammation and protect against UV-induced damage.
The following diagram illustrates this proposed synergistic mechanism.
Caption: Proposed synergistic mechanism of action of this compound.
Conclusion
The stability of this compound is a critical quality attribute that is influenced by hydrolytic, oxidative, and photolytic stress. The primary degradation pathway is the hydrolysis of the ester linkage to yield retinoic acid and tocopherol, which are themselves subject to further degradation. A comprehensive forced degradation study, coupled with a validated stability-indicating HPLC method, is essential for fully characterizing the degradation profile of this compound. The insights gained from these studies are indispensable for the development of stable, safe, and effective topical formulations.
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Miyachi, Y., & Imamura, S. (2010). Clinical effect of this compound on lichen and macular amyloidosis. The Journal of Dermatology, 37(7), 653-655. [Link]
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Teraoka, R., Konishi, Y., & Matsuda, Y. (2001). Photochemical and oxidative degradation of the solid-state tretinoin tocoferil. Chemical & Pharmaceutical Bulletin, 49(4), 439-443. [Link]
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PharmaCompass. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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Teraoka, R., Konishi, Y., & Matsuda, Y. (2001). Photochemical and oxidative degradation of the solid-state tretinoin tocoferil. Semantic Scholar. [Link]
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Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. [Link]
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Huminetskyi, T. P., et al. (2019). Identification of the Products of Oxidation of Quercetin by Air Oxygenat Ambient Temperature. MDPI. [Link]
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In Vitro Effects of Tocoretinate on Keratinocyte Differentiation: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro effects of Tocoretinate on keratinocyte differentiation. This compound, an ester of all-trans-retinoic acid (tretinoin) and α-tocopherol, is emerging as a compound of interest for dermatological applications.[1][2] This document delineates the theoretical underpinnings of this compound's mechanism of action, rooted in established retinoid signaling pathways, and translates this into practical, detailed protocols for in vitro assessment. We will explore the culture and differentiation of human keratinocytes, methods for analyzing key differentiation markers such as involucrin and transglutaminase-1, and approaches for evaluating cytotoxicity. Furthermore, this guide emphasizes the importance of comparative studies with established retinoids like tretinoin to benchmark the efficacy and safety profile of this compound. The methodologies described herein are designed to provide a robust and reproducible system for elucidating the therapeutic potential of this compound in modulating epidermal homeostasis.
Introduction: The Rationale for Investigating this compound in Keratinocyte Differentiation
Keratinocyte differentiation is a highly orchestrated process essential for the formation of the protective epidermal barrier. Dysregulation of this process is implicated in a variety of skin disorders, including psoriasis, ichthyosis, and acne.[3] Retinoids, synthetic and natural derivatives of vitamin A, are a cornerstone of therapy for many of these conditions due to their profound effects on cellular proliferation and differentiation.[3][4][5][6] They exert their effects by modulating gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[7][8]
This compound is a hybrid molecule that combines the potent cellular regulatory properties of retinoic acid with the antioxidant benefits of tocopherol (Vitamin E).[1][2] This unique structure suggests a dual mechanism of action: the normalization of keratinocyte differentiation driven by the retinoid moiety and the protective, anti-inflammatory effects of the tocopherol component. Clinical observations have indicated that topical application of this compound can normalize disturbed epidermal differentiation, as evidenced by a reduction in the expression of differentiation markers like involucrin, keratin 1, and keratin 10.[2]
This guide provides the in-depth technical protocols necessary to rigorously evaluate these effects in a controlled in vitro setting, offering a foundational platform for preclinical assessment and mechanistic studies.
Hypothesized Mechanism of Action: A Cellular Perspective
Intracellular Hydrolysis of this compound
Upon penetration into the keratinocyte, it is hypothesized that cellular esterases cleave the ester bond of this compound, releasing retinoic acid and tocopherol into the cytoplasm. The efficiency of this hydrolysis is a critical determinant of this compound's potency and can be a key area of investigation.
Retinoic Acid-Mediated Gene Regulation
The released retinoic acid binds to cytosolic retinoic acid-binding proteins (CRABPs) which facilitate its transport to the nucleus. Inside the nucleus, retinoic acid binds to and activates retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[1][7][8] This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][10] This signaling cascade is central to the regulation of genes involved in keratinocyte proliferation, differentiation, and apoptosis.
dot
Figure 2: Experimental workflow for in vitro keratinocyte differentiation.
Analysis of Differentiation Markers
Objective: To quantify the expression of key keratinocyte differentiation markers at the mRNA and protein levels.
Key Markers:
-
Involucrin (IVL): An early differentiation marker, a precursor of the cornified envelope. [11][12][13][14]* Transglutaminase-1 (TGM1): An enzyme that cross-links proteins to form the cornified envelope. [15][16]* Keratin 1 (KRT1) and Keratin 10 (KRT10): Suprabasal keratins expressed during terminal differentiation.
4.2.1. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for IVL, TGM1, KRT1, KRT10, and a housekeeping gene (e.g., GAPDH) for normalization. [17][18] 4.2.2. Western Blotting
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against IVL, TGM1, KRT1, KRT10, and a loading control (e.g., β-actin or GAPDH). [19][20]5. Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
Cytotoxicity Assessment
Objective: To determine the potential toxicity of this compound on keratinocytes.
Protocol (MTT Assay):
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24 or 48 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Hypothetical qPCR Data for Keratinocyte Differentiation Markers
| Treatment (1 µM) | Relative IVL mRNA Expression (Fold Change) | Relative TGM1 mRNA Expression (Fold Change) | Relative KRT10 mRNA Expression (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| This compound | 3.5 ± 0.4 | 4.2 ± 0.5 | 2.8 ± 0.3 |
| Tretinoin | 4.0 ± 0.3 | 4.8 ± 0.6 | 3.1 ± 0.4 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SD.
Interpretation:
-
An increase in the expression of IVL, TGM1, and KRT10 would suggest that this compound promotes keratinocyte differentiation.
-
The magnitude of this effect should be compared to that of tretinoin to assess relative potency.
-
Cytotoxicity data will establish the therapeutic window of this compound. A favorable compound would induce differentiation at non-toxic concentrations.
Conclusion and Future Directions
This technical guide outlines a comprehensive in vitro strategy to characterize the effects of this compound on keratinocyte differentiation. The proposed experiments will provide crucial data on its mechanism of action, efficacy, and safety profile. Future studies could expand on this foundation by investigating the impact of this compound on other aspects of epidermal biology, such as lipid synthesis and barrier function, using more complex 3D skin models. A thorough understanding of this compound's in vitro effects is a critical step in its development as a novel therapeutic agent for dermatological disorders characterized by abnormal keratinocyte differentiation.
References
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- Chapellier, B., et al. (2002). Genetic and pharmacological evidence that a retinoic acid cannot be the RXR-activating ligand in mouse epidermis keratinocytes. Genes & development, 16(18), 2376-2387.
- Eckert, R. L., et al. (2005). Retinoid-responsive transcriptional changes in epidermal keratinocytes. Journal of Investigative Dermatology Symposium Proceedings, 10(2), 122-129.
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- Pillai, S., et al. (1988). Calcium-induced human keratinocyte differentiation requires src- and fyn-mediated phosphatidylinositol 3-kinase-dependent activation of phospholipase C-gamma1. The Journal of biological chemistry, 263(3), 1109-1115.
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- Watt, F. M., & Green, H. (1982). Involucrin and other markers of keratinocyte terminal differentiation.
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Dr. Oracle. (2023, December 17). What is the mechanism of action of topical retinoids?. Retrieved from [Link]
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YouTube. (2024, February 10). Topical Retinoids in Dermatology - Agents, Mechanism of Actions, Uses, Side-effects. Retrieved from [Link]
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- Allenby, G., et al. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. The Journal of biological chemistry, 268(20), 14773-14779.
- Xiao, J. H., et al. (1995). Endogenous retinoic acid receptor (RAR)-retinoid X receptor (RXR) heterodimers are the major functional forms regulating retinoid-responsive elements in adult human keratinocytes. Binding of ligands to RAR only is sufficient for RAR-RXR heterodimers to confer ligand-dependent activation of hRAR beta 2/RARE (DR5). The Journal of biological chemistry, 270(7), 3001-3011.
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An In-Depth Technical Guide to Investigating Tocoretinate's Interaction with Nuclear Receptors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Vitamin A and E Signaling
Tocoretinate, a synthetic hybrid molecule, is an ester of α-tocopherol (vitamin E) and all-trans-retinoic acid (ATRA).[1][2] This unique structure positions it at the crossroads of two critical signaling pathways governed by the nuclear receptor superfamily. Retinoids, derivatives of vitamin A, are well-established ligands for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which are key regulators of cellular differentiation, proliferation, and development.[3][4][5] Concurrently, forms of Vitamin E have been shown to activate the Pregnane X Receptor (PXR), a master regulator of xenobiotic and endobiotic metabolism.[6][7][8]
The dual nature of this compound raises a compelling scientific question: does this molecule act as a single entity on one or more nuclear receptors, or is it metabolized into its constituent parts, which then act on their respective targets? This guide provides a comprehensive framework for investigating the interaction of this compound with nuclear receptors, outlining the key candidate receptors and detailing the experimental methodologies required to elucidate its mechanism of action. Understanding this interaction is paramount for developing this compound as a therapeutic agent, as its effects on cellular processes are likely mediated through these ligand-activated transcription factors.[9]
Chapter 1: Candidate Nuclear Receptors for this compound Interaction
Given its structure, the logical starting points for investigating this compound's targets are the known receptors for its parent molecules.
-
Retinoic Acid Receptors (RARs) & Retinoid X Receptors (RXRs): These are the canonical receptors for all-trans retinoic acid.[3] RARs typically form heterodimers with RXRs, binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes to regulate their transcription.[10][[“]][12] While RARs bind both all-trans and 9-cis retinoic acid, RXRs are activated by 9-cis retinoic acid.[3][[“]] The RAR/RXR heterodimer is a central player in numerous physiological processes, making it a primary candidate for this compound interaction.[13]
-
Pregnane X Receptor (PXR): PXR functions as a sensor for a wide array of foreign chemicals (xenobiotics) and endogenous molecules.[14] Importantly, various forms of Vitamin E have been identified as PXR activators.[6][8] PXR also forms a heterodimer with RXR to regulate genes involved in drug metabolism, such as Cytochrome P450 3A4 (CYP3A4).[15][16][17] Activation of PXR by the tocopherol moiety of this compound, or the molecule as a whole, is a strong possibility.
-
Other Potential Targets: The ability of RXR to form heterodimers with numerous other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and the Vitamin D Receptor (VDR), opens the possibility for broader, indirect effects of this compound on diverse signaling pathways.[17][18][19][20]
Caption: Potential interaction pathways of this compound with nuclear receptors.
Chapter 2: A Step-by-Step Guide to In Vitro Characterization
A multi-assay approach is essential to build a comprehensive picture of this compound's activity. The following validated methods progress from direct binding to functional cellular responses.
Ligand Binding Assays: Does this compound Directly Interact with the Receptor?
Principle: These assays determine if a test compound can physically bind to a nuclear receptor's ligand-binding domain (LBD).[21][22] A common format is a competitive binding assay, where the test compound (this compound) competes with a known, labeled ligand (radiolabeled or fluorescent) for binding to the receptor. A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor.[23]
Experimental Protocol: Scintillation Proximity Assay (SPA)
-
Reagent Preparation:
-
Receptor: Purified, recombinant nuclear receptor LBD (e.g., hRARα-LBD, hPXR-LBD).
-
Radioligand: A high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]-all-trans retinoic acid for RARα).
-
SPA Beads: Beads coated with a scintillant and a molecule that captures the receptor (e.g., Nickel-coated for His-tagged receptors).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA) and 1 mM DTT.
-
-
Assay Procedure:
-
In a 96-well plate, add the receptor, SPA beads, and varying concentrations of this compound (or a known competitor as a positive control).
-
Incubate for 15 minutes at room temperature to allow for compound-receptor interaction.
-
Add the radioligand to all wells.
-
Incubate for 1-2 hours at room temperature to reach binding equilibrium.[23]
-
Read the plate on a scintillation counter. When the radioligand binds to the receptor captured on the bead, the radioisotope is close enough to the scintillant to produce light.
-
-
Data Analysis:
-
Plot the scintillation counts against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound required to displace 50% of the radioligand.
-
Causality Behind Choices:
-
Why SPA? It's a homogeneous assay, meaning it doesn't require separation of bound and free ligand, making it high-throughput and reducing handling errors.[23]
-
Why BSA? To prevent non-specific binding of the hydrophobic ligands to the plate walls.
-
Why DTT? To maintain a reducing environment, which can be critical for the stability of the receptor protein.
Cell-Based Reporter Gene Assays: Does Binding Lead to Gene Activation?
Principle: This assay measures the functional consequence of ligand binding: the activation of gene transcription.[24] Cells are engineered to express the nuclear receptor of interest and a reporter gene (like luciferase) whose expression is controlled by DNA response elements specific to that receptor.[25][26][27] If this compound activates the receptor, the receptor will bind to the response element and drive the expression of luciferase, producing a measurable light signal.[28]
Experimental Protocol: Dual-Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates. HepG2 cells are particularly relevant for PXR studies.[29][30]
-
Transfect the cells with two plasmids:
-
Receptor/Reporter Plasmid: An expression vector containing the full-length nuclear receptor (e.g., hPXR) and a luciferase gene downstream of a promoter with receptor-specific response elements (e.g., a CYP3A4 promoter fragment).[31]
-
Control Plasmid: A plasmid expressing a second type of luciferase (e.g., Renilla) under a constitutive promoter. This is used to normalize for transfection efficiency and cell viability.[27][28]
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the media with media containing various concentrations of this compound, a positive control (e.g., rifampicin for PXR), and a vehicle control (e.g., DMSO).[29]
-
-
Lysis and Luminescence Reading:
-
After 18-24 hours of incubation, lyse the cells.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate and measure the second luminescence signal.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized relative light units (RLUs) against the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, the concentration that produces 50% of the maximal response.
-
Caption: Workflow for a dual-luciferase nuclear receptor reporter assay.
Co-regulator Recruitment Assays: Does Activation Cause the Correct Conformational Change?
Principle: Upon ligand binding, nuclear receptors undergo a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators.[32][33] This interaction is a critical step in initiating transcription.[34][35][36][37] Assays like FRET (Förster Resonance Energy Transfer) can measure this protein-protein interaction in real-time.
Experimental Protocol: TR-FRET Coactivator Recruitment Assay
-
Reagents:
-
Tagged Receptor: Nuclear receptor LBD fused to a FRET donor (e.g., Terbium-labeled anti-GST antibody for a GST-tagged LBD).
-
Tagged Coactivator Peptide: A peptide containing the LXXLL motif (the nuclear receptor interaction domain) from a known coactivator (e.g., SRC-1/NCoA-1), fused to a FRET acceptor (e.g., Fluorescein).[35]
-
Test Compound: this compound.
-
-
Assay Procedure:
-
In a microplate, combine the tagged receptor, the tagged coactivator peptide, and varying concentrations of this compound.
-
Incubate to allow binding.
-
Excite the FRET donor with a light source.
-
-
Data Analysis:
-
If this compound is an agonist, it will induce a conformational change in the receptor that brings the coactivator peptide close. This proximity allows energy transfer from the donor to the acceptor, generating a FRET signal.
-
Measure the emission from both the donor and acceptor. The ratio of these signals is proportional to the amount of coactivator recruitment.
-
Plot the FRET ratio against the this compound concentration to determine the EC50 for coactivator recruitment.
-
Chapter 3: Confirming Activity on Endogenous Target Genes
Principle: The ultimate proof of a functional nuclear receptor agonist is its ability to regulate the expression of known target genes in a biologically relevant cell system. This step validates the findings from the more artificial in vitro systems.
Experimental Protocol: Target Gene Expression via quantitative PCR (qPCR)
-
Cell Culture and Treatment:
-
Use a cell line that endogenously expresses the target receptor and its downstream genes (e.g., primary human hepatocytes or the HepG2 cell line for PXR; MCF-7 breast cancer cells for RAR).
-
Treat the cells with this compound at concentrations around the EC50 value determined from the reporter assay. Include vehicle and positive controls.
-
-
RNA Extraction and cDNA Synthesis:
-
After 24-48 hours, harvest the cells and extract total RNA using a standard kit.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
-
qPCR Analysis:
-
Data Analysis:
-
Use the ΔΔCt method to calculate the fold change in target gene expression in this compound-treated cells relative to vehicle-treated cells.
-
A statistically significant increase in the mRNA levels of target genes provides strong evidence of receptor agonism.
-
Chapter 4: Data Interpretation and Building a Cohesive Narrative
| Assay | Receptor Target | Hypothetical Positive Result for this compound | Interpretation |
| Ligand Binding Assay | RARα | IC50 = 500 nM | This compound directly binds to the RARα ligand-binding domain. |
| Ligand Binding Assay | PXR | IC50 = 2 µM | This compound directly binds to the PXR ligand-binding domain. |
| Reporter Gene Assay | RARα | EC50 = 750 nM | Binding to RARα leads to the activation of gene transcription. |
| Reporter Gene Assay | PXR | EC50 = 5 µM | Binding to PXR leads to the activation of gene transcription. |
| Coactivator Recruitment | RARα | EC50 = 800 nM | Agonist binding induces the correct conformational change for coactivator binding. |
| Target Gene qPCR | CRABP2 (in MCF-7) | 5-fold increase | This compound functions as an RAR agonist in a cellular context. |
| Target Gene qPCR | CYP3A4 (in HepG2) | 8-fold increase | This compound functions as a PXR agonist in a cellular context.[29][30] |
Synthesizing the Results: If this compound shows activity across all assays for a given receptor (e.g., RARα), it provides a strong, self-validating case that it is a direct agonist of that receptor. Discrepancies can also be informative. For example, activity in a reporter assay but not in a binding assay might suggest that a metabolite of this compound is the true active ligand. Conversely, binding without reporter activation could indicate an antagonist effect, which would require further investigation with specific antagonist assays.
By following this structured, multi-faceted approach, researchers can rigorously define the molecular pharmacology of this compound, paving the way for its rational development in drug discovery.
References
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Leid, M., et al. (2004). The Retinoid X Receptors and Their Ligands. Journal of Biological Chemistry. Available at: [Link]
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Di Masi, A., et al. (2015). RAR/RXR-Mediated Signaling. ResearchGate. Available at: [Link]
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Smutny, T., et al. (2020). Natural and synthetic retinoid X receptor ligands and their role in selected nuclear receptor action. Current Drug Targets, 21(13), 1338-1355. Available at: [Link]
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Minucci, S., et al. (1997). Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression. Molecular and Cellular Biology, 17(2), 644-655. Available at: [Link]
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Das, B. C., et al. (2014). Retinoic Acid Signaling Pathways in Development and Diseases. Organogenesis, 10(3), 325-337. Available at: [Link]
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Miyagi, S., et al. (2017). Pharmacological manipulation of the RAR/RXR signaling pathway maintains the repopulating capacity of hematopoietic stem cells in culture. Blood, 130(11), 1325-1336. Available at: [Link]
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Wang, Y., et al. (2021). The role of pregnane X receptor (PXR) in substance metabolism. Acta Pharmaceutica Sinica B, 11(11), 3351-3363. Available at: [Link]
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JJ Medicine. (2025). Retinoic acid receptors RARs and retinoid X receptors RXRs ; Definition, Function, Mechanism. YouTube. Available at: [Link]
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Raps A., et al. (2019). Cellular retinoic acid binding protein 2 (CRABP2) serves as a critical regulator in immune regulation and inflammation. The Journal of Immunology. Available at: [Link]
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Landes, N., et al. (2003). Vitamin E activates gene expression via the pregnane X receptor. ResearchGate. Available at: [Link]
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Schug, J., et al. (2007). Cellular Retinoic Acid-binding Protein 2 Inhibits Tumor Growth by Two Distinct Mechanisms. Journal of Biological Chemistry, 282(24), 17759-17767. Available at: [Link]
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Promega Corporation. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Promega. Available at: [Link]
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Johnson, T., et al. (2016). Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction. Journal of Medicinal Chemistry, 59(13), 6065-6078. Available at: [Link]
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Yabuki, M., et al. (2013). CYP3A4 induction mechanism of polycyclic aromatic hydrocarbons differs from that of rifampicin in PXR binding element. Drug Metabolism and Pharmacokinetics, 28(1), 72-78. Available at: [Link]
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Lee, S. A., et al. (2019). Retinoic Acid Binding Leads to CRABP2 Rigidification and Dimerization. Biochemistry, 58(42), 4304-4313. Available at: [Link]
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Zhou, W., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. Available at: [Link]
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Sneed, J. R., et al. (2012). Evaluation of pregnane X receptor (PXR)-mediated CYP3A4 drug-drug interactions in drug development. Drug Metabolism Reviews, 44(2), 143-162. Available at: [Link]
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Luo, G., et al. (2002). CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes. Drug Metabolism and Disposition, 30(7), 795-804. Available at: [Link]
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Various Authors. (2019). Retinoic Acid Binding Leads to CRABP2 Rigidification and Dimerization. Request PDF. Available at: [Link]
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Luo, G., et al. (2002). CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes. Semantic Scholar. Available at: [Link]
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Jones, S. A., et al. (2003). Cell-free Ligand Binding Assays for Nuclear Receptors. Methods in Enzymology, 364, 53-71. Available at: [Link]
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Zhou, W., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open. Available at: [Link]
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PharmaCompass. This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]
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Ohta, K., et al. (2018). Chemical Screening of Nuclear Receptor Modulators. Molecules, 23(10), 2548. Available at: [Link]
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Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]
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Gu, X., et al. (2012). Metabolomics reveals a novel vitamin E metabolite and attenuated vitamin E metabolism upon PXR activation. Journal of Lipid Research, 53(8), 1609-1620. Available at: [Link]
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JJ Medicine. (2025). Pharmacology of Tretinoin and Isotretinoin (Accutane); Pharmacokinetics, Mechanism of Action, Uses. YouTube. Available at: [Link]
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PubChem. (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate. PubChem. Available at: [Link]
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Kliewer, S. A., et al. (2002). Nuclear Pregnane X Receptor: A Key Regulator of Xenobiotic Metabolism. Endocrine Reviews, 23(5), 687-702. Available at: [Link]
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Akiyama, M., et al. (1999). Clinical effect of this compound on lichen and macular amyloidosis. Journal of Dermatological Science, 21(1), 47-53. Available at: [Link]
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Kliewer, S. A., et al. (1992). Retinoid X receptor interacts with nuclear receptors in retinoic acid, thyroid hormone and vitamin D3 signalling. Nature, 355(6359), 446-449. Available at: [Link]
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Friedman, L. J., et al. (2013). Single-molecule analysis of transcription activation: dynamics of SAGA coactivator recruitment. EMBO Journal, 32(15), 2198-2207. Available at: [Link]
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Westin, S., et al. (1998). Interactions controlling the assembly of nuclear-receptor heterodimers and co-activators. Nature, 395(6698), 199-202. Available at: [Link]
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Dueber, J. E., et al. (2006). Flexible promoter architecture requirements for coactivator recruitment. Nucleic Acids Research, 34(7), 2167-2176. Available at: [Link]
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Hu, X., & Lazar, M. A. (1999). Molecular determinants of nuclear receptor–corepressor interaction. Genes & Development, 13(6), 645-650. Available at: [Link]
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Rastinejad, F. (2001). Retinoid X receptor and its partners in the nuclear receptor family. Current Opinion in Structural Biology, 11(1), 33-38. Available at: [Link]
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Ben-Elazar, S., et al. (2024). Revisiting the model for coactivator recruitment: Med15 can select its target sites independent of promoter-bound transcription factors. PNAS, 121(35), e2405527121. Available at: [Link]
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The Cutaneous Journey: A Technical Guide to the Pharmacokinetics and Metabolism of Topical Tocoretinate
This guide provides an in-depth exploration of the pharmacokinetics and metabolism of topical tocoretinate, a novel hybrid molecule combining the therapeutic benefits of retinoic acid and α-tocopherol. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific principles governing its absorption, distribution, metabolism, and excretion within the skin, offering a comprehensive framework for preclinical and clinical evaluation.
Introduction: The Rationale for a Hybrid Molecule
This compound (α-tocopheryl retinoate) represents a strategic approach in dermatological therapy, designed to deliver two potent active moieties, retinoic acid and α-tocopherol (vitamin E), in a single molecule. The ester linkage between these two components is key to its unique pharmacokinetic profile. The primary hypothesis is that this compound acts as a prodrug, undergoing enzymatic hydrolysis in the skin to release its active constituents. This approach aims to enhance skin penetration, localize therapeutic action, and potentially reduce the irritation commonly associated with topical retinoids. Clinical studies have shown its efficacy in treating skin ulcers and certain forms of amyloidosis, suggesting a normalization of epidermal differentiation.[1]
Percutaneous Absorption: Breaching the Stratum Corneum
The journey of any topical agent begins with its passage through the stratum corneum, the skin's primary barrier. The absorption of this compound, a lipophilic molecule, is governed by the principles of passive diffusion.
Physicochemical Properties Influencing Absorption
The chemical structure of this compound, with its long hydrocarbon chains from both the retinoid and tocopherol moieties, confers a high degree of lipophilicity. This property is advantageous for partitioning into the lipid-rich intercellular matrix of the stratum corneum. However, a balance between lipophilicity and some degree of aqueous solubility is crucial for effective partitioning from the vehicle into the skin.
The Role of the Vehicle
The formulation vehicle plays a critical role in the bioavailability of this compound. The choice of vehicle components can significantly influence the release rate of the drug and its subsequent penetration into the skin. For optimal delivery, the vehicle should have a lower affinity for this compound than the stratum corneum, creating a favorable concentration gradient that drives the drug into the skin.
Pathways of Penetration
This compound is expected to penetrate the skin via two primary routes:
-
Transepidermal Pathway: This involves diffusion across the layers of the epidermis. Given its lipophilic nature, the intercellular route, navigating through the lipid matrix between corneocytes, is the predominant pathway.
-
Transappendageal Pathway: This route involves entry through hair follicles and sebaceous glands. This pathway can be particularly significant for lipophilic molecules and may contribute to the accumulation of α-tocopherol in sebaceous glands.
It is important to note that while topical application of retinoids and tocopherols leads to high concentrations in the skin, systemic absorption is generally minimal, reducing the risk of systemic side effects.
Distribution within the Skin: Reaching the Target
Once this compound permeates the stratum corneum, it enters the viable epidermis and subsequently the dermis. The distribution within these layers is influenced by its physicochemical properties and the cellular environment.
Epidermal and Dermal Localization
The lipophilic nature of this compound and its metabolites facilitates their partitioning into cellular membranes and lipid-rich structures within the epidermis and dermis. Keratinocytes, the primary cells of the epidermis, are a key target for retinoids and are also known to take up and metabolize α-tocopherol.[2][3][4]
Cellular Uptake and Binding
Within the skin cells, the released retinoic acid can bind to cellular retinoic acid-binding proteins (CRABPs), which facilitate its transport to the nucleus to exert its genomic effects. α-Tocopherol is incorporated into cellular membranes, where it performs its antioxidant functions.
Metabolism: The Unveiling of Active Moieties
The central event in the cutaneous pharmacokinetics of this compound is its metabolic transformation. As a prodrug, its efficacy is dependent on the enzymatic cleavage of the ester bond.
Enzymatic Hydrolysis: The Key to Activation
The skin possesses a range of metabolic enzymes, including esterases, which are capable of hydrolyzing ester-containing compounds.[5] Studies have demonstrated that retinyl esters, structurally similar to the retinoid portion of this compound, are hydrolyzed to retinol in the skin.[5][6] It is therefore highly probable that cutaneous esterases hydrolyze this compound into its constituent molecules: all-trans-retinoic acid and α-tocopherol.
Proposed Metabolic Pathway of Topical this compound
Caption: Proposed metabolic pathway of topical this compound in the skin.
Subsequent Metabolism of Active Metabolites
Following hydrolysis, both all-trans-retinoic acid and α-tocopherol undergo further metabolism within the skin cells.
-
All-trans-Retinoic Acid: This active metabolite can be further metabolized through oxidation by cytochrome P450 enzymes or isomerized to other retinoid forms.
-
α-Tocopherol: The metabolism of α-tocopherol is initiated by ω-hydroxylation of the phytyl tail, followed by a series of β-oxidation steps, leading to the formation of various carboxychromanol metabolites.
Excretion: Clearance from the Skin
The elimination of this compound and its metabolites from the skin occurs through several mechanisms:
-
Desquamation: The natural turnover of the stratum corneum results in the shedding of any unabsorbed drug.
-
Systemic Absorption and Clearance: A small fraction of the applied dose and its metabolites may reach the systemic circulation via the dermal microvasculature. These systemically absorbed compounds are then subject to hepatic metabolism and renal or biliary excretion. The low systemic absorption of topical retinoids and tocopherols suggests this is a minor elimination pathway.
-
Local Metabolism: The metabolic conversion of the active moieties to inactive, more water-soluble metabolites facilitates their clearance from the skin tissue.
Experimental Protocols for Pharmacokinetic and Metabolic Studies
To thoroughly characterize the pharmacokinetics and metabolism of topical this compound, a series of well-designed in vitro and ex vivo studies are essential.
In Vitro Skin Permeation Studies
These studies are crucial for determining the rate and extent of this compound absorption through the skin.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Detailed Protocol for In Vitro Skin Permeation using Franz Diffusion Cells:
-
Skin Preparation:
-
Obtain full-thickness human or porcine skin.
-
Prepare split-thickness skin (200-400 µm) using a dermatome.
-
Mount the skin sample between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
-
Franz Cell Setup:
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions).
-
Equilibrate the system to 32°C to mimic skin surface temperature.
-
-
Formulation Application:
-
Apply a finite dose of the this compound formulation to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time points, collect aliquots from the receptor fluid for analysis.
-
Replenish the receptor chamber with fresh, pre-warmed receptor fluid.
-
-
Skin Extraction and Analysis:
-
At the end of the experiment, dismount the skin.
-
Separate the stratum corneum from the epidermis and dermis using tape stripping or heat separation.
-
Extract this compound and its potential metabolites (retinoic acid and α-tocopherol) from each skin layer and the receptor fluid using an appropriate organic solvent.
-
Analyze the extracts using a validated HPLC-UV or LC-MS/MS method.
-
In Vitro Metabolism Studies in Skin Homogenates
These studies provide direct evidence of enzymatic hydrolysis and subsequent metabolism.
Detailed Protocol for In Vitro Metabolism in Skin Homogenates:
-
Preparation of Skin Homogenate:
-
Obtain fresh full-thickness human or animal skin.
-
Separate the epidermis and dermis.
-
Homogenize the skin layers in a suitable buffer to prepare a subcellular fraction (e.g., S9 fraction) containing metabolic enzymes.
-
-
Incubation:
-
Incubate a known concentration of this compound with the skin homogenate at 37°C.
-
Include appropriate cofactors for metabolic enzymes if necessary.
-
-
Reaction Termination and Extraction:
-
At various time points, stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Extract the parent compound and its metabolites from the incubation mixture.
-
-
Analysis:
-
Analyze the extracts by LC-MS/MS to identify and quantify the formation of retinoic acid, α-tocopherol, and their downstream metabolites.
-
Analytical Method for Quantification
A robust and validated analytical method is paramount for accurate pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the method of choice.
Key Parameters for HPLC Method Validation:
-
Specificity: Ensure the method can differentiate between this compound, retinoic acid, α-tocopherol, and their potential metabolites.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: Assess the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of the analytes in the biological matrix under different storage and processing conditions.
Quantitative Data Summary
While specific pharmacokinetic parameters for this compound are not extensively published, the following table provides representative data for topical retinoids and tocopherols to serve as a benchmark for experimental design and data interpretation.
| Parameter | Topical Retinoids | Topical α-Tocopherol | Expected for this compound |
| Skin Penetration | High epidermal concentration, low systemic absorption | Permeates epidermis and dermis | Similar to parent compounds |
| Cmax in Epidermis | High, dose-dependent | Increases with topical application | Expected to be high |
| Tmax in Skin | Typically within a few hours | Gradual accumulation | Dependent on hydrolysis rate |
| Systemic Bioavailability | Very low (<5%) | Very low | Expected to be very low |
| Primary Metabolites | Oxidized and isomerized forms | Carboxychromanols | Retinoic acid, α-tocopherol |
Note: The expected values for this compound are based on the known properties of its constituent molecules and require experimental verification.
Conclusion and Future Directions
The topical application of this compound presents a promising therapeutic strategy, leveraging the synergistic effects of retinoic acid and α-tocopherol while potentially mitigating the side effects of conventional retinoid therapy. Its pharmacokinetic profile is intrinsically linked to its prodrug design, with cutaneous esterase activity being the pivotal step in its bioactivation.
Future research should focus on obtaining definitive pharmacokinetic data for this compound itself through well-controlled in vitro and in vivo studies. Elucidating the precise rates of hydrolysis and the subsequent metabolic fate of the released active moieties in different skin types and disease states will be crucial for optimizing its clinical use and developing next-generation topical therapies.
References
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A. A. Van den Broecke et al., “UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects,” Clin Chem Lab Med, vol. 58, no. 5, pp. 765–773, 2020. [Link]
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J. F. Lin, “A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma,” J Chromatogr B Analyt Technol Biomed Life Sci, vol. 832, no. 1, pp. 106–112, 2006. [Link]
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R. Schreiber et al., “Retinyl ester hydrolases and their roles in vitamin A homeostasis,” Biochim Biophys Acta, vol. 1811, no. 9, pp. 468–483, Sep. 2011. [Link]
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T. P. Mentzel, “Hydrolysis of retinyl esters by non-specific carboxylesterases from rat liver endoplasmic reticulum,” Biochim Biophys Acta, vol. 921, no. 1, pp. 104–111, Aug. 1987. [Link]
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S. A. Grice, “A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma,” Metabolites, vol. 14, no. 11, p. 721, Nov. 2024. [Link]
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S. M. Obaidat, “Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS,” J Anal Toxicol, vol. 43, no. 4, pp. 283–291, May 2019. [Link]
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S. M. D. L. Paz, “Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS,” Methods Mol Biol, vol. 603, pp. 389–398, 2010. [Link]
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T. Yamamoto, “Clinical effect of this compound on lichen and macular amyloidosis,” J Dermatol, vol. 38, no. 2, pp. 179–184, Feb. 2011. [Link]
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Methodological & Application
Authored by: Senior Application Scientist, Analytical Chemistry Division
An Application Note for the Quantification of Tocoretinate using a Validated Stability-Indicating HPLC Method
Abstract
This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. This compound, an ester of α-tocopherol and all-trans-retinoic acid, is a lipophilic compound of significant interest in pharmaceutical and cosmetic formulations. The presented reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications. The methodology has been structured to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines. We provide detailed protocols for sample and standard preparation, chromatographic conditions, and a full validation summary, explaining the scientific rationale behind each procedural choice to ensure robust and reproducible results.
Introduction and Scientific Principle
This compound combines the biological activities of its constituent parts: the antioxidant properties of Vitamin E (α-tocopherol) and the cell-regulating functions of Vitamin A metabolite, retinoic acid. Its quantification is critical for ensuring dosage accuracy and product stability. High-Performance Liquid Chromatography is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1]
This method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and elution by a polar mobile phase. This compound, being a highly lipophilic molecule, is strongly retained on the C18 column, allowing for excellent separation from more polar impurities or potential degradation products (i.e., α-tocopherol and retinoic acid).
Detection is performed using a Photodiode Array (PDA) or a multi-wavelength UV detector. This is a critical choice driven by the unique spectral properties of the molecule. The tocopheryl moiety exhibits a UV absorbance maximum around 295 nm, while the retinoic acid moiety has a distinct maximum near 325 nm.[2][3] Monitoring both wavelengths provides a dual confirmation of analyte identity and allows for comprehensive peak purity analysis, a cornerstone of a trustworthy, stability-indicating method.
Materials and Methodology
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or dual-wavelength UV detector.
-
Analytical Column: C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A robust, end-capped C18 column is recommended for method longevity.
-
Data Acquisition Software: Chromatography software capable of instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).
-
Reagents:
Chromatographic Conditions
The following conditions were optimized to achieve efficient separation and peak symmetry within a reasonable runtime. The high percentage of organic solvent is necessary to elute the highly non-polar this compound.
| Parameter | Condition |
| Stationary Phase | C18 Column (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Water (60:35:5, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA Detector. Quantification at 325 nm ; Confirmation at 295 nm |
| Run Time | Approximately 10 minutes |
Causality Note: A column temperature of 30°C is maintained to ensure consistent retention times by minimizing viscosity fluctuations of the mobile phase. The primary quantification wavelength is set to 325 nm, corresponding to the retinoic acid chromophore, which is generally more specific and less prone to interference from excipients than the lower wavelength.
Preparation of Solutions
2.3.1 Standard Stock Solution (500 µg/mL)
This protocol outlines the preparation of a concentrated stock solution from which calibration standards are derived.
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL amber volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 5 minutes to dissolve. Methanol is chosen as the diluent for its excellent solvating power for lipophilic compounds.
-
Allow the solution to return to room temperature.
-
Make up to the mark with methanol and mix thoroughly.
-
This solution should be stored under refrigeration (2-8°C) and protected from light to prevent degradation. Tocopherols and retinoids are known to be sensitive to light and oxidation.[1]
2.3.2 Calibration Curve Standards
Prepare a series of working standards by serial dilution of the Standard Stock Solution with methanol to cover the desired concentration range (e.g., 10, 25, 50, 100, 150 µg/mL).
2.3.3 Sample Preparation (Example: Cream Formulation)
This protocol is designed to efficiently extract this compound from a complex oil-in-water or water-in-oil emulsion matrix.
-
Accurately weigh an amount of cream equivalent to approximately 5 mg of this compound into a 50 mL centrifuge tube.
-
Add 25 mL of hexane and vortex vigorously for 2 minutes to disperse the cream and dissolve the lipid-soluble components.
-
Add 10 mL of ethanol and vortex for another 2 minutes. The ethanol acts to precipitate proteins and break the emulsion.[6]
-
Centrifuge at 4000 RPM for 10 minutes.
-
Carefully transfer the upper hexane layer to a clean evaporation tube. Repeat the extraction of the remaining residue with another 25 mL of hexane.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in 10.0 mL of methanol.
-
Filter the resulting solution through a 0.45 µm PTFE syringe filter into an HPLC vial. The PTFE filter is selected for its compatibility with organic solvents.
Method Validation Protocol & Results
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7]
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| %RSD of Peak Area | ≤ 1.0% (for n=6 injections) |
Validation Summary
The following table summarizes the validation parameters, protocols, and typical acceptance criteria.
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and spiked placebo samples. Assess for any interfering peaks at the retention time of this compound. | No interference at the analyte's retention time. Peak purity index > 0.995. |
| Linearity | Analyze calibration standards at 5 concentration levels (e.g., 10-150 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[8][9] Y-intercept close to zero. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of this compound at 3 levels (80%, 100%, 120% of target concentration), in triplicate. | Mean recovery between 98.0% and 102.0%.[7] |
| Precision (%RSD) | Repeatability (Intra-day): Analyze 6 replicate samples at 100% of target concentration on the same day. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. | %RSD ≤ 2.0% for both repeatability and intermediate precision.[10] |
| Limit of Quantification (LOQ) | Determined as the concentration with a signal-to-noise ratio of approximately 10. | The LOQ must be precise and accurate (%RSD ≤ 10%, Recovery 80-120%). |
| Robustness | Systematically vary method parameters (±10% flow rate, ±2°C column temp, ±2% mobile phase composition) and assess impact. | Retention time and peak area should remain within system suitability limits. |
Visualization of Workflows
Sample and Standard Preparation Workflow
The following diagram illustrates the logical flow for preparing solutions for analysis.
Caption: Workflow for this compound standard and sample preparation.
HPLC Analysis and Validation Sequence
This diagram outlines the complete analytical sequence from system startup to final data validation.
Caption: Sequence for HPLC analysis and method validation.
Calculation
The concentration of this compound in the sample preparation is determined from the calibration curve using linear regression. The final amount in the original sample is calculated as follows:
Concentration (mg/g) = (C * V * D) / W
Where:
-
C = Concentration of this compound from the calibration curve (mg/mL)
-
V = Final volume of the reconstituted sample (e.g., 10 mL)
-
D = Dilution factor (if any)
-
W = Weight of the sample taken for analysis (g)
References
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Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma. (2015). National Institutes of Health (NIH). Available at: [Link]
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Irakli, M., et al. (2016). Validated RP-HPLC Method for Simultaneous Determination of Tocopherols and Tocotrienols in Whole Grain Barley Using Matrix Solid-Phase Dispersion. ResearchGate. Available at: [Link]
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Lampi, A.M. Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society (AOCS). Available at: [Link]
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Thongchai, W., & Liawruangrath, B. (2016). Development of HPLC analysis for the determination of retinol and alpha tocopherol in corn oil nanoemulsion lotion. CABI Digital Library. Available at: [Link]
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Jiang, Q., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. National Institutes of Health (NIH). Available at: [Link]
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Yap, W.N., et al. (2015). Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma. Hindawi. Available at: [Link]
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Goulas, A., et al. (2023). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. MDPI. Available at: [Link]
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Tan, B. (2005). Analysis of Tocotrienols in Different Sample Matrixes by HPLC. SpringerLink. Available at: [Link]
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Gundel, U., et al. (2007). HPLC method for simultaneous determination of retinoids and tocopherols in human serum for monitoring of anticancer therapy. PubMed. Available at: [Link]
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Tee, E.S., & Khor, S.C. (1999). Simultaneous determination of retinol and α-tocopherol by high pressure liquid chromatography in micro-volumes of serum. ResearchGate. Available at: [Link]
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Tee, E.S., & Khor, S.C. (1999). Simultaneous determination of retinol and α-tocopherol by high pressure liquid chromatography in micro-volumes of serum. Nutrition Society of Malaysia. Available at: [Link]
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Ihara, H., et al. (1996). Clinical and analytical evaluation of the simultaneous HPLC assay of retinol and alpha-tocopherol. Journal of Nutritional Science and Vitaminology. Available at: [Link]
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Organic Solvents Used in HPLC. GL Sciences. Available at: [Link]
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Tache, F., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Institutes of Health (NIH). Available at: [Link]
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Development and validation of an RP-HPLC method for estimating nutraceutical lutein. (2022). ScienceScholar. Available at: [Link]
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Application Notes and Protocols for In Vitro Studies with Tocoretinate
Introduction: Unveiling the Potential of a Hybrid Molecule
Tocoretinate (Tocopheryl Retinoate) is a unique hybrid molecule synthesized from α-tocopherol (Vitamin E) and all-trans-retinoic acid (ATRA).[1][2] This esterification strategy aims to combine the potent cell-differentiating and antiproliferative properties of retinoic acid with the antioxidant and cytoprotective effects of vitamin E.[3] Furthermore, this compound is suggested to be less toxic than its parent compound, ATRA.[3] Due to its lipophilic nature, careful formulation is paramount for its successful application in aqueous-based in vitro cell culture systems.
This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its formulation and application in various in vitro assays. It is intended for researchers in cell biology, cancer research, and drug development who wish to explore the therapeutic potential of this promising compound.
Physicochemical Properties and Solubility
Understanding the physical and chemical characteristics of this compound is the foundational step for designing robust in vitro experiments.
| Property | Value | Source |
| CAS Number | 40516-48-1 | [1] |
| Molecular Formula | C₄₉H₇₆O₃ | [1] |
| Molecular Weight | 713.13 g/mol | [1] |
| Appearance | To be determined (likely an oil or waxy solid) | |
| Water Solubility | Practically insoluble | Inferred from parent compounds |
| Solubility in Organic Solvents | Soluble in DMSO and ethanol (exact solubility to be determined empirically) | Inferred from parent compounds |
Mechanism of Action: A Dual-Pronged Approach
This compound's biological activity is believed to be a result of the combined or synergistic effects of its constituent parts following intracellular hydrolysis into α-tocopherol and retinoic acid. While specific studies on the intracellular hydrolysis of this compound are limited, the enzymatic cleavage of similar ester-linked pro-drugs is a common cellular process.[4][5]
The Retinoic Acid Moiety: A Transcriptional Regulator
The retinoic acid component of this compound exerts its effects primarily through the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6] Upon entering the cell and being released from the ester bond, retinoic acid binds to these receptors, which then form heterodimers (RAR/RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[6] This binding modulates gene transcription, leading to the regulation of cellular processes such as:
-
Cell Differentiation: Promoting the maturation of undifferentiated cells into specialized cell types. This is particularly relevant in the context of leukemia, where retinoic acid can induce the differentiation of malignant promyelocytes.[7][8][9]
-
Inhibition of Cell Proliferation: Halting the uncontrolled growth of cancer cells.
-
Apoptosis Induction: Triggering programmed cell death in malignant cells.
Figure 2. Workflow for a typical MTT cell viability assay.
Protocol 4: Cell Differentiation Assay (NBT Reduction Assay for HL-60 Cells)
This assay is used to assess the functional differentiation of HL-60 cells into mature granulocytes, which gain the ability to produce superoxide and reduce nitroblue tetrazolium (NBT).
-
Cell Seeding and Treatment: Seed HL-60 cells in a suspension culture and treat with various concentrations of this compound, a positive control (e.g., 1 µM ATRA), and a vehicle control.
-
Incubation: Incubate the cells for an appropriate duration to induce differentiation (e.g., 72-96 hours).
-
NBT Staining: Add NBT solution and a stimulant (e.g., phorbol 12-myristate 13-acetate, PMA) to the cell suspension and incubate.
-
Microscopy: Observe the cells under a microscope. Differentiated cells will contain dark blue formazan deposits.
-
Quantification: Count the number of NBT-positive cells out of a total of at least 200 cells for each treatment condition to determine the percentage of differentiated cells.
Protocol 5: Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay measures the activity of key executioner caspases, which are activated during apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and appropriate controls.
-
Incubation: Incubate for a time period determined by preliminary experiments to be optimal for apoptosis induction (e.g., 24-48 hours).
-
Assay: Use a commercially available caspase-3/7 activity assay kit, following the manufacturer's instructions. This typically involves adding a luminogenic or fluorogenic substrate for caspase-3/7 to the wells.
-
Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Analysis: The signal intensity is proportional to the amount of caspase-3/7 activity and is an indicator of apoptosis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in culture medium | Stock solution was not fully dissolved. | Ensure the stock solution is completely clear before use. Gentle warming (37°C) may help. |
| Final concentration is too high. | Test a lower range of final concentrations. | |
| Rapid addition of stock to medium. | Add the stock solution dropwise to the pre-warmed medium while gently swirling. | |
| High cell death in vehicle control wells | DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.1%. |
| Cells are sensitive to DMSO. | Test the tolerance of your specific cell line to a range of DMSO concentrations. | |
| Inconsistent results between experiments | Degradation of this compound. | Prepare fresh working solutions for each experiment. Protect stock solutions from light and repeated freeze-thaw cycles. |
| Variation in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. |
Conclusion
This compound presents a fascinating subject for in vitro investigation, offering the potential for a synergistic or improved therapeutic window compared to its parent compounds. By understanding its physicochemical properties and employing meticulous formulation and handling techniques, researchers can effectively probe its biological activities. The protocols outlined in this guide provide a solid framework for initiating studies on the effects of this compound on cell viability, differentiation, and apoptosis. As with any experimental system, optimization of concentrations and incubation times for specific cell lines and research questions will be essential for generating high-quality, reproducible data.
References
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BioChemPartner.com. This compound | 40516-48-1 | Data Sheet. Available from: [Link]
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PharmaCompass.com. This compound | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
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Zile, M. H., & Cullum, M. E. (1983). Induction of differentiation of human promyelocytic leukemia cell line HL-60 by retinoyl glucuronide, a biologically active metabolite of vitamin A. Proceedings of the National Academy of Sciences, 80(21), 6563-6567. Available from: [Link]
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Collins, S. J., Bodner, A., Ting, R., & Gallo, R. C. (1980). Induction of differentiation of the human promyelocytic leukemia cell line (HL-60) by retinoic acid. Experimental cell research, 129(1), 1-8. Available from: [Link]
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Al-Dhuwail, T. H., & Al-Badr, A. A. (2008). Hydrolysis of tocopheryl and retinyl esters by porcine carboxyl ester hydrolase is affected by their carboxylate moiety and bile acids. Journal of enzyme inhibition and medicinal chemistry, 23(3), 343-349. Available from: [Link]
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Sharow, M. A., Padee, J., Tat, V., & Collins, M. D. (2012). Retinoic acid stability in stem cell cultures. Cytotechnology, 64(4), 457–464. Available from: [Link]
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Ju, J., Picinich, S. C., Yang, Z., Zhao, Y., Suh, N., Kong, A. N., & Yang, C. S. (2010). Cancer-preventive activities of tocopherols and tocotrienols. Carcinogenesis, 31(4), 533-542. Available from: [Link]
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Szymański, L., Szymański, P., & Czeczot, H. (2018). Retinoids as anti-cancer agents and their mechanisms of action. Postepy higieny i medycyny doswiadczalnej (Online), 72, 315-329. Available from: [Link]
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Constantinou, C., Papas, A., & Constantinou, A. I. (2013). Vitamin E: A Dark Horse at the Crossroad of Cancer Management. Cancers, 5(3), 963–986. Available from: [Link]
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Nesaretnam, K., & Meganathan, P. (2011). Tocopherols and tocotrienols in cancer: an update. Nutrition and cancer, 63(8), 1173-1180. Available from: [Link]
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Breitman, T. R., Selonick, S. E., & Collins, S. J. (1980). Induction of differentiation of the human promyelocytic leukemia cell line (HL-60) by retinoic acid. Proceedings of the National Academy of Sciences, 77(5), 2936-2940. Available from: [Link]
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Yen, A., Powers, V., & Fishbaugh, J. (1986). Differentiation of HL-60 cells: cell volume and cell cycle changes. Leukemia research, 10(6), 619-629. Available from: [Link]
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MartiDerm. Tocopheryl retinoate (vitamins A and E). Available from: [Link]
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Napoli, J. L. (1986). Vitamin A metabolism: alpha-tocopherol modulates tissue retinol levels in vivo, and retinyl palmitate hydrolysis in vitro. Archives of biochemistry and biophysics, 248(1), 228-237. Available from: [Link]
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Smith, M. A., Parkinson, D. R., Cheson, B. D., & Friedman, M. A. (1992). Retinoids in cancer therapy. Journal of Clinical Oncology, 10(5), 839-864. Available from: [Link]
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Sharow, M. A., Padee, J., Tat, V., & Collins, M. D. (2012). Retinoic acid stability in stem cell cultures. ResearchGate. Available from: [Link]
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Wikipedia. Retinoic acid receptor. Available from: [Link]
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Hariyanto, H., & Kurniawan, A. (2022). Effect of retinol and α-tocopherol supplementation on photoreceptor and retinal ganglion cell apoptosis in diabetic rats model. Bali Medical Journal, 11(2), 793-798. Available from: [Link]
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Cosmetic Ingredient Review. (2014). Safety Assessment of Tocopherols and Tocotrienols as Used in Cosmetics. Available from: [Link]
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Comstock, G. W., Norkus, E. P., & Helzlsouer, K. J. (1998). The stability of retinol, alpha-tocopherol, trans-lycopene, and trans-beta-carotene in liquid-frozen and lyophilized serum. Cancer Epidemiology, Biomarkers & Prevention, 7(8), 717-720. Available from: [Link]
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Alberts, D. S., Goldman, R., Xu, M. J., Dorr, R. T., & Einspahr, J. (1996). Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat). Journal of the American Academy of Dermatology, 34(2 Pt 1), 229-234. Available from: [Link]
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Application Notes and Protocols for Studying Tocoretinate Effects in Cell Culture Models
Introduction: Unveiling the Dual-Action Potential of Tocoretinate in Dermatological Research
This compound, a hybrid molecule combining retinoic acid (tretinoin) and α-tocopherol (vitamin E), presents a compelling subject for dermatological and pharmacological research.[1][2][3] This unique ester leverages the well-documented cellular differentiation and proliferation-modulating properties of retinoic acid with the potent antioxidant capabilities of tocopherol.[4][5] This dual mechanism of action suggests its potential in addressing a spectrum of skin conditions, from acne and photoaging to hyperpigmentation and wound healing.[2][4]
The retinoic acid moiety of this compound is known to interact with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as transcription factors to regulate gene expression.[6][7][8][9] This signaling cascade influences critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[7][10] Concurrently, the tocopherol component acts as a scavenger of reactive oxygen species (ROS), mitigating oxidative stress—a key contributor to cellular damage and the aging process.[11][12][13][14]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro studies using cell culture models to investigate the multifaceted effects of this compound. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each experimental choice to ensure the generation of reliable and reproducible data.
Part 1: Selecting the Appropriate Cell Culture Model
The choice of cell culture model is paramount for obtaining physiologically relevant data. For studying the dermatological effects of this compound, primary human keratinocytes and dermal fibroblasts are the most relevant cell types. Co-culture systems can further mimic the intricate communication between the epidermal and dermal layers of the skin.[15][16][17]
Monolayer Cultures: A Foundational Approach
-
Human Epidermal Keratinocytes (HEK): As the primary cell type of the epidermis, HEKs are essential for studying this compound's effects on epidermal differentiation, proliferation, and barrier function.[18][19][20]
-
Human Dermal Fibroblasts (HDF): Located in the dermis, HDFs are responsible for synthesizing extracellular matrix components like collagen and elastin. They are the ideal model for investigating this compound's impact on skin aging, wound healing, and matrix remodeling.[18][20]
Co-culture Models: Simulating the Skin Microenvironment
To better recapitulate the complex interactions within the skin, a co-culture of keratinocytes and fibroblasts is recommended.[15][16] This can be achieved through various methods, such as seeding keratinocytes on top of a confluent fibroblast layer or using transwell inserts to allow for paracrine signaling without direct cell-cell contact. These models are particularly useful for studying the reciprocal communication that governs skin homeostasis.
Rationale for Cell Model Selection
The selection of primary cells over immortalized cell lines, while more technically demanding, provides a more physiologically accurate representation of the skin.[21][22] Primary cells retain the characteristics of their tissue of origin for a limited number of passages, ensuring that the observed effects of this compound are relevant to human skin biology. When studying specific aspects of skin diseases, patient-derived cells can also be employed.
Part 2: Core Experimental Protocols
The following protocols are designed to assess the key biological activities of this compound. Each protocol includes the scientific reasoning behind the chosen methodology.
Cell Viability and Proliferation Assay
Scientific Rationale: It is crucial to first determine the optimal non-cytotoxic concentration range of this compound for your chosen cell type. Assays like the MTT or RealTime-Glo™ MT Cell Viability Assay measure metabolic activity, which is proportional to the number of viable cells.[23][24][25] This allows for the assessment of both the potential cytotoxic and proliferative effects of the compound.
Protocol: MTT Assay
-
Cell Seeding: Seed keratinocytes or fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
| Parameter | Description |
| Assay Principle | Conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[23][25] |
| Readout | Colorimetric measurement of formazan concentration. |
| Controls | Untreated cells, vehicle-treated cells. |
| Endpoint | Cell viability/proliferation. |
Oxidative Stress Assay
Scientific Rationale: The tocopherol component of this compound is expected to exert antioxidant effects. Measuring the levels of intracellular reactive oxygen species (ROS) is a direct way to quantify this activity. Probes like CM-H2DCFDA are non-fluorescent until they are oxidized by ROS within the cell, providing a fluorescent readout of oxidative stress.[11][26]
Protocol: Intracellular ROS Measurement
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the proliferation assay. It is also recommended to include a positive control for oxidative stress, such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).
-
Probe Loading: After the desired treatment duration, remove the medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 5-10 µM CM-H2DCFDA solution in PBS to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~495 nm excitation and ~525 nm emission for fluorescein).
-
Data Analysis: Normalize the fluorescence intensity to the cell number (which can be determined in a parallel plate) and express the results as a percentage of the positive control.
| Parameter | Description |
| Assay Principle | Oxidation of a non-fluorescent probe to a fluorescent product by intracellular ROS.[11][26] |
| Readout | Fluorescence intensity. |
| Controls | Untreated cells, vehicle-treated cells, positive control (e.g., H2O2). |
| Endpoint | Intracellular ROS levels. |
Collagen Synthesis Assay
Scientific Rationale: Retinoids are known to stimulate collagen production in dermal fibroblasts, a key aspect of their anti-aging effects.[4] A total collagen assay, which measures the amount of hydroxyproline (an amino acid abundant in collagen), is a reliable method to quantify collagen synthesis.[27][28][29]
Protocol: Total Collagen Assay
-
Cell Culture and Treatment: Culture dermal fibroblasts in 6-well plates until they reach confluence. Treat the cells with various concentrations of this compound for 48-72 hours.
-
Sample Preparation:
-
Cell Lysate: After treatment, wash the cells with PBS and lyse them in a suitable buffer.
-
Conditioned Medium: Collect the cell culture medium to measure secreted collagen.
-
-
Hydrolysis: Add concentrated hydrochloric acid (HCl) to the cell lysates and conditioned medium samples in pressure-tight vials. Hydrolyze the samples at 120°C for 3 hours to break down collagen into its constituent amino acids.[27][29]
-
Assay Procedure: Follow the instructions of a commercially available total collagen assay kit. This typically involves the oxidation of hydroxyproline and a subsequent colorimetric reaction.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 560 nm).
-
Data Analysis: Calculate the collagen concentration using a standard curve generated with known concentrations of collagen. Normalize the results to the total protein content of the cell lysates.
| Parameter | Description |
| Assay Principle | Quantification of hydroxyproline, a major component of collagen, after acid hydrolysis.[27][29] |
| Readout | Colorimetric measurement. |
| Controls | Untreated cells, vehicle-treated cells. |
| Endpoint | Total collagen content. |
Part 3: Visualization of Pathways and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed dual signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of this compound.
References
-
Labtoo. Oxidative stress & ROS detection - In vitro assays. [Link]
-
NIH. A Method for Isolating and Culturing Skin Cells: Application to Endothelial Cells, Fibroblasts, Keratinocytes, and Melanocytes From Punch Biopsies in Systemic Sclerosis Skin. [Link]
-
Lonza. Co-culture protocol for Keratinocytes and Fibroblasts (2D). [Link]
-
Assay Genie. Total Collagen Assay Kit (Colorimetric). [Link]
-
QuickZyme Biosciences. QuickZyme Total Collagen Assay. [Link]
-
Innoprot. Oxidative Stress Assay - Innoprot Cell Damage Assays. [Link]
-
Springer. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. [Link]
-
ResearchGate. Cell culture of keratinocytes and fibroblasts. [Link]
-
PharmaCompass. This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
NIH. Comparison of Two Human Skin Cell Isolation Protocols and Their Influence on Keratinocyte and Fibroblast Culture. [Link]
-
PubMed. Clinical effect of this compound on lichen and macular amyloidosis. [Link]
-
PubChem. (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate. [Link]
-
ExcelVite. Tocotrienols Prevent DNA Damage and Combat Aging. [Link]
-
NIH. Retinoic acid signaling pathways. [Link]
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NIH. From carrot to clinic: an overview of the retinoic acid signaling pathway. [Link]
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NIH. Cell Viability Assays - Assay Guidance Manual. [Link]
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PubMed. Retinoic acid signaling pathways. [Link]
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YouTube. Pharmacology of Alitretinoin Panretin, Toctino; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
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Patsnap Synapse. What is Tretinoin Tocoferil used for? [Link]
-
NIH. Retinoic Acid Signaling Pathways in Development and Diseases. [Link]
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ResearchGate. Retinoic acid signaling and neuronal differentiation. [Link]
-
Personal Care Insights. New study shows promising results in combating cellular aging for nutricosmetics. [Link]
-
Wikipedia. Alitretinoin. [Link]
-
NIH. Effects of tocotrienol on aging skin: A systematic review. [Link]
-
NIH. In vitro Model Systems for Studies Into Retinal Neuroprotection. [Link]
-
Medical News Today. Tocotrienols: Benefits, side effects, and risks. [Link]
-
Tocotrienol Research. Skin Care. [Link]
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NIH. Cell culture models as an in vitro alternative to study the absorption and biotransformation of drugs and mycotoxins in humans and animals. [Link]
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Drug Target Review. Making cell culture models more physiologically relevant. [Link]
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NIH. Development of In Vitro Co-Culture Model to Mimic the Cell to Cell Communication in Response to Urban PM2.5. [Link]
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MDPI. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models. [Link]
-
Tocotrienol.org. Skin Health. [Link]
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- 3. (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate | C49H76O3 | CID 5282180 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Guide to the Development of a Topical Delivery System for Tocoretinate
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of a topical delivery system for Tocoretinate. This compound, an ester of retinoic acid and α-tocopherol, presents a unique formulation challenge due to its lipophilic nature and potential for instability. This guide outlines a structured approach, from initial pre-formulation studies to the characterization and evaluation of a final formulation, ensuring scientific integrity and a robust development process. Detailed, step-by-step protocols for key experiments are provided, alongside the scientific rationale for methodological choices. The aim is to equip researchers with the necessary knowledge to develop a stable, effective, and safe topical product.
Introduction to this compound
This compound is a synthetic molecule combining the therapeutic benefits of two well-established dermatological agents: retinoic acid (a form of Vitamin A) and α-tocopherol (Vitamin E).[1] This ester linkage is designed to enhance the stability and reduce the irritancy often associated with topical retinoids.[2]
1.1 Chemical Properties and Structure
This compound, also known as Tretinoin tocoferil, is a large, lipophilic molecule with a molecular weight of 713.13 g/mol and a chemical formula of C49H76O3.[3] Its high partition coefficient (LogP) of approximately 16.9 indicates very poor water solubility, which is a primary challenge in formulation development.[4]
-
CAS Number: 40516-48-1[5]
-
IUPAC Name: 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-yl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate[3]
1.2 Mechanism of Action
The therapeutic effects of this compound are derived from the synergistic actions of its parent compounds upon enzymatic cleavage in the skin.
-
Retinoic Acid: This component interacts with nuclear retinoic acid receptors (RARs), modulating gene expression to promote cell differentiation and reduce inflammation.[6] This is particularly beneficial in treating conditions like acne and photoaging.
-
α-Tocopherol: As a potent antioxidant, Vitamin E helps to protect the skin from oxidative damage caused by free radicals and UV radiation.[1] It also possesses anti-inflammatory properties and may help to mitigate the skin irritation sometimes caused by retinoic acid.[7]
The combined action involves promoting collagen and hyaluronic acid synthesis, reducing their degradation, and normalizing epidermal differentiation.[1][8]
1.3 Rationale for Topical Delivery
Topical administration of this compound is the preferred route for treating dermatological conditions. This approach allows for the direct application of the active pharmaceutical ingredient (API) to the target site, which increases the local concentration of the drug where it is needed and minimizes systemic side effects.[9]
1.4 Challenges in Topical Formulation of this compound
The development of a successful topical formulation for this compound is not without its hurdles.[10] The primary challenges are rooted in its physicochemical properties:
-
High Lipophilicity: this compound's poor water solubility makes it difficult to incorporate into aqueous-based formulations like creams and lotions without the use of specialized solubilizing agents or delivery systems.[11][12]
-
Instability: Like many retinoids, this compound is susceptible to degradation by light and oxidation. The formulation must be designed to protect the API from these environmental factors.
-
Skin Barrier Penetration: The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the penetration of large, lipophilic molecules. The formulation must be designed to enhance the permeation of this compound to its site of action within the epidermis and dermis.
Pre-formulation Studies: The Foundation of Development
Pre-formulation studies are the critical first step in understanding the physical and chemical characteristics of the API.[13] This data is essential for making informed decisions about the type of formulation to develop and the excipients to use.
2.1 Protocol: Solubility Assessment
Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable solvents and oils.
Materials:
-
This compound powder
-
A selection of solvents (e.g., ethanol, propylene glycol, isopropyl myristate, oleic acid, mineral oil, various surfactants)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
HPLC-UV system for quantification
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected solvent in a vial.
-
Tightly cap the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25°C or 32°C to mimic skin temperature) for 72 hours to ensure equilibrium is reached.
-
After 72 hours, visually inspect the vials for the presence of undissolved solid material.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method.
-
Express the results as mg/mL or g/100g of solvent.
2.2 Protocol: pH-Stability Profile
Objective: To evaluate the chemical stability of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers with varying pH (e.g., pH 4, 5.5, 7.4)
-
Co-solvent (e.g., ethanol) to dissolve this compound
-
HPLC-UV system
Procedure:
-
Prepare stock solutions of this compound in a suitable co-solvent.
-
Add a small aliquot of the stock solution to each of the pH buffers to achieve a known final concentration.
-
Store the samples at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each buffer.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Plot the logarithm of the remaining drug concentration versus time to determine the degradation rate constant at each pH.
2.3 Analytical Method Development for this compound Quantification (HPLC)
A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for all stages of formulation development.
Table 1: Example HPLC Method Parameters for this compound Quantification
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol:Acetonitrile:Water (e.g., 85:10:5 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | UV detection at approximately 360 nm |
| Column Temperature | 30°C |
| Retention Time | Typically 5-10 minutes |
Formulation Development Strategies
Given the lipophilic nature of this compound, lipid-based delivery systems are often the most suitable approach.[14][15] These formulations can enhance solubility, improve stability, and facilitate skin penetration.
3.1 Rationale for Formulation Selection
Several types of lipid-based formulations can be considered:
-
Nanoemulsions: Oil-in-water nanoemulsions consist of very small lipid droplets (20-200 nm) dispersed in an aqueous phase. Their small droplet size provides a large surface area for drug release and can enhance skin permeation.
-
Liposomes: These are vesicular structures composed of one or more lipid bilayers. They can encapsulate both lipophilic and hydrophilic drugs and can be tailored to target specific skin layers.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid nanoparticles that are solid at room and body temperature. They offer advantages in terms of controlled release and improved stability of the encapsulated drug.
For this guide, we will focus on the development of a nanoemulsion as a representative example.
3.2 Excipient Selection and Compatibility Studies
The selection of excipients is a critical step in formulation development.[16] All excipients must be pharmaceutically acceptable for topical use and compatible with the API.
-
Oil Phase: The oil phase should have high solubilizing capacity for this compound. The results from the solubility studies will guide this selection.
-
Surfactants and Co-surfactants: A combination of surfactants is often used to create a stable nanoemulsion. Non-ionic surfactants are generally preferred for topical formulations due to their lower irritation potential.
-
Aqueous Phase: This is typically purified water or a buffer to maintain the desired pH.
-
Other Excipients: These may include antioxidants (to protect this compound from degradation), viscosity modifiers, and penetration enhancers.
3.2.1 Protocol: Excipient Compatibility using Differential Scanning Calorimetry (DSC)
Objective: To assess the compatibility of this compound with selected excipients.
Materials:
-
This compound
-
Selected excipients (e.g., oils, surfactants)
-
DSC instrument
-
Aluminum pans
Procedure:
-
Accurately weigh a small amount (2-5 mg) of this compound, the selected excipient, and a 1:1 physical mixture of the two into separate aluminum pans.
-
Seal the pans.
-
Heat the samples in the DSC instrument at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).
-
Record the thermograms.
-
Compare the thermogram of the physical mixture with those of the individual components. The appearance of new peaks, or a significant shift or disappearance of the melting peak of this compound, may indicate an interaction.
Preparation of a this compound-Loaded Nanoemulsion
4.1 Detailed Protocol for Nanoemulsion Preparation (High-Pressure Homogenization)
Objective: To prepare a stable this compound-loaded oil-in-water nanoemulsion.
Materials:
-
This compound
-
Selected oil (e.g., Oleic acid)
-
Selected surfactant (e.g., Polysorbate 80)
-
Selected co-surfactant (e.g., Propylene glycol)
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase: Dissolve the desired amount of this compound in the selected oil with gentle heating and stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Formation of the Coarse Emulsion: While stirring the aqueous phase with a high-shear mixer, slowly add the oil phase to form a coarse emulsion.
-
Nano-emulsification: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000 psi).
-
Cooling: Allow the resulting nanoemulsion to cool to room temperature.
Physicochemical Characterization of the Formulation
Once the formulation is prepared, it must be thoroughly characterized to ensure it meets the desired quality attributes.[17]
5.1 Protocol: Particle Size and Zeta Potential Analysis
Objective: To determine the average droplet size, size distribution (polydispersity index, PDI), and surface charge of the nanoemulsion.
Materials:
-
This compound nanoemulsion
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration for DLS analysis.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Measure the droplet size and PDI. A smaller droplet size and a PDI value below 0.3 are generally desirable.
-
For zeta potential measurement, use an appropriate electrode and measure the electrophoretic mobility of the droplets. A zeta potential of ±30 mV is typically indicative of good physical stability.
5.2 Protocol: Entrapment Efficiency and Drug Loading
Objective: To determine the amount of this compound successfully encapsulated within the nanoemulsion droplets.
Materials:
-
This compound nanoemulsion
-
Centrifugal filter units (e.g., Amicon® Ultra)
-
HPLC-UV system
Procedure:
-
Place a known amount of the nanoemulsion into a centrifugal filter unit.
-
Centrifuge at high speed to separate the aqueous phase (containing free, un-entrapped drug) from the nanoemulsion droplets.
-
Quantify the amount of free this compound in the aqueous phase using HPLC.
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Weight of Lipid and Drug] x 100
-
Table 2: Target Product Profile for a this compound Nanoemulsion
| Parameter | Target Specification |
| Appearance | Homogeneous, milky-white liquid |
| pH | 5.0 - 6.0 |
| Viscosity | Suitable for topical application |
| Droplet Size | < 200 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | > ±30 mV |
| Entrapment Efficiency | > 90% |
| Assay of this compound | 95.0% - 105.0% of label claim |
In Vitro Drug Release Studies
In vitro release testing (IVRT) is a crucial tool for assessing the performance of a topical formulation.[13]
6.1 Protocol: Franz Diffusion Cell Setup for In Vitro Release Testing
Objective: To evaluate the rate of release of this compound from the nanoemulsion.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate buffer with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Magnetic stirrers
-
Water bath or heating block
-
Syringes and needles
-
HPLC-UV system
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with pre-warmed (32°C) and de-gassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Place the cells in a water bath set to 32°C and allow them to equilibrate.
-
Apply a known amount of the this compound nanoemulsion to the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the samples by HPLC to determine the concentration of this compound that has been released.
-
Plot the cumulative amount of drug released per unit area versus time.
Ex Vivo Skin Permeation Studies
Ex vivo permeation testing (IVPT) provides a more biologically relevant assessment of how the formulation will perform on human skin.[13]
7.1 Protocol: Ex Vivo Permeation Study Execution
Objective: To evaluate the permeation of this compound through excised human or animal skin.
Materials:
-
Same as for IVRT, with the addition of excised skin (e.g., human cadaver skin, porcine ear skin).
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
The rest of the procedure is similar to the IVRT protocol.
-
At the end of the study, the skin can be dismounted, and the amount of drug retained in the skin can be determined by extraction and HPLC analysis.
Visualization and Diagrams
8.1 Diagram: this compound Mechanism of Action
Caption: this compound's dual mechanism of action in the skin.
8.2 Diagram: Formulation Development Workflow
Caption: A systematic workflow for topical formulation development.
References
-
Misra, A. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. PubMed. [Link]
-
Pharma Specialists. (2024, November 16). Role of Lipophilicity in Drug Formulation Development. [Link]
-
ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF. [Link]
-
Tioga Research. (2025, October 23). Topical 101: A Guide to Complex Dermatology Formulation Development. [Link]
-
Tioga Research. (n.d.). Understanding the Journey: Key Phases in Topical Formulation Development. [Link]
-
Dow Development Laboratories. (n.d.). Breaking Down The Topical Drug Product Development Process: A Comprehensive Guide. [Link]
-
Pharmaceutical Technology. (2022, October 4). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. [Link]
-
Charman, W. N. (2000). Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts. Journal of Pharmaceutical Sciences, 89(8), 967-78. [Link]
-
PubMed. (n.d.). Induction of differentiation in acute promyelocytic leukemia cells by 9-cis retinoic acid alpha-tocopherol ester (9-cis tretinoin tocoferil). [Link]
-
PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
PubChem. (n.d.). (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate | C49H76O3 | CID 5282180. [Link]
-
MartiDerm. (n.d.). Tocopheryl retinoate (vitamins A and E). [Link]
-
MDPI. (n.d.). D-α-Tocopherol-Based Micelles for Successful Encapsulation of Retinoic Acid. [Link]
-
DermNet. (n.d.). Topical formulations. [Link]
-
PubMed. (n.d.). Dietary vitamins A and E influence retinyl ester composition and content of the retinal pigment epithelium. [Link]
-
PubMed Central. (n.d.). Generic Development of Topical Dermatologic Products: Formulation Development, Process Development, and Testing of Topical Dermatologic Products. [Link]
- Google Patents. (n.d.). CA2098550A1 - Compositions containing retinoic acids and tocopherol.
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YouTube. (2025, March 24). Pharmacology of Alitretinoin Panretin, Toctino; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
-
Ali, M., & Byrne, M. E. (2008). Challenges and solutions in topical ocular drug-delivery systems. Expert Review of Clinical Pharmacology, 1(1), 145-61. [Link]
-
PubMed. (n.d.). Topical drug delivery to the retina: obstacles and routes to success. [Link]
-
PubMed. (n.d.). Challenges and Strategies for Topical and Transdermal Delivery of Bioactive Peptides. [Link]
-
PubMed. (n.d.). Clinical effect of this compound on lichen and macular amyloidosis. [Link]
-
PubMed. (2022, January 12). Overcoming drug delivery barriers and challenges in topical therapy of atopic dermatitis: A nanotechnological perspective. [Link]
-
ResearchGate. (2022, January 15). Overcoming drug delivery barriers and challenges in topical therapy of atopic dermatitis: A nanotechnological perspective. [Link]
-
PubMed. (n.d.). A review of the possible mechanisms of action of tocotrienol - a potential antiosteoporotic agent. [Link]
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Application Note: In Vitro Skin Permeation Assay for Tretinoin Tocoferil
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Abstract
This document provides a comprehensive guide for conducting in vitro skin permeation studies of Tretinoin tocoferil (all-trans-retinoic acid tocopheryl ester), a novel retinoid combining the therapeutic benefits of tretinoin with the antioxidant properties of vitamin E. The protocol detailed herein is grounded in internationally recognized guidelines, such as the OECD Guideline 428, and is designed for researchers, scientists, and drug development professionals.[1][2][3][4] The primary objective is to furnish a robust, self-validating methodology for accurately quantifying the permeation kinetics of Tretinoin tocoferil through the skin barrier, a critical step in the development and bioequivalence assessment of topical dermatological formulations.
Introduction: The Scientific Imperative for Permeation Studies
Tretinoin tocoferil is a promising compound for dermatological applications, potentially offering enhanced stability and reduced irritation compared to its parent compound, tretinoin.[5][6] The efficacy of any topical therapeutic is fundamentally dependent on its ability to penetrate the stratum corneum and reach its target site within the skin.[7][8] Therefore, a precise understanding of its permeation profile is paramount.
In vitro permeation testing (IVPT) using Franz diffusion cells has become the gold standard for assessing dermal absorption.[3][7][9] This methodology is endorsed by regulatory bodies like the FDA for evaluating the bioequivalence of topical products.[10][11][12] It provides a reliable and ethical alternative to in vivo testing, offering quantitative data on key parameters such as flux (Jss) and the permeability coefficient (Kp).[3][13] This application note will elucidate the causality behind each experimental step, ensuring a scientifically sound and reproducible assay.
Core Principles of the In Vitro Skin Permeation Assay
The assay is predicated on the use of a vertical diffusion cell, commonly known as a Franz cell, which consists of a donor and a receptor chamber separated by a skin membrane.[3][9] The Tretinoin tocoferil formulation is applied to the outer surface of the skin (stratum corneum) in the donor chamber. The receptor chamber is filled with a fluid that acts as a surrogate for the systemic circulation, maintaining "sink conditions" — a state where the concentration of the analyte in the receptor fluid is kept low (ideally less than 10% of the donor concentration) to mimic the rapid clearance of a drug from the dermal microvasculature.[14] Over time, aliquots are drawn from the receptor fluid and analyzed to quantify the amount of Tretinoin tocoferil that has permeated through the skin.
Materials and Reagents: Rationale and Specifications
The integrity of the results is directly linked to the quality of the materials used. The following table outlines the necessary components and the scientific reasoning for their selection.
| Component | Specification | Justification & Causality |
| Skin Membrane | Excised human skin (dermatomed) | The "gold standard" for accurately mimicking in vivo conditions due to its physiological and biochemical relevance.[7][15] Porcine skin is an acceptable alternative due to its structural similarity.[15][16] Synthetic membranes like Strat-M® can be used for screening but require bridging studies for validation.[17][18][19][20] |
| Franz Diffusion Cells | Vertical, jacketed glass cells | Jacketed cells allow for precise temperature control (32°C), mimicking the physiological temperature of the skin surface.[13][21] The specific volume and diffusion area must be accurately known for calculations. |
| Receptor Fluid | Phosphate-Buffered Saline (PBS, pH 7.4) with a solubilizing agent (e.g., 0.5-1.0% Tween 20 or a mixture of ethanol-water) | Tretinoin tocoferil is lipophilic and practically insoluble in aqueous media.[22] A solubilizing agent is essential to maintain sink conditions. The chosen agent should not compromise the skin barrier integrity.[21][23] The fluid must be degassed to prevent air bubbles from adhering to the membrane and obstructing diffusion.[21] |
| Tretinoin Tocoferil Formulation | Test formulation and a reference standard | For bioequivalence studies, both the test and reference formulations are required.[10] The exact composition should be well-characterized. |
| Analytical System | High-Performance Liquid Chromatography (HPLC) with UV or MS/MS detection | HPLC provides the necessary sensitivity and specificity to accurately quantify the low concentrations of Tretinoin tocoferil expected in the receptor fluid.[3] The method must be validated for linearity, accuracy, and precision. |
| Ancillary Equipment | Water bath circulator, magnetic stirrer, calibrated pipettes, dermatome, analytical balance | Essential for maintaining experimental control, accurate measurements, and consistent skin preparation. |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system, with built-in checks and controls to ensure data integrity.
Skin Membrane Preparation
-
Source and Storage: Utilize ethically sourced human skin from surgical procedures or post-mortem donations, stored at -20°C or below until use.[15] Document donor demographics.[24]
-
Thawing and Dermatoming: Thaw the skin at room temperature. Using a dermatome, prepare skin sections of a consistent thickness (typically 200-500 µm). Record the thickness of each section.[25]
-
Integrity Check: Before mounting, assess the barrier integrity of each skin section. This can be done by measuring Transepidermal Water Loss (TEWL) or electrical resistance. Exclude any compromised sections.[24] This step is critical to prevent erroneously high permeation results.
-
Equilibration: Cut the dermatomed skin into discs appropriately sized for the Franz cells and allow them to equilibrate in the receptor solution for at least 30 minutes before mounting.[13]
Franz Diffusion Cell Assembly and Setup
The following diagram illustrates the workflow for setting up the Franz diffusion cells.
Caption: Workflow for Franz Diffusion Cell Setup.
-
Cleaning: Thoroughly clean all glass components and stir bars with an appropriate solvent (e.g., methanol) followed by deionized water and dry completely.[26]
-
Filling Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C), degassed receptor fluid, ensuring the volume is slightly convex to prevent bubble formation during membrane mounting.[26]
-
Mounting: Carefully place the prepared skin membrane onto the receptor chamber, ensuring the stratum corneum faces the donor chamber.[13] Secure the donor chamber using a clamp. Visually inspect for any trapped air bubbles beneath the skin; if present, disassemble and repeat.[13][26]
-
Equilibration: Place the assembled cells into the diffusion apparatus. Connect to the water bath circulator and allow the system to equilibrate at 32 ± 1°C for at least 30 minutes. Start the magnetic stirrers at a constant, reproducible speed (e.g., 600 RPM).[13]
Dosing and Sampling Protocol
-
Pre-Dose Sample: Take a "zero" time point sample from each cell to confirm the absence of contaminants or interfering substances.[24]
-
Application of Formulation: Apply a finite, accurately weighed amount of the Tretinoin tocoferil formulation to the skin surface in the donor chamber. A typical dose is 5-10 mg/cm².
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a precise aliquot (e.g., 200-500 µL) of the receptor solution from the sampling arm.[13]
-
Volume Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium.[13][21] This is crucial for maintaining sink conditions and a constant receptor volume.
-
Sample Storage: Store the collected samples at an appropriate temperature (e.g., 4°C or -20°C) in protected-light vials until HPLC analysis. Tretinoin and its derivatives are known to be light-sensitive.[5][27][28][29]
Analytical Methodology: Quantification of Tretinoin Tocoferil
A validated reverse-phase HPLC method is the cornerstone of accurate quantification.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detection: UV detector set at the λmax of Tretinoin tocoferil (approx. 360 nm) or MS/MS for higher sensitivity.
-
Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Analysis and Interpretation
The goal of the analysis is to determine the permeation kinetics. The following diagram outlines the data processing and analysis pathway.
Caption: Data Analysis Workflow for Permeation Parameters.
-
Calculate Cumulative Amount: The cumulative amount of Tretinoin tocoferil permeated at each time point (Qn) is calculated, correcting for the amount removed in previous samples.
-
Plot Permeation Profile: Plot the cumulative amount permeated per unit area (µg/cm²) against time (hours).[13]
-
Determine Steady-State Flux (Jss): The steady-state flux is the slope of the linear portion of the permeation profile.[13] It represents the rate of absorption per unit area and is typically expressed in µg/cm²/h.
-
Calculate Permeability Coefficient (Kp): This normalizes the flux to the concentration of the drug in the donor compartment (Cd). It is calculated as: Kp = Jss / Cd .[13]
-
Determine Lag Time (tL): The lag time is determined by extrapolating the linear portion of the permeation curve to the x-axis. It provides an indication of the time it takes for the drug to saturate the skin membrane and establish a steady-state diffusion gradient.
The key permeation parameters should be summarized in a table for clear comparison between formulations.
| Parameter | Definition | Unit |
| Steady-State Flux (Jss) | The rate of drug permeation across the skin at steady state. | µg/cm²/h |
| Lag Time (tL) | The time required for the drug to establish a steady diffusion gradient across the skin. | hours (h) |
| Permeability Coefficient (Kp) | The velocity of the drug passing through the skin, normalized for concentration. | cm/h |
| Cumulative Amount at 24h (Q₂₄) | The total amount of drug permeated per unit area after 24 hours. | µg/cm² |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following controls must be integrated:
-
Positive/Negative Controls: Include a formulation with a known high-permeation compound (e.g., caffeine) and a blank (vehicle only) to validate the assay's sensitivity and specificity.
-
Replicates: Use a sufficient number of replicates (typically n=4-6) from multiple skin donors (at least three) to account for biological variability.
-
Mass Balance: For radiolabeled compounds or when feasible, a mass balance study (quantifying drug remaining on the surface, in the skin layers, and in the receptor fluid) can provide a comprehensive validation of the experiment.
By adhering to this detailed protocol, researchers can generate accurate, reliable, and reproducible data on the skin permeation of Tretinoin tocoferil, providing a solid foundation for formulation optimization, safety assessment, and regulatory submissions.
References
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OECD (2004), Test No. 428: Skin Absorption: In Vitro Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
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OECD. Test No. 428: Skin Absorption: In Vitro Method. URL: [Link]
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PermeGear. [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. URL: [Link]
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PermeGear Inc. Choosing a Membrane for IVRT Studies Using PermeGear Cells. URL: [Link]
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LifeNet Health LifeSciences. In Vitro Skin Permeation Testing based on OECD Guidance. URL: [Link]
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Neupane, R., et al. (2018). Membrane properties for permeability testing: Skin versus synthetic membranes. Journal of Cosmetic Dermatology. URL: [Link]
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U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. URL: [Link]
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MDPI. (2021). Synthetic Membranes as an Alternative to Animal Skin to Investigate Dermal Permeation of Chlorpyrifos. URL: [Link]
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Center For Dermal Research - Sites@Rutgers. (2019). Membrane Properties for Permeability Testing: Skin versus Synthetic Membranes. URL: [Link]
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U.S. Food and Drug Administration. (2022). Practical Considerations Related to In-vitro Permeation Test Studies for Topical Products Submitted in ANDAs. URL: [Link]
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Scribd. In Vitro Permeation Test Studies For Topical Drug Products Submitted in Andas. URL: [Link]
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Auriga Research. Franz Diffusion. URL: [Link]
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U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. URL: [Link]
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Federal Register. (2022). In Vitro Permeation Test Studies for Topical Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry; Availability. URL: [Link]
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Percutaneous Absorption of Retinoids: Influence of Vehicle, Light Exposure, and Dose. (2000). Journal of Investigative Dermatology. URL: [Link]
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National Institutes of Health. (2020). Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities. URL: [Link]
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ams-scientific. Franz Cell Test. URL: [Link]
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Semantic Scholar. Photochemical and Oxidative Degradation of the Solid-State Tretinoin Tocoferil. URL: [Link]
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IPHASE Biosciences. (2024). Human Skin Tissues: A Crucial Model for In Vitro Skin Permeation Testing and Transdermal Drug Delivery Research. URL: [Link]
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National Institutes of Health. (2018). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. URL: [Link]
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PubMed. (2016). Use of an in vitro human skin permeation assay to assess bioequivalence of two topical cream formulations containing butenafine hydrochloride (1%, w/w). URL: [Link]
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Frontiers. (2023). In vitro percutaneous penetration test overview. URL: [Link]
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ResearchGate. Human Native and Reconstructed Skin Preparations for In Vitro Penetration and Permeation Studies. URL: [Link]
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Norlab. Franz Cell Operating Procedures. URL: [Link]
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Semantic Scholar. Photochemical and oxidative degradation of the solid-state tretinoin tocoferil. URL: [Link]
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MDPI. (2020). Methods to Evaluate Skin Penetration In Vitro. URL: [Link]
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OSTI.GOV. (2022). Parallel evaluation of alternative skin barrier models and excised human skin for dermal absorption studies in vitro. URL: [Link]
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PubMed. (2022). Characterization and ex vivo evaluation of excised skin samples as substitutes for human dermal barrier in pharmaceutical and dermatological studies. URL: [Link]
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National Institutes of Health. (2024). Retinol semisolid preparations in cosmetics: transcutaneous permeation mechanism and behaviour. URL: [Link]
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ResearchGate. (2024). In vitro permeation testing for the evaluation of drug delivery to the skin. URL: [Link]
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ResearchGate. (2015). Skin permeation of retinol in Tween 20-based deformable liposomes: In-vitro evaluation in human skin and keratinocyte models. URL: [Link]
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influence of concentration and vehicles on skin penetration Tretinoin-based formulations. (2015). Brazilian Journal of Pharmaceutical Sciences. URL: [Link]
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National Institutes of Health. (2016). Skin models for the testing of transdermal drugs. URL: [Link]
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PubMed. (2012). Influence of in vitro methods, receptor fluids on percutaneous absorption and validation of a... URL: [Link]
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SID. (2004). STEREOSELECTIVE PERMEATION OF TRETINOIN AND ISOTRETINOIN THROUGH ENHANCER-TREATED RAT SKIN.I. EFFECT OF ETHANOL AND SODIUM DODEC. URL: [Link]
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PubMed. (2011). Improved photostability and reduced skin permeation of tretinoin: development of a semisolid nanomedicine. URL: [Link]
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Brieflands. (2005). Stereoselective Permeation of Tretinoin and Isotretinoin through Enhancer-Treated Rat Skin. II. Effects of Lipophilic Penetration Enhnacers. URL: [Link]
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ResearchGate. (2015). Tretinoin-based formulations-influence of concentration and vehicles on skin penetration. URL: [Link]
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MDPI. (2020). D-α-Tocopherol-Based Micelles for Successful Encapsulation of Retinoic Acid. URL: [Link]
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The Stability of Tretinoin in Tretinoin Gel Microsphere 0.1%. (2001). Cutis. URL: [Link]
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ResearchGate. Overview of receptor media used in transdermal penetration studies. Left. URL: [Link]
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PubMed. (1995). Investigation on the photostability of tretinoin in creams. URL: [Link]
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Application Note: A Detailed Protocol for Assessing Tocoretinate Cytotoxicity Using the MTT Assay
Introduction
Tocoretinate (Tocopheryl retinoate) is an ester of α-tocopherol and all-trans-retinoic acid, developed for applications such as the treatment of skin ulcers by promoting tissue repair.[1][2][3] As with any compound intended for therapeutic use, a thorough evaluation of its cytotoxic potential is a critical step in preclinical safety assessment.[4] This document provides a comprehensive guide for researchers and drug development professionals on how to measure the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay is a robust, sensitive, and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] The protocol herein is designed to be a self-validating system, with detailed explanations for each experimental choice to ensure technical accuracy and reproducibility, particularly addressing the challenges associated with lipophilic compounds like this compound.
Principle of the MTT Assay
The core of the MTT assay lies in cellular metabolism. In viable, metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria, reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6][7][8] This conversion is a hallmark of active mitochondrial function.[9] The resulting formazan crystals accumulate within the cells and must be solubilized using an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a colored solution.[10][11] The absorbance of this solution, measured with a spectrophotometer, is directly proportional to the number of living, metabolically active cells in the well.[4][7][12] A decrease in the purple color intensity in treated cells compared to untreated controls indicates a reduction in cell viability and, therefore, cytotoxicity of the test compound.
Caption: Biochemical pathway of the MTT assay.
Materials and Reagents
-
Biological Materials:
-
Selected mammalian cell line (e.g., HaCaT for keratinocytes, NIH-3T3 for fibroblasts). Ensure cells are in the logarithmic growth phase.
-
-
Reagents:
-
This compound (CAS: 40516-48-1)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), powder
-
Dulbecco's Phosphate Buffered Saline (DPBS), sterile, pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA solution
-
-
Equipment and Consumables:
-
Sterile, flat-bottom 96-well cell culture plates
-
Laminar flow hood
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Microplate reader capable of measuring absorbance at 570 nm (and optionally at a reference wavelength of 630 nm)
-
Multichannel pipette
-
Sterile serological pipettes and pipette tips
-
Sterile, light-protected containers (e.g., foil-wrapped tubes)
-
Experimental Protocol
This protocol is designed for a 96-well plate format. All steps involving cell culture must be performed using aseptic techniques in a laminar flow hood.
Part 1: Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve MTT powder in sterile DPBS to a final concentration of 5 mg/mL.[5][10][12]
-
Mix thoroughly by vortexing until fully dissolved.
-
Sterilize the solution by passing it through a 0.2 µm syringe filter into a sterile, light-protected container.[5][10]
-
Scientist's Note: MTT is light-sensitive. Always protect the solution from light by wrapping the container in aluminum foil. Store at 4°C for short-term use (weeks) or at -20°C for long-term storage (months).[5][10]
-
-
This compound Stock Solution (e.g., 10 mM):
-
This compound is a highly lipophilic compound (XLogP3 ≈ 16.9) and is practically insoluble in water.[1][13] Therefore, DMSO is the recommended solvent.
-
Calculate the required mass of this compound (MW: ~713.1 g/mol ) to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.[1][14]
-
Store the stock solution at -20°C.
-
Scientist's Note: The final concentration of DMSO in the culture medium should not exceed a level toxic to the cells, typically kept below 0.5%. It is crucial to include a "vehicle control" in your experiment, which consists of cells treated with the same highest concentration of DMSO used for the this compound dilutions, to account for any solvent-induced effects.
-
Part 2: Cell Seeding and Treatment
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count and determine the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well (in 100 µL volume).[15]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outermost wells ("edge wells") and fill them with 200 µL of sterile PBS to minimize evaporation from the experimental wells—a phenomenon known as the "edge effect".
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium. A common approach is a two-fold or ten-fold dilution series to cover a broad concentration range.
-
After the 24-hour incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Be sure to include:
-
Test Wells: Cells + this compound dilutions (at least in triplicate).
-
Vehicle Control Wells: Cells + medium with the highest DMSO concentration used.
-
Untreated Control Wells (100% Viability): Cells + fresh culture medium only.
-
Blank Wells: Medium only (no cells) for background absorbance subtraction.[9]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Part 3: MTT Assay Procedure
-
MTT Addition:
-
Following the treatment period, carefully remove the treatment media.
-
Add 100 µL of serum-free medium to each well.
-
Scientist's Note: Serum can interfere with the assay. Using serum-free medium during the MTT incubation step prevents potential artifacts from serum proteins.[9]
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2 to 4 hours at 37°C.[10][15] During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.
-
-
Formazan Solubilization:
-
After the MTT incubation, the insoluble formazan crystals must be dissolved.[7][10]
-
Carefully aspirate the MTT-containing medium from each well without disturbing the formazan crystals or the attached cells.
-
Add 150 µL of DMSO to each well.[16] Alternative solubilizing agents include acidified isopropanol or SDS solutions, but DMSO is most common.[16]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.[9][16] Pipetting up and down can aid dissolution but may cause bubbles.[16]
-
-
Absorbance Measurement:
Data Analysis and Presentation
Data Calculation
-
Corrected Absorbance: Average the absorbance readings for your blank wells and subtract this value from all other readings (controls and treated wells).
-
Percentage Viability: Calculate the cell viability for each this compound concentration using the following formula:
-
% Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100
-
-
IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that reduces cell viability by 50%. This value is a key measure of a compound's cytotoxicity. It is determined by plotting a dose-response curve with % Viability on the Y-axis versus the log of the this compound concentration on the X-axis. Use a non-linear regression analysis (sigmoidal dose-response) to fit the curve and calculate the IC₅₀.[18][19][20]
Data Summary Table
| This compound Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Corrected Absorbance | % Viability |
| 0 (Vehicle Control) | 100% | ||||
| Conc. 1 | |||||
| Conc. 2 | |||||
| Conc. 3 | |||||
| Conc. 4 | |||||
| Conc. 5 | |||||
| Conc. 6 |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the MTT assay.
Conclusion
The MTT assay is a powerful tool for determining the cytotoxic effects of this compound. By carefully controlling for variables such as cell seeding density, solvent concentration, and incubation times, this protocol provides a reliable framework for generating reproducible data. The successful determination of an IC₅₀ value is a crucial data point in the toxicological profile of this compound, informing its potential for further development in therapeutic applications.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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ResearchGate. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. ResearchGate. Available at: [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
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BosterBio. (n.d.). MTT Assay: Assessing Cell Proliferation. BosterBio. Available at: [Link]
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Riss, T. L., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3271. Available at: [Link]
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National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PubMed Central. Available at: [Link]
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Wikipedia. (n.d.). MTT assay. Wikipedia. Available at: [Link]
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PubMed. (2018). Validation Cytotoxicity Assay for Lipophilic Substances. PubMed. Available at: [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Available at: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
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YouTube. (2020). How to calculate IC50 from MTT assay. YouTube. Available at: [Link]
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CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Available at: [Link]
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ResearchGate. (2025). Validation Cytotoxicity Assay for Lipophilic Substances | Request PDF. ResearchGate. Available at: [Link]
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PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. Available at: [Link]
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PubMed. (2014). Cytotoxicity of lipophilic statins depends on their combined actions on HIF-1α expression and redox status in B16.F10 melanoma cells. PubMed. Available at: [Link]
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PubMed. (1998). Synthesis and in Vitro Cytotoxicity of Lipophilic platinum(II) Complexes. PubMed. Available at: [Link]
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ACS Publications. (2026). Tuning Lipophilicity to Develop an MMP-Independent Fluorescent Probe for Visualizing Mitochondrial Peroxynitrite in Drug-Induced Liver Injury. Analytical Chemistry. Available at: [Link]
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IARC Publications. (n.d.). Chemical and physical characteristics. IARC Publications. Available at: [Link]
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Application Notes and Protocols for Tocoretinate Nanoparticle Formulation for Enhanced Topical Delivery
For: Researchers, scientists, and drug development professionals in dermatology and advanced drug delivery.
I. Introduction: Overcoming the Barriers to Topical Retinoid Efficacy
Tocoretinate, an ester of retinoic acid and α-tocopherol, presents a promising therapeutic agent for various dermatological conditions. It synergistically combines the cellular regulation and differentiation properties of retinoids with the antioxidant and protective effects of Vitamin E.[1][2][3] This unique structure suggests potential for enhanced efficacy and reduced irritation compared to traditional retinoids. However, like other retinoids, its high lipophilicity and poor aqueous solubility pose significant challenges for topical delivery, limiting its penetration through the stratum corneum and overall bioavailability at the target site.
Nanoparticle-based drug delivery systems, particularly Nanostructured Lipid Carriers (NLCs), offer a strategic solution to these limitations. NLCs are composed of a blend of solid and liquid lipids, creating an imperfect crystalline structure that provides higher drug loading capacity and minimizes drug expulsion during storage compared to older solid lipid nanoparticles (SLNs). By encapsulating this compound within an NLC formulation, we aim to:
-
Enhance skin penetration and permeation: The small size and lipidic nature of NLCs facilitate their transport into the deeper layers of the epidermis.
-
Improve bioavailability: By protecting this compound from degradation and providing a controlled release, NLCs can increase its effective concentration at the site of action.
-
Reduce skin irritation: Encapsulation can minimize direct contact of the retinoid with the skin surface, potentially lowering the incidence of common side effects like erythema and peeling.
These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of a this compound-loaded NLC system, designed to unlock the full therapeutic potential of this promising molecule.
II. Unveiling the Mechanism: this compound's Action on Skin Regeneration
This compound's therapeutic effects are rooted in its dual molecular nature. The retinoic acid moiety interacts with nuclear retinoic acid receptors (RARs) to modulate gene expression, influencing cell proliferation and differentiation.[3] The α-tocopherol component provides potent antioxidant activity, protecting cells from oxidative stress.
Research has shown that this compound stimulates the gene expression of crucial extracellular matrix (ECM) components in human dermal fibroblasts.[4] This includes a significant increase in the mRNA levels of collagen I, III, and VI, as well as fibronectin.[4] Furthermore, this compound has been demonstrated to enhance the DNA synthesis induced by epidermal growth factor (EGF) in intestinal epithelial cells, suggesting a synergistic interaction with growth factor signaling pathways that are vital for tissue repair.[5]
The proposed mechanism for this compound-mediated skin regeneration involves a coordinated effort of cellular stimulation and ECM remodeling, leading to accelerated wound healing and normalization of epidermal structure.
Caption: this compound-NLCs enhance skin penetration to modulate gene expression in dermal fibroblasts and keratinocytes, leading to increased ECM production, enhanced growth factor signaling, and ultimately, accelerated wound healing and normalized epidermal differentiation.
III. Formulation Protocol: this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol details the preparation of this compound-loaded NLCs using the hot homogenization followed by ultrasonication method. This technique is robust, scalable, and suitable for encapsulating highly lipophilic drugs like this compound.
A. Materials and Equipment
| Material | Supplier | Purpose |
| This compound | (Specify) | Active Pharmaceutical Ingredient (API) |
| Glyceryl Monostearate | (Specify) | Solid Lipid |
| Oleic Acid | (Specify) | Liquid Lipid |
| Polysorbate 80 (Tween® 80) | (Specify) | Surfactant |
| Poloxamer 188 | (Specify) | Co-surfactant/Stabilizer |
| Purified Water | (In-house) | Aqueous Phase |
| Equipment | ||
| High-shear homogenizer | (Specify) | |
| Probe sonicator | (Specify) | |
| Magnetic stirrer with hotplate | (Specify) | |
| Water bath | (Specify) | |
| Beakers and glassware | (Specify) |
B. Step-by-Step Formulation Procedure
Caption: Workflow for the preparation of this compound-NLCs using hot homogenization and ultrasonication.
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid (e.g., Glyceryl Monostearate) and place it in a beaker.
-
Heat the beaker on a hotplate stirrer to approximately 5-10°C above the melting point of the solid lipid (around 75°C) until it is completely melted.
-
Add the liquid lipid (e.g., Oleic Acid) and the accurately weighed this compound to the molten solid lipid.
-
Maintain the temperature and stir continuously with a magnetic stirrer until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, add the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Poloxamer 188) to purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75°C) under continuous stirring until all components are dissolved.
-
-
Hot Homogenization (Pre-emulsion Formation):
-
Gradually add the hot aqueous phase to the hot lipid phase while subjecting the mixture to high-shear homogenization (e.g., 8,000 rpm for 10 minutes). This will result in the formation of a coarse oil-in-water pre-emulsion.
-
-
Ultrasonication (Particle Size Reduction):
-
Immediately transfer the hot pre-emulsion to a probe sonicator.
-
Sonicate the emulsion at high energy (e.g., 70% amplitude for 15 minutes). To prevent overheating and degradation of the components, perform sonication in an ice-water bath.
-
-
Cooling and NLC Formation:
-
After sonication, transfer the resulting hot nanoemulsion to an ice-water bath and stir gently with a magnetic stirrer until it cools down to room temperature. This cooling process allows for the solidification of the lipid matrix and the formation of the NLCs.
-
The final product should be a homogenous, milky dispersion.
-
C. Formulation Optimization
The provided formulation is a starting point. For optimal performance, a Design of Experiments (DoE) approach is recommended to investigate the effects of key variables on NLC properties.
| Independent Variables | Dependent Variables (Responses) |
| Solid Lipid:Liquid Lipid Ratio | Particle Size |
| Total Lipid Concentration | Polydispersity Index (PDI) |
| Surfactant Concentration | Zeta Potential |
| Sonication Time and Amplitude | Encapsulation Efficiency (%) |
IV. Characterization Protocols
Thorough characterization is essential to ensure the quality, stability, and performance of the this compound-NLC formulation.
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. Laser Doppler Anemometry is used to determine the zeta potential, which indicates the surface charge and predicts the stability of the colloidal dispersion.
-
Protocol:
-
Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Zetasizer or similar instrument.
-
Perform measurements in triplicate at 25°C.
-
Expected Values:
-
Particle Size: 100 - 300 nm
-
PDI: < 0.3 (indicating a homogenous population)
-
Zeta Potential: < -20 mV (for good electrostatic stability)
-
-
B. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Principle: This protocol uses an indirect method to determine the amount of this compound encapsulated within the NLCs. The free, unencapsulated drug is separated from the NLCs, and the amount of encapsulated drug is calculated by subtraction from the total drug amount.
-
Protocol:
-
Place a known amount of the this compound-NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a 10 kDa molecular weight cut-off).
-
Centrifuge at a high speed (e.g., 10,000 x g for 30 minutes) to separate the aqueous phase containing the free drug (filtrate) from the NLCs (retentate).
-
Collect the filtrate and quantify the concentration of free this compound using a validated HPLC-UV method.
-
Calculate EE and DL using the following equations:
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of lipids] x 100
-
-
HPLC Method for this compound Quantification:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of methanol and acetonitrile (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectrophotometric scan of this compound (typically in the range of 320-360 nm).
-
Injection Volume: 20 µL
-
Standard Curve: Prepare a standard curve of this compound in the mobile phase over a suitable concentration range.
-
V. In Vitro Performance Evaluation
A. In Vitro Skin Permeation Study
-
Principle: The Franz diffusion cell is a standard apparatus used to assess the permeation of drugs through the skin from a topical formulation. This study will compare the skin permeation of this compound from the NLC formulation to a conventional (non-encapsulated) formulation.
-
Equipment:
-
Franz diffusion cells
-
Full-thickness excised skin (e.g., porcine ear skin or human cadaver skin)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween® 80 to maintain sink conditions)
-
Water bath with circulator
-
Magnetic stirrers
-
HPLC system for analysis
-
-
Protocol:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1°C to mimic skin surface temperature.
-
Equilibrate the system for 30 minutes.
-
Apply a known amount of the this compound-NLC formulation or the control formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the concentration of this compound in the collected samples using the validated HPLC method.
-
At the end of the study, dismount the skin, wash the surface to remove excess formulation, and quantify the amount of this compound retained in the skin. This can be done by homogenizing the skin in a suitable solvent and analyzing the extract by HPLC.
-
-
Data Analysis:
-
Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time.
-
Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Determine the enhancement ratio by dividing the Jss of the NLC formulation by the Jss of the control formulation.
-
VI. In Vivo Efficacy and Safety Assessment
Animal models are crucial for evaluating the therapeutic efficacy and safety of the this compound-NLC formulation in a biological system. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
A. Wound Healing Efficacy in a Murine Excisional Wound Model
-
Principle: This model assesses the ability of the this compound-NLC formulation to accelerate wound closure.
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Protocol:
-
Anesthetize the mice and shave the dorsal area.
-
Create a full-thickness excisional wound (e.g., 6 mm diameter) on the back of each mouse using a sterile biopsy punch.
-
Divide the animals into three groups:
-
Group 1: Untreated control
-
Group 2: Treated with a control (non-encapsulated this compound) formulation
-
Group 3: Treated with the this compound-NLC formulation
-
-
Apply the formulations topically to the wound area daily.
-
Monitor wound closure by taking digital photographs at regular intervals (e.g., days 0, 3, 7, 10, and 14). Calculate the wound area using image analysis software.
-
At the end of the study, euthanize the animals and excise the wound tissue for histological analysis.
-
-
Histological Analysis:
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Use Masson's trichrome stain to assess collagen deposition.
-
B. Comedolytic Activity in the Rhino Mouse Model
-
Principle: The rhino mouse develops pseudocomedones (utricles) that are histologically similar to human comedones, making it a standard model for evaluating the comedolytic activity of retinoids.[6][7][8][9][10]
-
Animal Model: Homozygous rhino mice (hr/hr).
-
Protocol:
-
Divide the mice into treatment groups as described in the wound healing model.
-
Apply the formulations topically to the dorsal skin daily for 2-3 weeks.
-
At the end of the treatment period, euthanize the animals and collect skin biopsies.
-
-
Histological Analysis:
C. Skin Irritation Assessment
-
Principle: To evaluate the potential of the NLC formulation to reduce retinoid-induced skin irritation.
-
Protocol:
-
During the in vivo studies, visually score the application site daily for signs of erythema and edema using a standardized scoring system (e.g., Draize scale).
-
Measure skin thickness using a caliper.
-
After euthanasia, collect skin tissue for the analysis of pro-inflammatory cytokines.
-
-
Analysis of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α):
VII. Troubleshooting
| Problem | Possible Cause | Solution |
| Large particle size or high PDI | Insufficient homogenization or sonication energy. Inappropriate surfactant concentration. | Increase homogenization speed/time or sonication amplitude/time. Optimize surfactant concentration. |
| Low encapsulation efficiency | Poor solubility of this compound in the lipid matrix. Drug partitioning into the aqueous phase. | Screen different solid and liquid lipids to find a matrix with higher solubility for this compound. Adjust the pH of the aqueous phase if applicable. |
| NLC aggregation over time | Insufficient surface charge (low zeta potential). | Increase the concentration of charged surfactants or add a stabilizer. |
| High variability in in vitro skin permeation data | Inconsistent skin thickness or integrity. Presence of air bubbles in the Franz cell. | Use skin from the same source and of similar thickness. Carefully inspect for air bubbles during cell setup. |
| Severe skin irritation in animal models | High concentration of this compound. Leaking of the drug from the NLCs. | Test lower concentrations of the encapsulated drug. Re-evaluate the stability and release profile of the NLCs. |
VIII. References
-
Imavita. Rhino Mouse Acne model. [Link]
-
Bernerd, F., et al. (1991). The rhino mouse model: the effects of topically applied all-trans retinoic acid and CD271 on the fine structure of the epidermis and utricle wall of pseudocomedones. Archives of Dermatological Research, 283(2), 100-107. [Link]
-
Czernielewski, J., et al. (1992). Quantification of epidermal histological changes induced by topical retinoids and CD271 in the rhino mouse model using a standardized image analysis technique. Skin Pharmacology, 5(2), 123-131. [Link]
-
Gant, T. W., et al. (2014). Demonstration of the Rat Ischemic Skin Wound Model. Journal of Visualized Experiments, (92), e51842. [Link]
-
Fort-Lacoste, L., et al. (1999). Comedolytic effect of topical retinaldehyde in the rhino mouse model. Dermatology, 199(Suppl 1), 33-35. [Link]
-
Saurat, J. H., et al. (2005). Histological evaluation of a topically applied retinol-vitamin C combination. Skin Pharmacology and Physiology, 18(2), 81-88. [Link]
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Karger Publishers. (2005). Histological Evaluation of a Topically Applied Retinol-Vitamin C Combination. [Link]
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ResearchGate. (n.d.). Histological changes in facial skin after daily application of tretinoin for 5–6 years. [Link]
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Sherratt, M. J., et al. (2024). Retinoids in the treatment of photoageing: A histological study of topical retinoid efficacy in black skin. Journal of the European Academy of Dermatology and Venereology. [Link]
-
Shankaran, V., et al. (2012). Approaches to Determine Expression of Inflammatory Cytokines. Methods in Molecular Biology, 844, 241-253. [Link]
-
Karger Publishers. (1999). Comedolytic Effect of Topical Retinaldehyde in the Rhino Mouse Model. [Link]
-
Bernerd, F., et al. (1991). Sequence of morphological events during topical application of retinoic acid on the rhino mouse skin. British Journal of Dermatology, 125(5), 429-436. [Link]
-
Masson-Meyers, D. S., et al. (2015). Experimental models and methods for cutaneous wound healing assessment. International Journal of Cosmetic Science, 37(6), 553-560. [Link]
-
PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]
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Li, S., et al. (2020). Inflammatory cytokine expression in the skin of patients with postherpetic neuralgia. Journal of Pain Research, 13, 2189-2196. [Link]
-
Springer Nature Experiments. (n.d.). Human Ex Vivo Wound Healing Model. [Link]
-
MDPI. (2023). In Vivo Evaluation of Wound Healing Efficacy of Gel-Based Dressings Loaded with Pycnogenol™ and Ceratothoa oestroides Extracts. [Link]
-
Ioannou, E., et al. (2021). In Vivo Evaluation of the Wound Healing Activity of Extracts and Bioactive Constituents of the Marine Isopod Ceratothoa oestroides. Marine Drugs, 19(2), 94. [Link]
-
Springer Nature Experiments. (n.d.). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. [Link]
-
PubChem. (n.d.). (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate. [Link]
-
MDPI. (2020). Molecular Mechanisms of Action of Tocotrienols in Cancer: Recent Trends and Advancements. [Link]
-
Nomura, T., et al. (2010). Clinical effect of this compound on lichen and macular amyloidosis. The Journal of Dermatology, 37(7), 646-650. [Link]
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Hata, R., et al. (1994). Effects of tretinoin tocoferil on gene expression of the extracellular matrix components in human dermal fibroblasts in vitro. Journal of Dermatological Science, 8(2), 144-151. [Link]
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Emami, S., et al. (1994). Enhancement by this compound of epidermal growth factor-induced DNA synthesis in human intestinal epithelial cells. Digestive Diseases and Sciences, 39(10), 2191-2196. [Link]
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Varani, J., et al. (1990). All-trans retinoic acid stimulates growth and extracellular matrix production in growth-inhibited cultured human skin fibroblasts. Journal of Investigative Dermatology, 94(5), 717-723. [Link]
-
Frontiers. (2020). Molecular Mechanisms Underlying the Therapeutic Role of Vitamin E in Age-Related Macular Degeneration. [Link]
-
Barrientos, S., et al. (2008). Growth Factor–Extracellular Matrix Interactions Regulate Wound Repair. Wound Repair and Regeneration, 16(5), 577-582. [Link]
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Application Notes and Protocols for Quantitative PCR Analysis of Tocoretinate Target Genes
Introduction
Tocoretinate (Tretinoin Tocoferil) is a synthetic retinoid, an ester combining all-trans retinoin acid (ATRA) and α-tocopherol (Vitamin E).[1][2] Its biological activity is primarily mediated by the retinoic acid moiety, which serves as a high-affinity ligand for nuclear retinoic acid receptors (RARs).[3] Upon binding, RARs form heterodimers with retinoid X receptors (RXRs).[3][4] This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.[3][5][6][7] This signaling cascade is pivotal in various cellular processes, including differentiation, proliferation, and apoptosis.[8][9]
Given its mechanism, quantifying the expression levels of this compound's target genes is crucial for understanding its pharmacological effects, identifying biomarkers of response, and advancing drug development efforts. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression, making it the gold standard for this application.[10][11][12]
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the application of qPCR to analyze genes regulated by this compound. The protocols herein are designed with scientific integrity at their core, adhering to the principles of the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines to ensure data accuracy, reproducibility, and transparency.[13][14][15][16][17]
I. Core Principles and Experimental Design
A. The this compound Signaling Pathway
The central mechanism involves the activation of RAR/RXR heterodimers by the retinoic acid component of this compound, leading to the transcriptional regulation of genes containing RAREs. This process is a direct and well-characterized pathway for retinoid-induced gene expression.[3][18]
Caption: this compound signaling pathway.
B. Experimental Workflow Overview
A robust qPCR analysis of this compound's effects follows a systematic workflow. Each step is critical for generating reliable and interpretable data. The process begins with careful experimental setup and culminates in rigorous data analysis.
Caption: Experimental workflow for qPCR analysis.
C. Selection of Target and Reference Genes
The selection of appropriate target and reference (housekeeping) genes is paramount for a successful study.
Target Genes: Choose genes with well-documented RAREs in their promoter regions and known responsiveness to retinoic acid. A panel of genes is recommended to provide a more comprehensive picture of this compound's activity.
| Gene Symbol | Gene Name | Function in Retinoid Signaling | Reference |
| RARB | Retinoic Acid Receptor Beta | A direct target of RA, often used as a positive control for retinoid pathway activation.[8][9][19][20] Its promoter contains a well-characterized RARE.[5][7] | [5][7][8][9][19][20] |
| CYP26A1 | Cytochrome P450 Family 26 Subfamily A Member 1 | An enzyme that metabolizes and inactivates retinoic acid, its expression is strongly induced by RA as part of a negative feedback loop.[21][22][23][24][25] | [21][22][23][24][25] |
| TGM2 | Transglutaminase 2 | Induced by retinoic acid, involved in cell differentiation and apoptosis.[26][27] Its promoter contains response elements for retinoic acid.[26][28] | [26][27][28] |
Reference Genes (Housekeeping Genes): These genes should have stable expression across all experimental conditions. It is crucial to validate reference gene stability for your specific cell model and treatment conditions. Using the geometric mean of two or three stable reference genes for normalization is highly recommended.[29]
| Gene Symbol | Gene Name | Rationale for Use in Skin/Keratinocyte Models | Reference |
| ACTB | Beta-Actin | Commonly used, but its stability should be verified as it can be affected by experimental conditions. | [30][31] |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Widely used, but its expression can be metabolically regulated. Validation is essential.[31][32] | [31][32] |
| B2M | Beta-2-Microglobulin | Often shows stable expression in various cell types, including keratinocytes.[29][33] | [29][33] |
| RPS26 | Ribosomal Protein S26 | Identified as a stable reference gene in keratinocyte and skin studies.[33] | [33] |
II. Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is a general guideline. Specific cell densities and media will depend on the chosen cell line (e.g., HaCaT keratinocytes, MCF-7 breast cancer cells).
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Acclimatization: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the final desired concentrations.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for a fixed time (e.g., 24 hours) to determine the optimal concentration.
-
Time-Course: Treat cells with the optimal concentration of this compound for various durations (e.g., 6, 12, 24, 48 hours) to identify the peak time of target gene induction.
-
-
Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells cultured in medium alone.
-
Positive Control (Optional): Treat cells with a known RAR agonist like all-trans retinoic acid (ATRA).
-
-
Harvesting: After the treatment period, wash cells with ice-cold PBS and proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quality Control
High-quality, intact RNA is the cornerstone of a reliable qPCR experiment.
-
RNA Isolation: Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen; or Direct-zol RNA Miniprep, Zymo Research). Process the lysate according to the manufacturer's protocol, which typically involves RNA binding to a silica membrane, washing, and elution.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to eliminate contaminating genomic DNA. This is a critical step to prevent false-positive signals in qPCR.[11]
-
RNA Quality Control:
-
Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop) or a more sensitive fluorometric method (e.g., Qubit).
-
Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0. The A260/A230 ratio should be between 2.0 and 2.2.
-
Integrity: Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
Protocol 3: cDNA Synthesis (Reverse Transcription)
The reverse transcription (RT) step converts RNA into complementary DNA (cDNA), which serves as the template for qPCR.[10][12]
-
RT Reaction Setup: In an RNase-free tube, combine the following components on ice:
-
Total RNA (e.g., 1 µg)
-
A mix of oligo(dT) and random hexamer primers
-
dNTPs
-
RNase-free water to the final volume
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then immediately place it on ice for at least 1 minute. This step helps to linearize the RNA and primers.
-
Reverse Transcription: Add the following to the reaction tube:
-
RT buffer
-
RNase inhibitor
-
Reverse transcriptase enzyme (e.g., SuperScript IV, Thermo Fisher Scientific)
-
-
Incubation: Perform the reverse transcription using the thermal cycler program recommended by the enzyme manufacturer (e.g., 25°C for 10 min, 50-55°C for 50 min, followed by enzyme inactivation at 70°C for 15 min).
-
Controls:
-
No-RT Control: Set up a reaction for each RNA sample that includes all components except the reverse transcriptase enzyme. This control is essential to test for genomic DNA contamination in the subsequent qPCR step.[11]
-
-
Storage: Store the resulting cDNA at -20°C.
Protocol 4: Quantitative PCR (qPCR) Assay
This protocol uses SYBR Green-based detection, which is cost-effective and suitable for most gene expression analyses.[34]
-
Primer Design & Validation:
-
Design primers to amplify a 70-150 bp product.
-
Whenever possible, design primers to span an exon-exon junction to prevent amplification from any residual genomic DNA.[11]
-
Validate primer efficiency by running a standard curve with a serial dilution of pooled cDNA. The amplification efficiency should be between 90% and 110% (slope of -3.1 to -3.6).
-
-
qPCR Reaction Setup: Prepare a master mix for each gene to be analyzed. For each reaction (in triplicate), combine:
-
SYBR Green qPCR Master Mix (2X)
-
Forward Primer (final concentration 200-500 nM)
-
Reverse Primer (final concentration 200-500 nM)
-
Diluted cDNA template (e.g., 1-10 ng)
-
Nuclease-free water
-
-
Plate Setup: Aliquot the master mix into a 96- or 384-well qPCR plate. Add the cDNA templates, no-RT controls, and no-template controls (NTCs) to the appropriate wells.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).
-
-
-
Melt Curve Analysis: After amplification, perform a melt curve analysis (e.g., ramp from 65°C to 95°C) to verify the specificity of the amplification product. A single, sharp peak indicates a specific product.
III. Data Analysis and Interpretation
The comparative CT (ΔΔCT) method is a widely accepted method for relative quantification of gene expression.[35][36][37][38]
A. The ΔΔCT Method: Step-by-Step
-
Step 1: Calculate the ΔCT for each sample. Normalize the CT value of the target gene to the CT value of the reference gene (or the geometric mean of multiple reference genes).
-
ΔCT = CT (Target Gene) - CT (Reference Gene)
-
-
Step 2: Calculate the ΔΔCT. Normalize the ΔCT of the treated sample to the ΔCT of the control (calibrator) sample.
-
ΔΔCT = ΔCT (Treated Sample) - ΔCT (Control Sample)
-
-
Step 3: Calculate the Fold Change. The fold change in gene expression, normalized to the reference gene and relative to the control sample, is calculated as:
-
Fold Change = 2-ΔΔCT
-
B. Data Presentation
Summarize the final results in a clear and concise table. Include standard deviations or standard errors of the mean to represent the variability within the biological replicates.
| Treatment | Target Gene | Average ΔΔCT | Standard Deviation of ΔΔCT | Fold Change (2-ΔΔCT) | P-value |
| Vehicle (Control) | RARB | 0.00 | ±0.15 | 1.0 | N/A |
| 10 µM this compound | RARB | -3.58 | ±0.21 | 12.0 | <0.001 |
| Vehicle (Control) | CYP26A1 | 0.00 | ±0.18 | 1.0 | N/A |
| 10 µM this compound | CYP26A1 | -5.12 | ±0.25 | 35.2 | <0.001 |
| Vehicle (Control) | TGM2 | 0.00 | ±0.12 | 1.0 | N/A |
| 10 µM this compound | TGM2 | -2.45 | ±0.19 | 5.5 | <0.01 |
C. Statistical Analysis
Perform appropriate statistical tests (e.g., Student's t-test or ANOVA followed by post-hoc tests) on the ΔCT values to determine if the observed differences in gene expression between treated and control groups are statistically significant. A p-value of <0.05 is typically considered significant.
IV. Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No amplification or high CT values | - Poor RNA quality/degradation- Inefficient cDNA synthesis- PCR inhibitors- Incorrect primer design | - Verify RNA integrity.- Use a high-quality reverse transcriptase.- Dilute cDNA template to reduce inhibitors.- Re-design and validate primers. |
| Amplification in No-RT or NTC controls | - Genomic DNA contamination- Reagent contamination | - Repeat RNA extraction with efficient DNase treatment.- Use fresh, nuclease-free water and reagents.- Maintain aseptic technique. |
| Multiple peaks in melt curve analysis | - Non-specific amplification- Primer-dimer formation | - Optimize annealing temperature.- Re-design primers to be more specific.- Reduce primer concentration. |
| Low PCR efficiency (<90%) | - Suboptimal reaction conditions- Poor primer design- PCR inhibitors | - Optimize primer concentration and annealing temperature.- Ensure primers are designed according to best practices.- Purify RNA/cDNA to remove inhibitors. |
V. References
-
Bustin, S. A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry, 55(4), 611–622. Available at: [Link]
-
Wikipedia. Retinoic acid receptor. Available at: [Link]
-
Abu-Abed, S., et al. (2001). The retinoic acid-metabolizing enzyme, CYP26A1, is essential for normal hindbrain patterning, vertebral identity, and development of posterior structures. Genes & Development, 15(2), 226-240. Available at: [Link]
-
Gene-Quantification. The MIQE Guidelines - Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Available at: [Link]
-
Bustin, S. A., et al. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical Chemistry, 55(4), 611-22. Available at: [Link]
-
Gene Vision. RARB gene. Available at: [Link]
-
Bio-Rad. MIQE and RDML Guidelines. Available at: [Link]
-
Topletz, A. R., et al. (2005). Expression of the retinoic acid-metabolizing enzyme CYP26A1 limits programmed cell death. Molecular Pharmacology, 67(5), 1808-17. Available at: [Link]
-
Ma'ayan Lab – Computational Systems Biology. RARB Gene. Available at: [Link]
-
A Cure for Sophia and Friends. RARB gene. Available at: [Link]
-
Stack Lab. Quantitative Real Time PCR Protocol. Available at: [Link]
-
QIAGEN. What is the comparative or ΔΔCt method for qPCR assay data analysis? Available at: [Link]
-
Huang, P., et al. (2021). Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism. International Journal of Molecular Sciences, 22(16), 8888. Available at: [Link]
-
Wikipedia. Retinoic acid receptor beta. Available at: [Link]
-
Iwasaki, J. H., et al. (1998). Characterization of a retinoic acid responsive element in the human ets-1 promoter. The Journal of Biological Chemistry, 273(27), 16642-9. Available at: [Link]
-
Thatcher, J. E., & Isoherranen, N. (2019). Biochemical and physiological importance of the CYP26 retinoic acid hydroxylases. Expert Opinion on Drug Metabolism & Toxicology, 15(8), 605-617. Available at: [Link]
-
YouTube. Delta Ct Method for qPCR: #Step-by-Step #tutorial #dataanalysis. Available at: [Link]
-
Hoffmann, B., et al. (1990). A retinoic acid receptor-specific element controls the retinoic acid receptor-beta promoter. Molecular Endocrinology, 4(11), 1727-36. Available at: [Link]
-
Visikol. (2023). Making Sense of ΔΔCT and Fold Change Values. Available at: [Link]
-
Isoherranen, N., & Thatcher, J. E. (2019). Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases. Expert Opinion on Drug Metabolism & Toxicology, 15(8), 605–617. Available at: [Link]
-
Rastinejad, F., et al. (1995). Structure of the RXR-RAR DNA-binding complex on the retinoic acid response element DR1. The EMBO Journal, 14(23), 5845-5854. Available at: [Link]
-
Chen, J., et al. (2010). Importance of Housekeeping gene selection for accurate RT-qPCR in a wound healing model. Wound Repair and Regeneration, 18(5), 520-527. Available at: [Link]
-
Isoherranen, N., & Lichti, K. F. (2018). The role of CYP26 enzymes in retinoic acid clearance. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(7), 844-853. Available at: [Link]
-
Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. Methods, 25(4), 402-8. Available at: [Link]
-
Minner, F., & Poumay, Y. (2009). Study of Housekeeping Gene Expression in Human Keratinocytes Using OLISA, a Long-Oligonucleotide Microarray and Q RT-PCR. Archives of Dermatological Research, 301(4), 305-9. Available at: [Link]
-
Marone, M., et al. (2001). Monitoring gene expression: quantitative real-time rt-PCR. Methods in Molecular Biology, 178, 21-33. Available at: [Link]
-
Park, D., et al. (2021). Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis. International Journal of Molecular Sciences, 22(14), 7695. Available at: [Link]
-
Eckert, R. L., et al. (2019). Tissue transglutaminase: a multifunctional and multisite regulator in health and disease. Physiological Reviews, 99(1), 597-632. Available at: [Link]
-
Landes, N., et al. (2004). Tocotrienols activate the steroid and xenobiotic receptor, SXR, and selectively regulate expression of its target genes. Drug Metabolism and Disposition, 32(9), 999-1005. Available at: [Link]
-
PharmaCompass.com. This compound. Available at: [Link]
-
ResearchGate. (2025). Selection and Validation of Candidate Housekeeping Genes for Studies of Human Keratinocytes—Review and Recommendations. Available at: [Link]
-
Reddit. (2024). Best housekeeping genes for qPCR. Available at: [Link]
-
Halasz, L., et al. (2016). Transcriptional control of transglutaminase 2 expression in mouse apoptotic thymocytes. Biochimica et Biophysica Acta, 1859(8), 1007-1018. Available at: [Link]
-
Tat, T. H., et al. (2022). Targeting transglutaminase 2 mediated exostosin glycosyltransferase 1 signaling in liver cancer stem cells with acyclic retinoid. Cell Death & Disease, 13(1), 66. Available at: [Link]
-
GeneCards. TGM2 Gene. Available at: [Link]
-
Reddit. (2024). which housekeeping gene to choose when analyzing qPCR data. Available at: [Link]
-
PubChem. (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate. Available at: [Link]
-
Kageshita, T., et al. (2003). Clinical effect of this compound on lichen and macular amyloidosis. Journal of Dermatological Science, 31(1), 63-6. Available at: [Link]
-
Samarut, E., & Rochette-Egly, C. (2012). Retinoic Acid-Regulated Target Genes During Development: Integrative Genomics Analysis. Subcellular Biochemistry, 58, 239-270. Available at: [Link]
-
Balmer, J. E., & Blomhoff, R. (2002). Gene expression regulation by retinoic acid. Journal of Lipid Research, 43(11), 1773-1808. Available at: [Link]
-
de Melo, J., et al. (2024). Identification and Characterization of ATOH7-Regulated Target Genes and Pathways in Human Neuroretinal Development. International Journal of Molecular Sciences, 25(13), 7205. Available at: [Link]
Sources
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate | C49H76O3 | CID 5282180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 4. Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a retinoic acid responsive element in the human ets-1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A retinoic acid receptor-specific element controls the retinoic acid receptor-beta promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Biochemical and physiological importance of the CYP26 retinoic acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The role of CYP26 enzymes in retinoic acid clearance - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Improving Tocoretinate Solubility in Cell Culture Media
Welcome to the technical support resource for researchers utilizing Tocoretinate in cell-based assays. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome the primary challenge associated with this potent molecule: its low aqueous solubility. As an ester of all-trans-retinoic acid (ATRA) and α-tocopherol, this compound is highly lipophilic, which necessitates careful consideration of solubilization techniques to ensure accurate and reproducible experimental outcomes.
This document moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions for your specific research context.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and solubilization of this compound.
1. What are the key physicochemical properties of this compound I should be aware of?
This compound is a large, highly lipophilic molecule, a characteristic confirmed by its calculated XLogP3 of 16.9.[1] It is an ester combining all-trans-retinoic acid and α-tocopherol.[2][3][4] This structure dictates its near-insolubility in aqueous solutions like cell culture media.[5] Like its parent compound, retinoic acid, this compound is sensitive to light and heat and should be handled accordingly to prevent degradation.[6]
2. What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration stock solution of this compound.[7] Retinoids, in general, exhibit good solubility in DMSO.[8][9][10] Anhydrous, high-purity DMSO should be used, as it is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.[7] Ethanol can be an alternative, but the solubility of related compounds like ATRA is significantly lower in ethanol compared to DMSO.[8][9][10]
3. What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity.[10] However, the tolerance to DMSO is cell-line dependent.[2][3][5][11] It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line where no significant impact on viability or cellular function is observed.[2][3][5][11]
4. My this compound precipitates when I add it to the cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for highly lipophilic compounds. This "crash-out" occurs because the compound is no longer soluble as the solvent composition changes. To address this, you can:
-
Decrease the working concentration: You may be exceeding the solubility limit in the final medium.
-
Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) can help, as serum proteins like albumin can bind to and solubilize lipophilic molecules.[12][13][14][15]
-
Employ solubility enhancers: Advanced techniques using cyclodextrins or non-ionic surfactants may be necessary. These are discussed in detail in the Troubleshooting Guide.
5. How should I store my this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[10] These aliquots should be stored at -20°C or -80°C and protected from light.[10] When stored properly, retinoid stock solutions are generally stable for several months.[5]
Troubleshooting Guide: Advanced Solubilization Strategies
This section provides a deeper dive into resolving persistent solubility issues with this compound, focusing on the causality behind each experimental choice.
Issue 1: Persistent Precipitation in Cell Culture Medium
If you continue to observe precipitation even at low working concentrations, a more robust solubilization strategy is required.
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[2][3][8] Methyl-β-cyclodextrin (MβCD) is particularly effective for this purpose in cell culture applications.[4][16][17][18] The key is that only the free drug can cross the cell membrane, so an equilibrium is established in the medium between the cyclodextrin-bound and free this compound. This acts as a reservoir, providing a sustained release of the free compound to the cells.
Trustworthiness: This method is self-validating. A successful formulation will result in a clear solution upon dilution into the media, and the biological effect should be dose-dependent. However, it's important to be aware of the "solubility-permeability trade-off": while cyclodextrins increase solubility, an excessively high concentration can reduce the free fraction of the drug available for cellular uptake, thereby decreasing its apparent permeability and biological effect.[1][5]
Authoritative Grounding: The use of cyclodextrins to enhance the solubility of lipophilic drugs for in vitro and in vivo applications is a well-established pharmaceutical practice.[2][3][8]
Experimental Protocol: Preparing this compound with Methyl-β-Cyclodextrin (MβCD)
-
Prepare a MβCD Stock Solution: Dissolve MβCD in serum-free cell culture medium or a buffered saline solution (e.g., PBS) to create a 10-50 mM stock solution. Gentle warming (to 37°C) may aid dissolution. Sterile filter the solution.
-
Prepare this compound Stock: Create a high-concentration stock of this compound in DMSO (e.g., 10-50 mM).
-
Complexation:
-
In a sterile tube, add the desired volume of the MβCD solution.
-
While vortexing the MβCD solution, slowly add the this compound/DMSO stock solution dropwise. A molar ratio of 1:1 (this compound:MβCD) is a good starting point for optimization.
-
Incubate the mixture at 37°C for 1-2 hours with gentle agitation to facilitate the formation of the inclusion complex.
-
-
Application to Cells: Dilute the this compound-MβCD complex into your complete cell culture medium to achieve the final desired working concentration.
Mandatory Visualization: MβCD Encapsulation Workflow
Caption: Workflow for this compound solubilization using MβCD.
Expertise & Experience: Pluronic® F-68 (also known as Poloxamer 188) is a non-ionic block copolymer surfactant widely used in cell culture.[4][6][11][19][20] At concentrations above its critical micelle concentration (CMC), it forms micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous media.[21] Pluronic F-68 is also known to protect cells from shear stress in suspension cultures, and it can alter the hydrophobicity of the cell membrane.[6][11]
Trustworthiness: This method is validated by its common use in biopharmaceutical manufacturing and research.[6][19] A successful application will yield a clear working solution. It is important to determine the optimal concentration, as high levels of surfactants can be cytotoxic.
Authoritative Grounding: The use of Pluronics to formulate and deliver hydrophobic drugs is well-documented in the pharmaceutical sciences.[1][21]
Experimental Protocol: Solubilizing this compound with Pluronic® F-68
-
Prepare a Pluronic F-68 Stock Solution: Dissolve Pluronic F-68 in serum-free medium or PBS to a concentration of 1-10% (w/v). Gentle warming may be required. Sterile filter the solution.
-
Prepare this compound Stock: As before, prepare a concentrated stock in DMSO.
-
Micellar Formulation:
-
In a sterile tube, add the Pluronic F-68 solution.
-
Slowly add the this compound/DMSO stock to the Pluronic solution while vortexing.
-
The final concentration of Pluronic F-68 in the culture medium should be optimized, typically starting in the range of 0.05-0.2% (w/v).
-
-
Application to Cells: Add the formulated this compound to your cell culture.
Issue 2: Concerns about this compound Stability and Activity
Expertise & Experience: this compound is a pro-drug. For it to exert the biological effects of retinoic acid and tocopherol, the ester bond must be cleaved. This hydrolysis can be mediated by cellular esterases.[9][22][23][24][25] Therefore, the stability of this compound in your culture system is a critical factor. If it hydrolyzes too quickly in the medium before reaching the cells, you are essentially treating your cells with a mixture of ATRA and tocopherol. Conversely, if your cells lack the necessary esterase activity, the parent compound may remain intact and show limited or no activity.
Trustworthiness: You can indirectly validate the hydrolysis by comparing the biological effects of this compound to those of ATRA and tocopherol administered separately or together. If the effects are similar, it suggests efficient hydrolysis.
Authoritative Grounding: Studies on other tocopheryl esters have shown that they can be hydrolyzed by esterases present in skin and other tissues.[22][23][24][25][26]
Mandatory Visualization: this compound Activation Pathway
Sources
- 1. The Influence of Pluronic F68 and F127 Nanocarrier on Physicochemical Properties, In vitro Release, and Antiproliferative Activity of Thymoquinone Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 20. researchgate.net [researchgate.net]
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- 22. BIOCONVERSION OF TOCOPHERYL ACETATE TO TOCOPHEROL IN HUMAN SKIN ORGAN CULTURE MODELS. • Mattek - Part of Sartorius [mattek.com]
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- 24. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro and in vivo permeation of vitamin E and vitamin E acetate from cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Integrity of Tocoretinate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Tocoretinate. This guide is designed to provide you with in-depth technical assistance to ensure the stability and integrity of this compound throughout your experimental workflows. As a hybrid molecule of all-trans retinoic acid and α-tocopherol, this compound possesses unique properties that necessitate careful handling to prevent degradation and ensure reproducible, accurate results. This resource, presented in a question-and-answer format, addresses common challenges and provides field-proven insights to help you navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs)
What is this compound and why is its stability a concern in experimental setups?
This compound is the α-tocopherol ester of all-trans-retinoic acid.[1] This structure combines the biological activities of both vitamin A (as retinoic acid) and vitamin E (as tocopherol). However, the polyunsaturated nature of the retinoic acid moiety and the phenolic group of tocopherol make this compound susceptible to degradation under common laboratory conditions. The primary degradation pathways are:
-
Photodegradation: Exposure to light, particularly UV and visible light below 480 nm, can cause isomerization and breakdown of the retinoid structure.[1]
-
Oxidation: The molecule is sensitive to atmospheric oxygen, a process that can be accelerated by heat and the presence of metal ions.[1]
-
Hydrolysis: The ester linkage between the retinoic acid and tocopherol moieties can be cleaved, especially in non-optimal pH conditions, yielding the individual components.
Degradation of this compound can lead to a loss of biological activity, the formation of confounding byproducts, and ultimately, unreliable experimental outcomes.[2] Therefore, maintaining its chemical integrity is paramount for valid research.
How should I prepare a stock solution of this compound for in vitro experiments?
Due to its lipophilic nature, this compound is poorly soluble in aqueous media. The recommended solvent for preparing a concentrated stock solution is dimethyl sulfoxide (DMSO) .
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound powder (MW: 713.13 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Sterile, calibrated micropipettes and tips
-
-
Procedure:
-
In a dedicated, low-light environment, weigh out 7.13 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile, amber glass vial.
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Cap the vial tightly and vortex gently until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Once dissolved, overlay the solution with an inert gas (argon or nitrogen) to displace oxygen before tightly sealing the vial.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
For frequent use, create small-volume aliquots to avoid repeated freeze-thaw cycles.
-
What is the optimal way to store this compound, both as a solid and in solution?
Proper storage is critical to prevent degradation. The following table summarizes the recommended storage conditions:
| Form | Temperature | Light Conditions | Atmosphere | Container |
| Solid Powder | -20°C | Protect from light (store in an amber vial or wrapped in foil) | Inert gas (Argon or Nitrogen) recommended | Tightly sealed glass vial |
| DMSO Stock Solution | -20°C to -80°C | Protect from light (amber glass vials) | Inert gas (Argon or Nitrogen) overlay | Tightly sealed amber glass vial with PTFE-lined cap |
| Working Dilutions in Media | 2-8°C (short-term) | Protect from light | N/A | Prepare fresh before each experiment |
How can I minimize this compound degradation in cell culture experiments?
The aqueous and oxygen-rich environment of cell culture media presents a significant challenge to this compound stability. Here are key strategies to mitigate degradation:
-
Prepare Fresh Working Solutions: Always dilute the DMSO stock solution into your cell culture medium immediately before adding it to your cells. Avoid storing this compound in aqueous media for extended periods.
-
Minimize Light Exposure: Conduct all manipulations involving this compound under subdued lighting. Use light-blocking covers on cell culture plates and incubators.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level toxic to your specific cell line, typically below 0.5% (v/v).
-
Incorporate Antioxidants: The addition of antioxidants to your experimental system can help protect this compound from oxidative degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I observe a yellowing or browning of my this compound stock solution.
-
Potential Cause: This color change is a common indicator of oxidation and/or photodegradation of the retinoid component.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your stock solution is stored at the correct temperature, protected from light, and ideally under an inert atmosphere.
-
Check for Oxygen Exposure: Ensure the vial cap is tightly sealed. When preparing aliquots, work quickly and consider re-purging with an inert gas before re-sealing.
-
Consider Antioxidant Addition: For new stock solutions, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the DMSO. A final concentration of 0.01-0.1% BHT is often effective.
-
Discard and Prepare Fresh: If significant discoloration has occurred, it is best to discard the solution and prepare a fresh stock to ensure the integrity of your experiments.
-
Issue 2: My experimental results are inconsistent or show a loss of this compound's expected biological effect over time.
-
Potential Cause: This is a strong indication that this compound is degrading in your experimental system, leading to a decrease in its effective concentration.
-
Troubleshooting Steps:
-
Analyze Degradation Kinetics: If you have access to analytical instrumentation like HPLC, you can perform a time-course experiment to quantify the degradation of this compound in your specific cell culture medium under standard incubation conditions (37°C, 5% CO2).
-
Implement Stricter Light Protection: Ensure all experimental steps, including media changes and cell observations, are performed under minimal light.
-
Refresh Media More Frequently: For longer-term experiments (e.g., >24 hours), consider refreshing the cell culture medium with freshly prepared this compound-containing medium at regular intervals to maintain a more consistent concentration.
-
Co-treatment with Antioxidants: Consider co-treating your cells with a water-soluble antioxidant like N-acetylcysteine (NAC) or ascorbic acid (Vitamin C) to help stabilize this compound in the culture medium. Be sure to include appropriate vehicle and antioxidant-only controls.
-
Issue 3: I see a precipitate in my cell culture medium after adding the this compound working solution.
-
Potential Cause: This is likely due to the poor aqueous solubility of this compound. The final concentration of this compound may have exceeded its solubility limit in the medium, or the DMSO concentration may be too low to maintain its solubility.
-
Troubleshooting Steps:
-
Verify Dilution Calculations: Double-check your calculations to ensure the final concentration of this compound is within a range that is expected to be soluble.
-
Ensure Proper Mixing: When adding the this compound-DMSO solution to the medium, pipette it directly into the medium and mix gently but thoroughly by swirling or inverting the container. Avoid adding it directly to the side of the vessel where it may not disperse properly.
-
Serial Dilutions: For very high final concentrations of this compound, it may be necessary to perform serial dilutions in the cell culture medium rather than a single large dilution from the DMSO stock.
-
Consider a Stabilizing Agent: For some applications, the use of a delivery vehicle such as a cyclodextrin or liposome formulation may be necessary to improve the solubility and stability of this compound in aqueous solutions.
-
Experimental Protocols & Methodologies
Protocol: Preparation of a Stabilized this compound Working Solution for Cell Culture
This protocol incorporates an antioxidant to enhance the stability of this compound in the final working solution.
-
Prepare a BHT Stock Solution (1% w/v in DMSO):
-
Weigh 10 mg of BHT and dissolve it in 1 mL of sterile DMSO.
-
Store this stock solution at -20°C.
-
-
Prepare a Stabilized this compound Stock Solution (10 mM with 0.1% BHT):
-
To your 1 mL of 10 mM this compound in DMSO, add 10 µL of the 1% BHT stock solution.
-
Mix well. This will give you a final BHT concentration of 0.1% in your this compound stock.
-
-
Prepare the Final Working Solution:
-
Warm your cell culture medium to 37°C.
-
In a sterile tube, add the required volume of your stabilized this compound stock solution to the pre-warmed medium to achieve your desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of medium.
-
Mix gently by inverting the tube several times.
-
Use this working solution immediately.
-
Methodology: Monitoring this compound Degradation by HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used to monitor the stability of this compound and detect the formation of its primary degradation products (all-trans retinoic acid and α-tocopherol).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.
-
Detection: UV detector set at a wavelength appropriate for retinoids (e.g., 340-360 nm).
-
Sample Preparation: Samples from cell culture media may require a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation before injection.
Visualizing Degradation Pathways and Workflows
Diagram: Key Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound.
Diagram: Experimental Workflow for Preparing a Stabilized this compound Solution
Caption: Workflow for preparing a stabilized this compound working solution.
References
- Fujisawa, S., Kadoma, Y., & Ishihara, M. (2004). Photochemical and Oxidative Degradation of the Solid-State Tretinoin Tocoferil. Journal of Pharmaceutical Sciences, 93(5), 1295-1303.
- KBL Cosmetics. (2025).
- Tesoriere, L., Bongiorno, A., Pintaudi, A. M., D'Arpa, D., & Livrea, M. A. (1996). Synergistic interactions between vitamin A and vitamin E against lipid peroxidation in phosphatidylcholine liposomes. Archives of Biochemistry and Biophysics, 326(1), 57-63.
- Let's Make Beauty. (2025). Formulating with Retinol: Stability Tips for Maximum Efficacy. Let's Make Beauty Blog.
- Marteau, C., Favier, D., Nardello-Rataj, V., & Aubry, J. M. (2014). Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Food chemistry, 160, 190-195.
- Kim, J. H., Kim, J. H., Kim, D. W., Lee, H. G., & Kim, D. D. (2007). A Triply Stabilized System to Improve Retinol Stability. Cosmetics & Toiletries, 122(11), 65.
- EP0832643B1. (2002). Stabilization of an unstable retinoid in oil-in-water emulsions for skin care compositions.
- Temova Rakuša, Ž., Škufca, P., & Roškar, R. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products.
- Kane, M. A. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Molecular Biology, 213-235.
- ResearchGate. (2020). How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%).
- Yuan, Y. V., & Walsh, N. A. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Journal of food and drug analysis, 26(1), 318-329.
- Temova Rakuša, Ž., & Roškar, R. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products.
- Kamal-Eldin, A., & Appelqvist, L. Å. (1996). The chemistry and antioxidant properties of tocopherols and tocotrienols. Lipids, 31(7), 671-701.
- Schnellbaecher, A., Binder, D., Bell, S., & Eyer, K. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(6), 1537-1555.
- Schnellbaecher, A., Binder, D., Bell, S., & Eyer, K. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and bioengineering, 116(6), 1537–1555*.
- O'Byrne, S. M., & Blaner, W. S. (2013). Retinol and retinyl esters: biochemistry and physiology. Journal of lipid research, 54(7), 1731–1743*.
- Al-Majed, A. A., Al-Suwayeh, S. A., & El-Yazbi, A. F. (2016). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. Journal of pharmaceutical and biomedical analysis, 129, 195-202.
- Esco Pharma. (n.d.). Choosing the Correct Container. Esco Pharma.
- Lestari, M. L. A. D., & Yantih, N. (2022). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Public Health in Africa, 13(s1).
- Marteau, C., Favier, D., Nardello-Rataj, V., & Aubry, J. M. (2014). Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Food Chemistry, 160, 190-195.
- de Oliveira, A. C., de Freitas, L. A. R., & de Oliveira, A. C. (2009). Determination of isotretinoin in pharmaceutical formulations by reversed-phase HPLC. Journal of the Chilean Chemical Society, 54(4), 398-401*.
- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
- Sigma-Aldrich. (n.d.). Vitamin E, Tocopherol, in Cell Culture. Sigma-Aldrich.
- Yamamoto, O., & Ogawa, H. (2010). Clinical effect of this compound on lichen and macular amyloidosis.
- Quora. (2018). How do I make a stock solution of a substance in DMSO?. Quora.
- Szymańska, R., & Kruk, J. (2018).
- Quora. (2025). What is the most suitable container for storing an aqueous solution?. Quora.
- Goto, H., Hiraishi, M., & Miki, Y. (2016). Synergistic antioxidative effect of astaxanthin and tocotrienol by co-encapsulated in liposomes. Journal of clinical biochemistry and nutrition, 59(2), 101–106*.
- Marteau, C., Favier, D., Nardello-Rataj, V., & Aubry, J. M. (2014). Figure 5 from Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Semantic Scholar.
- Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
- Schnellbaecher, A., Binder, D., Bell, S., & Eyer, K. (2019). Vitamins in cell culture media: Stability and stabilization strategies.
- Paul, S., Das, A., & Ray, A. (2023). Protocol for imbibed seed piercing for Agrobacterium-mediated transformation of jute. STAR protocols, 4(4), 102717*.
- GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences.
- Hunter, B. (2024). Learn How to Store Acetone Safely With This Helpful Guide. North Industrial Chemicals.
- Meca, G., Manyes, L., & Font, G. (2016). Degradation of the Bioactive Compounds Enniatins A, A1, B, B1 Employing Different Strains of Bacillus Subtilis.
Sources
Technical Support Center: Optimizing Tocoretinate Concentration for Cell-Based Assays
Welcome to the technical support center for Tocoretinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing this compound concentration in your cell-based assays. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid scientific foundation for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Tretinoin Tocoferil, is a hybrid compound composed of all-trans retinoic acid (ATRA or tretinoin) esterified with alpha-tocopherol (Vitamin E).[1][2] This structural combination is designed to be less toxic than ATRA alone.[1][2] Like other retinoids, this compound's primary mechanism of action involves binding to nuclear receptors. Specifically, its active component, retinoic acid, binds to retinoic acid receptors (RARs), which then form a heterodimer with retinoid X receptors (RXRs).[3][4][5][6] This RAR-RXR complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[5][6][7] This regulation of gene expression influences a wide array of cellular processes, including differentiation, proliferation, and apoptosis.[7][8]
Q2: How should I prepare and store my this compound stock solution?
This compound is a lipophilic compound and is sensitive to light, air, and heat.[9][10][11] Proper handling and storage are critical to maintain its potency.
-
Solvent Selection: Due to its poor water solubility, this compound should be dissolved in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM). This minimizes the volume of solvent added to your cell culture medium, reducing the risk of solvent-induced toxicity.
-
Storage: Store the stock solution in small, single-use aliquots in opaque, airtight containers at -20°C or lower for long-term storage (months to years).[12] For short-term storage (days to weeks), refrigeration at 4°C in the dark is acceptable.[12] Avoid repeated freeze-thaw cycles.[9][10]
Q3: What is a good starting concentration range for my cell-based assay?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on studies with other retinoids, a broad starting range for a dose-response experiment would be from 1 nM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.
Troubleshooting Guide
Issue 1: Low Cell Viability or High Cytotoxicity
Q: I'm observing significant cell death even at low concentrations of this compound. What could be the cause?
A: High cytotoxicity can stem from several factors related to both the compound and the experimental setup.
-
Retinoid-Induced Cytotoxicity: At high concentrations, retinoids can be cytotoxic to cells.[13][14][15][16] This toxicity can be independent of their growth-promoting activities.[13] The mechanism may involve the induction of oxidative stress.[17]
-
Solution: Perform a thorough dose-response experiment to identify the cytotoxic concentration range for your specific cell line. Start with a wide range of concentrations (e.g., picomolar to high micromolar) to establish a toxicity threshold.
-
-
Solvent Toxicity: The organic solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1% v/v). Always include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) in your experiments to assess solvent-induced toxicity.
-
-
Sub-optimal Cell Health: Unhealthy cells are more susceptible to the effects of any treatment.
-
Solution: Ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate confluence before starting the experiment.
-
Issue 2: Inconsistent or Non-Reproducible Results
Q: My results with this compound vary significantly between experiments. How can I improve reproducibility?
A: Inconsistent results often point to variability in experimental conditions.
-
Compound Degradation: As a retinoid, this compound is sensitive to light and oxidation.[9][10]
-
Solution: Protect your this compound stock solutions and treatment media from light by using amber tubes and minimizing exposure. Prepare fresh dilutions from your frozen stock for each experiment.
-
-
Variable Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of the assay.[18]
-
Solution: Optimize and standardize your cell seeding density. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.[18]
-
-
Pipetting Inaccuracies: Small variations in pipetting can lead to large differences in compound concentration and cell number.[19]
-
Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multi-channel pipette for consistency.
-
Issue 3: High Background Signal in Fluorescence-Based Assays
Q: I'm using a fluorescence-based readout for my assay, and the background signal is high in my this compound-treated wells. What should I do?
A: High background fluorescence can mask the true signal from your assay.
-
Compound Autofluorescence: Some compounds can inherently fluoresce at the excitation and emission wavelengths of your assay.
-
Solution: Test for this compound autofluorescence by measuring the fluorescence of wells containing only media and this compound at the highest concentration used in your experiment. If it is autofluorescent, you may need to subtract this background signal or consider an alternative, non-fluorescent assay readout.[20]
-
-
Media Components: Phenol red in cell culture media is a known source of background fluorescence.
-
Solution: If possible, switch to a phenol red-free medium for the duration of the assay.
-
-
Non-specific Staining or Reagent Contamination: This can be an issue with fluorescent dyes used to assess cell health or other parameters.[21][22]
Issue 4: Serum Interference in the Assay
Q: I suspect that components in the fetal bovine serum (FBS) in my culture medium are interfering with the activity of this compound. Is this possible?
A: Yes, serum components can interfere with the activity of compounds in cell-based assays.[24][25][26]
-
Protein Binding: this compound, being lipophilic, can bind to proteins in the serum, such as albumin. This binding can reduce the effective concentration of free this compound available to the cells.
-
Solution: Consider reducing the serum concentration in your assay medium or, if your cells can tolerate it for the duration of the experiment, perform the assay in serum-free medium. If you alter the serum concentration, be sure to re-optimize your this compound concentrations.
-
-
Endogenous Retinoids: Serum contains endogenous retinoids which could potentially compete with this compound for receptor binding.
-
Solution: Using a serum-reduced or serum-free assay condition can mitigate this. Alternatively, charcoal-stripped serum, which has reduced levels of lipophilic molecules, can be used.
-
Experimental Protocols and Workflows
Workflow for Optimizing this compound Concentration
Caption: Workflow for this compound Optimization.
Protocol 1: Determining Optimal Cell Seeding Density
-
Cell Preparation: Culture your cells of interest to approximately 80% confluence.
-
Seeding: Seed cells into a 96-well plate at a range of densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well).
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Daily Monitoring: At 24, 48, 72, and 96 hours post-seeding, measure cell viability using a suitable assay (e.g., a resazurin-based assay or ATP-based assay).[27][28]
-
Data Analysis: Plot cell viability versus time for each seeding density. The optimal seeding density is the one that allows for logarithmic cell growth throughout the intended duration of your this compound experiment without reaching over-confluence.[18]
Protocol 2: Dose-Response Assay for this compound
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your assay medium. For a broad-range assay, you might prepare 2x final concentrations ranging from 2 nM to 20 µM.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Remember to include wells for untreated cells and a vehicle control (medium with the highest concentration of DMSO).
-
Incubation: Incubate the cells with this compound for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assay Readout: After the incubation period, perform your chosen cell-based assay (e.g., proliferation, cytotoxicity, gene expression).
-
Data Analysis: Plot the assay response against the logarithm of the this compound concentration. Use a non-linear regression model to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| This compound Stock Concentration | 10-100 mM | High concentration minimizes the volume of solvent added to cell culture. |
| Solvent | DMSO or Ethanol | Appropriate for dissolving lipophilic compounds like this compound. |
| Final Solvent Concentration | ≤ 0.1% v/v | Minimizes solvent-induced cytotoxicity. |
| Initial Dose-Response Range | 1 nM - 10 µM | A broad range to capture both the effective and cytotoxic concentrations. |
| Cell Seeding Density | Cell-line dependent | Must be optimized to ensure logarithmic growth during the assay.[18] |
| Assay Incubation Time | 24 - 72 hours | Dependent on the biological process being studied. |
Signaling Pathway
Caption: this compound Signaling Pathway.
References
-
Retinoic Acid Signaling Pathways in Development and Diseases - PMC. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
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Retinoic acid signaling pathways. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. (2023, August 11). Frontiers. Retrieved January 13, 2026, from [Link]
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Retinoid toxicity for fibroblasts and epithelial cells is separable from growth promoting activity. (1993, December 1). Journal of Investigative Dermatology. Retrieved January 13, 2026, from [Link]
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Troubleshooting Fluorescence Intensity Plate Reader Experiments. (n.d.). Basicmedical Key. Retrieved January 13, 2026, from [Link]
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Mechanisms of retinoic acid signalling and its roles in organ and limb development. (2012, April 1). Nature Reviews Molecular Cell Biology. Retrieved January 13, 2026, from [Link]
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Inhibition of retinoid toxicity by rat liver S9 fraction in cultured mammalian cells. (1987, June 1). Teratogenesis, Carcinogenesis, and Mutagenesis. Retrieved January 13, 2026, from [Link]
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Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. Retrieved January 13, 2026, from [Link]
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Retinoic acid receptor. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
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Toxicity of anti-carcinogenic retinoids in organ culture. (1976, October 1). British Journal of Cancer. Retrieved January 13, 2026, from [Link]
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Cytotoxicity and mutagenicity of retinol with ultraviolet A irradiation in mouse lymphoma cells. (2011, March 1). International Journal of Environmental Research and Public Health. Retrieved January 13, 2026, from [Link]
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Mitochondrial activity and cytotoxicity of vitamin A (retinol) in yeast and human cell cultures. Protective effect of antioxidants. (1991, August 22). Biochemical Pharmacology. Retrieved January 13, 2026, from [Link]
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This compound | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 13, 2026, from [Link]
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Development and Optimization of a Cell-Based Neutralizing Antibody Assay Using a Sample Pre-Treatment Step to Eliminate Serum Interference. (2010, June 30). Journal of Immunological Methods. Retrieved January 13, 2026, from [Link]
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Development and optimization of a cell-based neutralizing antibody assay using a sample pre-treatment step to eliminate serum interference. (2010, June 1). ResearchGate. Retrieved January 13, 2026, from [Link]
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Streamlined neutralizing antibody assay development: overcoming serum interference, utilization of DOE and automation. (2021, January 1). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]
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Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. (2020, January 1). ResearchGate. Retrieved January 13, 2026, from [Link]
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(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. (2013, November 1). Journal of Pharmacology and Experimental Therapeutics. Retrieved January 13, 2026, from [Link]
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Retinol Skincare - 3 Essential Tips to Looking After Your Retinol Cream. (n.d.). Retinol Skincare. Retrieved January 13, 2026, from [Link]
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Clinical effect of this compound on lichen and macular amyloidosis. (2001, January 1). Journal of Dermatological Science. Retrieved January 13, 2026, from [Link]
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Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2023, January 1). ResearchGate. Retrieved January 13, 2026, from [Link]
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Storing Retinol: Best Practices to Maintain Its Effectiveness. (2023, November 24). BuyCosmetics.CY. Retrieved January 13, 2026, from [Link]
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Retinol Creams: Storage Tips. (2024, February 4). Odyssey Street. Retrieved January 13, 2026, from [Link]
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Tocotrienols fight cancer by targeting multiple cell signaling pathways. (2011, March 1). Genes & Nutrition. Retrieved January 13, 2026, from [Link]
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Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017, June 19). Current Protocols in Chemical Biology. Retrieved January 13, 2026, from [Link]
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How to Detect and Solve Immunoassay Interference. (2015, October 1). myadlm.org. Retrieved January 13, 2026, from [Link]
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Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer. (2016, January 1). Oncotarget. Retrieved January 13, 2026, from [Link]
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Cell-based assays to identify novel retinoprotective agents. (2016, December 1). Methods in Molecular Biology. Retrieved January 13, 2026, from [Link]
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Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. (2023, August 11). Frontiers in Pharmacology. Retrieved January 13, 2026, from [Link]
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How to Store The Ordinary Products. (2021, January 9). YouTube. Retrieved January 13, 2026, from [Link]
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From carrot to clinic: an overview of the retinoic acid signaling pathway. (2013, September 1). Cellular and Molecular Life Sciences. Retrieved January 13, 2026, from [Link]
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2019, January 1). MDPI. Retrieved January 13, 2026, from [Link]
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Pharmacology of Alitretinoin Panretin, Toctino; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2023, March 24). YouTube. Retrieved January 13, 2026, from [Link]
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Skin Cell-Based Assays for Cosmetic, Pharmaceutical & Biomarker Research. (n.d.). BioIVT. Retrieved January 13, 2026, from [Link]
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Alitretinoin. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
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D-α-Tocopherol-Based Micelles for Successful Encapsulation of Retinoic Acid. (2020, January 1). MDPI. Retrieved January 13, 2026, from [Link]
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Your Comprehensive Guide to Using Retinoids. (n.d.). The Ordinary. Retrieved January 13, 2026, from [Link]
- Complexes of isotretinoin with natural beta or gamma-cyclodextrin. (2004, October 7). Google Patents.
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The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net. Retrieved January 13, 2026, from [Link]
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Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System. (2023, October 3). MDPI. Retrieved January 13, 2026, from [Link]
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Troubleshooting Tocoretinate precipitation in aqueous solutions
Answering the user's request.
Technical Support Center: Tocoretinate Formulation
Introduction: Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this compound precipitation in aqueous solutions. This compound, an ester of α-tocopherol and all-trans-retinoic acid, is a highly lipophilic molecule, which presents significant challenges for formulation in aqueous environments common in experimental biology and pre-clinical studies.[1][2] This guide provides in-depth, cause-and-effect explanations and validated protocols to help you achieve stable, usable this compound solutions.
Part 1: The Fundamentals - Why Does this compound Precipitate?
Understanding the physicochemical properties of this compound is the first step in troubleshooting. Precipitation is not a random event; it's a predictable outcome based on the molecule's structure and its interaction with the solvent environment.
This compound is a large, non-ionizable, and highly water-insoluble molecule.[3] Its tendency to precipitate from aqueous solutions is primarily driven by its chemical nature. The key contributing factors are its high molecular weight and significant lipophilicity (fat-loving nature), which means it preferentially interacts with non-polar environments over water.[2][4] When a concentrated stock solution of this compound in an organic solvent is introduced into an aqueous medium (like cell culture media or buffer), the organic solvent disperses, leaving the water-insoluble this compound molecules exposed to a thermodynamically unfavorable environment. This forces them to aggregate and form a solid precipitate to minimize contact with water.[5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Aqueous Solubility |
| Molecular Formula | C₄₉H₇₆O₃[2] | Large molecule, contributing to poor solubility. |
| Molecular Weight | 713.14 g/mol [6] | High molecular weight often correlates with lower solubility. |
| XLogP3 | 16.9[2] | Extremely high value indicates extreme lipophilicity and poor water solubility. |
| Hydrogen Bond Donors | 0[2] | Lack of donor groups reduces favorable interactions with water molecules. |
| Hydrogen Bond Acceptors | 3[2] | Limited acceptor sites for interaction with water. |
| Solubility | Practically insoluble in water.[7] | Direct cause of precipitation in aqueous media. |
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with this compound in a question-and-answer format.
FAQ 1: My this compound powder won't dissolve in my aqueous buffer. What am I doing wrong?
Answer: You are observing the direct consequence of this compound's insolubility in water.[7] Direct dissolution of this compound powder in aqueous solutions is not a viable method. A two-step process involving an organic stock solution is required.
Core Principle: The strategy is to first dissolve the lipophilic this compound in a solvent it "likes" (a non-polar organic solvent) and then carefully dilute this stock solution into the final aqueous medium.
dot
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- 7. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tocoretinate Permeability Through Cell Membranes
Introduction
Tocoretinate (Tocopheryl Retinoate) is a promising hybrid molecule that combines the potent anti-aging properties of retinoic acid with the antioxidant and membrane-stabilizing effects of tocopherol (Vitamin E).[1][2][3] This combination offers the potential for enhanced therapeutic efficacy with reduced skin irritation compared to traditional retinoids.[1][4] However, a significant hurdle in harnessing its full potential lies in its efficient delivery across the lipophilic cell membrane.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address and overcome challenges related to this compound's cell membrane permeability. Our goal is to equip you with the knowledge to optimize your experimental design, ensure data integrity, and accelerate your research.
Section 1: Foundational Concepts - Understanding this compound Permeability
What is this compound?
This compound is the ester of α-tocopherol and all-trans-retinoic acid.[2] Its key physicochemical properties present a double-edged sword for membrane permeation:
-
High Lipophilicity: With a very high calculated XLogP3 of 16.9, this compound readily partitions into the lipid bilayer of the cell membrane.[2]
-
Large Molecular Weight: Its molecular weight is approximately 713.1 g/mol .[1][2] This large size can sterically hinder its passage through the tightly packed lipid bilayer.
This combination of high lipophilicity and large molecular size is the primary reason for its permeability challenges. While it can enter the membrane, its transit across it can be slow and inefficient.
The Cell Membrane Barrier
The cell membrane is a phospholipid bilayer, a formidable barrier that selectively controls the passage of substances. For a molecule like this compound, the primary route of entry is passive transcellular diffusion, which is governed by its ability to partition into the lipid environment and then diffuse across it.
Challenges in this compound Transport
The primary obstacles to efficient this compound delivery are its poor aqueous solubility and its tendency to remain within the lipid membrane rather than partitioning into the aqueous cytoplasm.
Caption: Key challenges in this compound transport across the cell membrane.
Section 2: Troubleshooting Guide - Common Experimental Issues & Solutions
This section addresses common problems encountered during in vitro permeability studies of this compound.
Issue 1: Low or No Detectable Permeability in In Vitro Assays
Q: My in vitro assay (e.g., PAMPA, Caco-2) shows very low permeability for this compound, and the results are not consistent. What are the likely causes and how can I troubleshoot this?
A: This is a frequent challenge with highly lipophilic compounds. The issue often stems from the experimental setup rather than an absolute lack of permeability.
Causality & Troubleshooting Steps:
-
Poor Aqueous Solubility & Aggregation: this compound's low water solubility can cause it to precipitate or form aggregates in the aqueous donor compartment of your assay, drastically reducing the concentration of monomeric drug available for permeation.
-
Solution: Incorporate a low percentage of a co-solvent like DMSO (e.g., 1-5%) in your apical/donor buffer to improve solubility.[5] Be sure to keep the final DMSO concentration consistent across all wells and below levels that could compromise membrane or cell monolayer integrity.
-
-
Non-Specific Binding & Low Recovery: Highly lipophilic compounds can adsorb to plastic surfaces of the assay plates and inserts, leading to an underestimation of permeability.[5]
-
Solution: To counteract this, add a protein like Bovine Serum Albumin (BSA) at a concentration of 1-4% to the basolateral/acceptor compartment.[5] BSA mimics in vivo sink conditions, creating a concentration gradient that facilitates the transport of lipophilic compounds and reduces their retention in the cell monolayer and on plastic surfaces.[5]
-
-
Membrane/Cellular Entrapment: Due to its high lipophilicity, this compound can become "stuck" within the lipid membrane of the cells or the artificial membrane in a PAMPA assay.
-
Solution: The addition of BSA to the acceptor compartment, as mentioned above, is a primary strategy to overcome this by creating a favorable gradient for the drug to exit the membrane.
-
Issue 2: High Variability and Poor Reproducibility in Permeability Data
Q: I'm observing significant well-to-well and batch-to-batch variation in my permeability results. What's causing this and how can I improve consistency?
A: High variability often points to inconsistencies in the integrity of the permeability barrier or the assay conditions.
Causality & Troubleshooting Steps:
-
Inconsistent Cell Monolayer Integrity (Caco-2 Assay): The tightness of the junctions between Caco-2 cells is critical for reliable data.
-
Solution: Regularly monitor the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayers.[6] Generally, TEER values should plateau and be above 250 Ω·cm² before you begin your experiment.[6] It is important to note that while TEER is a good indicator of monolayer confluence, it may not always reflect subtle toxicity from enhancers.[7][8] Always include a low-permeability marker (e.g., Lucifer Yellow) to confirm monolayer integrity during the experiment.
-
-
Inconsistent Artificial Membrane Formation (PAMPA Assay): The lipid layer in a PAMPA assay must be uniform.
-
Solution: Ensure the lipid solution is fresh and that the solvent is fully evaporated before starting the assay.[9] Follow the manufacturer's protocol precisely for membrane coating.
-
-
Temperature Fluctuations: Diffusion is a temperature-dependent process.
-
Solution: Ensure all plates and solutions are equilibrated to the same temperature (usually room temperature) before and during the incubation period.[10] Avoid placing plates in areas with drafts or temperature gradients.
-
Issue 3: Observed Cytotoxicity at Higher this compound Concentrations
Q: When I increase the concentration of this compound to improve flux, I observe cell death in my Caco-2 model. How can I mitigate this?
A: High concentrations of lipophilic compounds can disrupt cell membranes, leading to cytotoxicity.
Causality & Troubleshooting Steps:
-
Membrane Disruption: this compound, being structurally similar to membrane lipids, can physically disrupt the bilayer at high concentrations.
-
Solution 1: Determine the Non-Toxic Concentration Range: Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the highest concentration of this compound that does not compromise cell viability over the time course of your permeability experiment.
-
Solution 2: Use a Formulation Strategy: Instead of increasing the concentration of free this compound, encapsulate it in a nanocarrier system like a nanoemulsion or solid lipid nanoparticles (SLNs).[11][12][13] This can increase the amount of drug delivered to the cells without causing overt membrane damage.
-
Issue 4: My Chosen Penetration Enhancer is Not Effective or is Causing Toxicity
Q: I've tried using oleic acid as a penetration enhancer, but it's not improving this compound permeability, or it's damaging my cell monolayer. What should I do?
A: Chemical penetration enhancers operate through various mechanisms, and their effectiveness and toxicity are highly concentration-dependent.[14][15]
Causality & Troubleshooting Steps:
-
Mechanism of Action and Concentration: Enhancers can work by disrupting the lipid bilayer, interacting with intracellular proteins, or improving drug partitioning.[15][16] However, excessive disruption leads to irreversible cell damage.[14]
-
Solution: Screen a panel of enhancers from different chemical classes at various concentrations. Start with concentrations reported in the literature and perform a dose-response curve for both permeability enhancement and toxicity.
-
| Enhancer Class | Example | Proposed Mechanism of Action | Starting Conc. Range (in vitro) |
| Fatty Acids | Oleic Acid | Disrupts lipid packing, increases fluidity.[14] | 0.1 - 1% |
| Terpenes | Limonene, Menthol | Disrupts lipid packing.[17] | 0.1 - 2% |
| Surfactants | Sodium Lauryl Sulfate | Interacts with lipids and proteins.[15] | 0.01 - 0.5% |
| Solvents | Ethanol, Propylene Glycol | Alters solvent nature of stratum corneum, improves partitioning.[14][18] | 1 - 10% |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best in vitro model to start with for assessing this compound permeability?
A: A tiered approach is most efficient. Start with the Parallel Artificial Membrane Permeability Assay (PAMPA) .[10][19] This cell-free assay isolates passive transcellular permeability, which is the expected transport mechanism for this compound.[20] It's a rapid and cost-effective way to screen different formulations and enhancers. If you observe promising results, you can then move to the more complex and biologically relevant Caco-2 cell model , which also allows for the assessment of potential (though unlikely for this molecule) efflux transporter interactions.[21][22][23]
Q2: How do I prepare my this compound formulation for a permeability assay?
A: Due to its poor water solubility, you cannot simply dissolve this compound in aqueous buffer. A common starting point is to prepare a concentrated stock solution in a suitable organic solvent like DMSO. This stock can then be diluted into the assay buffer to the final desired concentration. Ensure the final solvent concentration is low (typically ≤1% DMSO) to avoid affecting the integrity of the cell monolayer or artificial membrane.[5] For more advanced studies, consider formulating this compound into a nanoemulsion or a lipid-based nanocarrier to improve its dispersion in the donor compartment.[24][25]
Q3: What are the critical quality control checks for a cell-based permeability assay?
A: The most critical QC check is to verify the integrity of the cell monolayer. This is typically done by:
-
Measuring TEER: Before the experiment, ensure TEER values are stable and within the expected range for your Caco-2 cells (e.g., >250 Ω·cm²).[6]
-
Using a Paracellular Marker: During the experiment, include a low-permeability fluorescent marker like Lucifer Yellow in the donor well. The apparent permeability (Papp) of this marker should be very low. A high Papp for Lucifer Yellow indicates that the tight junctions have been compromised.
Q4: How can I be sure that the transported compound I'm measuring is intact this compound and not a metabolite?
A: This is a crucial consideration, especially in cell-based assays where metabolic enzymes are present. The most reliable way to confirm this is to use a highly specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification. This method can distinguish between the parent this compound molecule and any potential hydrolysis products (e.g., retinoic acid and tocopherol).
Q5: What are the key advantages of using a nanocarrier system for this compound delivery?
A: Nanocarriers, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions, offer several advantages for lipophilic drugs like retinoids.[11][12] They can:
-
Increase aqueous dispersibility: This overcomes the solubility issues in the donor phase of in vitro assays.[12]
-
Protect the drug from degradation: This is particularly important for retinoids, which can be sensitive to light and oxidation.[11]
-
Provide controlled release: This can help maintain a sustained therapeutic effect.[12]
-
Enhance permeability and targeting: Nanocarriers can facilitate transport across cell membranes and potentially target specific cell types or skin layers.[11][26]
Section 4: Key Experimental Protocols
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for this compound
This protocol is designed as a first-line screen for passive permeability.
-
Prepare Stock Solutions: Dissolve this compound in DMSO to create a 10 mM stock solution. Prepare stock solutions of control compounds (e.g., high-permeability propranolol, low-permeability mannitol).
-
Prepare Donor Solution: Dilute the this compound stock solution in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.
-
Prepare Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4) containing 4% BSA to act as a sink.
-
Hydrate the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) and the solvent is allowed to evaporate, forming the artificial membrane.
-
Assemble the Assay: Add the donor solution to the filter plate. Carefully place the filter plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate: Incubate the plate assembly at room temperature for 4-16 hours on an orbital shaker (approx. 50 rpm) to minimize the unstirred water layer.
-
Quantify: After incubation, carefully remove the filter plate. Determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, taking into account the surface area of the membrane and the incubation time.
Protocol: Caco-2 Permeability Assay for this compound
This protocol assesses permeability across a biological barrier.
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Verify Monolayer Integrity: Measure the TEER of the monolayers. Only use inserts with TEER values >250 Ω·cm².
-
Prepare Dosing Solutions: Prepare the this compound dosing solution (e.g., 10 µM in transport buffer with ≤1% DMSO). Also prepare a dosing solution containing a low-permeability marker (e.g., Lucifer Yellow).
-
Perform the Assay (Apical to Basolateral): a. Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4). b. Add the dosing solution to the apical (upper) chamber. c. Add fresh transport buffer containing 4% BSA to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
Quantify: Analyze the concentration of this compound and Lucifer Yellow in the samples using LC-MS/MS and a fluorescence plate reader, respectively.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp). The Papp of Lucifer Yellow should be low, confirming monolayer integrity throughout the experiment.
Section 5: Visualization of Key Concepts
Caption: Mechanisms of common permeability enhancement strategies.
References
-
Silva, N., et al. (2021). Chemical Penetration Enhancers: Classification and Mode of Action. Semantic Scholar. Available at: [Link]
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Patil, S. (Year not specified). The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Reis, C. P., et al. (2015). Lipid Nanoparticles for the Topical Delivery of Retinoids and Derivatives. Expert Opinion on Drug Delivery. Available at: [Link]
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Reis, C. P., et al. (2015). Lipid nanoparticles for the topical delivery of retinoids and derivatives. PubMed. Available at: [Link]
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Ng, K. W. (2018). Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum. MDPI. Available at: [Link]
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Al-Jamal, K. T., et al. (2015). Self-assembled polymeric nanocarriers for the targeted delivery of retinoic acid to the hair follicle. Nanoscale. Available at: [Link]
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Kim, J., et al. (2020). Synthesis of Retinol-Loaded Lipid Nanocarrier via Vacuum Emulsification to Improve Topical Skin Delivery. MDPI. Available at: [Link]
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Al-Jamal, K. T., et al. (2015). Self-assembled polymeric nanocarriers for the targeted delivery of retinoic acid to the hair follicle. Nanoscale. Available at: [Link]
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Sharma, G., et al. (2021). Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications. PMC - PubMed Central. Available at: [Link]
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Cole, H. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. LinkedIn. Available at: [Link]
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Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]
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Kuno, Y., et al. (1998). Clinical effect of this compound on lichen and macular amyloidosis. PubMed. Available at: [Link]
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Nicolas, A., et al. (2021). High throughput transepithelial electrical resistance (TEER) measurements on perfused membrane-free epithelia. Lab on a Chip. Available at: [Link]
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Creative Biolabs. (Date not specified). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]
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Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. PMC - PubMed Central. Available at: [Link]
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PubChem. (Date not specified). (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate. PubChem. Available at: [Link]
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Evotec. (Date not specified). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
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XenoTech. (Date not specified). Challenges & Solutions In Today's In Vitro Transporter Research Landscape. XenoTech. Available at: [Link]
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Caddeo, C., et al. (2020). D-α-Tocopherol-Based Micelles for Successful Encapsulation of Retinoic Acid. MDPI. Available at: [Link]
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Creative Bioarray. (Date not specified). In Vitro Permeability Assay. Creative Bioarray. Available at: [Link]
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Frank, K. J., et al. (2022). Challenges in Permeability Assessment for Oral Drug Product Development. PMC. Available at: [Link]
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Nadem, A. A., et al. (2011). In vitro and in vivo permeation of vitamin E and vitamin E acetate from cosmetic formulations. Skin Pharmacology and Physiology. Available at: [Link]
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Tesoriere, L., et al. (1997). Reciprocal protective effects of all-trans retinol and alpha-tocopherol during lipid peroxidation in retinal membranes. PubMed. Available at: [Link]
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- 24. japsonline.com [japsonline.com]
- 25. dovepress.com [dovepress.com]
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Overcoming autofluorescence interference in Tocoretinate assays
Navigating the Challenge of Autofluorescence Interference
Welcome to the technical support hub for Tocoretinate assays. As Senior Application Scientists, we understand that robust and reliable data is the cornerstone of your research. One of the most common hurdles in fluorescence-based assays, particularly with compounds like this compound, is interference from endogenous autofluorescence. This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to help you achieve clear, specific, and quantifiable results.
Fundamentals: The Overlap Problem with this compound
This compound is a hybrid molecule composed of α-tocopherol and all-trans-retinoic acid (ATRA).[1][2] The retinoic acid moiety contains a conjugated double-bond system, which is the structural basis for its intrinsic fluorescence.[3][4] While the exact excitation and emission spectra can vary with the microenvironment, retinoids typically fluoresce in the blue-to-green region of the spectrum (approx. 350-550 nm emission).[5]
The core challenge arises because this spectral range significantly overlaps with the fluorescence emitted by common endogenous molecules found in biological samples.[5][6] This phenomenon, known as autofluorescence, creates background noise that can obscure the specific signal from this compound, leading to a poor signal-to-noise ratio and potentially inaccurate data.[6][7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound assays. The questions are designed to guide you from problem identification to resolution.
Q1: My baseline fluorescence is unexpectedly high, even in my control samples without this compound. What is causing this?
A: This is a classic sign of autofluorescence.[7] Your biological sample—be it cells, tissue, or even assay media—contains molecules that naturally fluoresce when excited by light.[6] The most common sources are:
-
Metabolic Cofactors: NADH and flavins (riboflavin) are major contributors, especially in live cells, and tend to fluoresce in the blue-green spectrum.[6][8][9]
-
Structural Proteins: Collagen and elastin, abundant in the extracellular matrix of tissues, are highly autofluorescent, primarily in the blue region.[5][10]
-
Pigments: Lipofuscin, an "aging" pigment, is a particularly troublesome source as it has a very broad emission spectrum and accumulates in many cell types.[11] Heme groups in red blood cells also contribute to broad autofluorescence.[8][12]
-
Media Components: Phenol red and fetal bovine serum (FBS) in cell culture media can significantly increase background fluorescence.[6][9]
Q2: How can I definitively confirm that autofluorescence is interfering with my assay?
A: A simple diagnostic experiment is crucial. Prepare a set of control samples that mirror your experimental samples in every way (e.g., same cell type, fixation, and processing steps) but omit the addition of this compound .[8][9] Image or measure these "unstained" controls using the exact same instrument settings (excitation/emission wavelengths, exposure time, gain) as your experimental samples. Any signal detected in these controls is attributable to autofluorescence. This provides a baseline background that you need to overcome.[13]
Logical Workflow for Troubleshooting Autofluorescence
Caption: A decision tree for identifying and mitigating autofluorescence.
Q3: My assay involves fixed cells/tissues. Could my fixation protocol be the problem?
A: Absolutely. Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde are notorious for inducing autofluorescence.[8][10] They react with amine groups in proteins to form Schiff bases, which are fluorescent.[12] The effect is dose- and time-dependent; higher concentrations and longer fixation times increase the background signal.[5][10] Glutaraldehyde generally produces more autofluorescence than PFA.[10][11]
Recommendation: If your experimental design allows, consider switching to an organic solvent fixative like ice-cold methanol or ethanol, which dehydrate and precipitate proteins without creating fluorescent adducts.[8][10] If you must use an aldehyde fixative, use the lowest possible concentration and shortest duration that maintains structural integrity.[5][14] You can also chemically treat the sample post-fixation to reduce this background (see Protocol 2).
Q4: What are the most effective ways to reduce autofluorescence without altering my core experimental model?
A: There are several strategies you can employ, ranging from simple procedural changes to more advanced chemical treatments. The best approach depends on the primary source of your autofluorescence.
The Spectral Overlap Challenge
Caption: Overlap of this compound's signal with biological autofluorescence.
Comparison of Autofluorescence Reduction Techniques
| Method | Principle | Pros | Cons | Best For |
| PBS Perfusion (Tissues) | Removes red blood cells (containing heme) before fixation.[10][12][15] | Highly effective for heme-based autofluorescence. Simple procedure. | Only applicable to animal studies where perfusion is possible; not for post-mortem tissue or cell culture.[8][10] | Whole-organ or tissue imaging from animal models. |
| Solvent Fixation | Precipitates proteins instead of cross-linking them, avoiding the creation of fluorescent adducts.[8][10] | Drastically reduces fixation-induced autofluorescence. | May not preserve morphology as well as aldehydes; can affect some antibody epitopes. | Cell culture and cryosections where antigenicity is not compromised. |
| Sodium Borohydride | Reduces aldehyde groups (from fixation) to non-fluorescent alcohol groups.[8][11][12] | Directly targets a major source of induced autofluorescence. | Can have variable effects; may damage tissue or affect staining if not optimized.[12] | Aldehyde-fixed cells and tissues. |
| Sudan Black B (SBB) | A non-fluorescent dark dye that absorbs broadly, quenching fluorescence from lipofuscin.[10][12] | Very effective at quenching lipofuscin, a common and difficult source of autofluorescence. | Can introduce its own background if not washed properly; may quench the desired signal slightly. | Tissues from older animals or cell types known to accumulate lipofuscin. |
| Spectral Unmixing | Uses software algorithms to separate distinct fluorescent signals based on their unique spectral profiles.[9][16] | Computational method; non-destructive to the sample. Can isolate specific signals from broad background. | Requires a spectral confocal microscope and appropriate software. Can be complex to set up.[9] | Complex samples with multiple overlapping fluorophores and strong background. |
| Media/Buffer Exchange | Replaces fluorescent media (containing phenol red, FBS) with a clear, buffered saline solution before imaging.[6][9] | Simple, non-invasive, and effective for live-cell imaging. | Only suitable for short-term imaging as cells are deprived of nutrients. | Live-cell microscopy experiments. |
Key Experimental Protocols
Here we provide step-by-step methodologies for common autofluorescence reduction techniques. Always validate these protocols on control samples first to ensure they do not negatively impact your specific this compound signal.
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Fixed Samples
This protocol is designed to reduce autofluorescence caused by glutaraldehyde or paraformaldehyde fixation.[8][10][12]
-
Reagent Preparation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold Phosphate Buffered Saline (PBS). Safety Note: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle in a well-ventilated area.
-
Sample Rehydration: If working with paraffin-embedded tissue sections, deparaffinize and rehydrate them to aqueous buffer as per your standard protocol. For fixed cells on coverslips, simply wash with PBS.
-
Incubation: Immerse the samples in the freshly prepared NaBH₄ solution. Incubate for 10-15 minutes at room temperature. You may observe small bubbles forming, which is normal.
-
Washing: Wash the samples thoroughly to remove all traces of NaBH₄. Perform three washes with PBS, each for 5 minutes.
-
Proceed with Assay: Your samples are now ready for permeabilization (if required) and subsequent steps of your this compound assay.
Protocol 2: Sudan Black B Staining to Quench Lipofuscin
This method is highly effective for tissues with high levels of lipofuscin autofluorescence.[10][12]
-
Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B (SBB) in 70% ethanol. Mix thoroughly and let it sit for at least 1 hour. Filter the solution through a 0.2 µm filter immediately before use to remove any undissolved particles.
-
Sample Preparation: Process your samples (cells or rehydrated tissue sections) through all staining steps for your target of interest, up to the final wash before mounting.
-
Incubation: Immerse the samples in the filtered SBB solution for 5-10 minutes at room temperature in the dark. Optimization is key; longer incubation times may lead to non-specific background.
-
Washing: Wash the samples extensively to remove excess SBB. Perform several brief rinses in 70% ethanol, followed by three 5-minute washes in PBS.
-
Mounting: Mount the coverslip or tissue section using an appropriate mounting medium. Proceed to imaging.
References
-
Tips to Minimize Autofluorescence. [online] FluoroFinder. Available at: [Link][8]
-
5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. [online] Boster Bio. Available at: [Link][5]
-
How to Reduce Autofluorescence. [online] Labcompare.com. Available at: [Link][10]
-
Autofluorescence: Causes and Cures. [online] University of Washington. Available at: [Link][11]
-
How to Reduce Autofluorescence. [online] SouthernBiotech. Available at: [Link][15]
-
What is Autofluorescence? A Quick Explainer for Biologists. [online] Bitesize Bio. Available at: [Link][6]
-
Causes of Autofluorescence. [online] Visikol. Available at: [Link][14]
-
Troubleshooting in Fluorescent Staining. [online] Creative Bioarray. Available at: [Link][16]
-
Interference and Artifacts in High-content Screening - Assay Guidance Manual. [online] NCBI - NIH. Available at: [Link][13]
-
(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate | C49H76O3 | CID 5282180. [online] PubChem. Available at: [Link][1]
-
Clinical effect of this compound on lichen and macular amyloidosis. [online] PubMed. Available at: [Link][2]
-
Principles of Fluorescence. [online] University of Arizona. Available at: [Link][3]
-
Fluorescence and Phosphorescence. [online] Chemistry LibreTexts. Available at: [Link][4]
Sources
- 1. (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate | C49H76O3 | CID 5282180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical effect of this compound on lichen and macular amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
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- 16. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Stabilizing Tocoretinate in Topical Formulations
Document ID: TSC-TCOR-01-2026
Version: 1.0
Welcome to the technical support center for Tocoretinate (Tretinoin Tocoferil). This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the formulation of topical products containing this compound. As a unique hybrid molecule of all-trans-retinoic acid (tretinoin) and α-tocopherol, this compound presents specific stability considerations that require a nuanced approach. This document provides in-depth, evidence-based solutions and troubleshooting protocols to ensure the chemical integrity, efficacy, and cosmetic elegance of your formulations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during the development of this compound formulations.
Q1: My this compound-containing cream is turning yellow/brownish much faster than expected. What is the likely cause?
A1: The most probable causes for discoloration are oxidation and/or photodegradation. This compound, like other retinoids, possesses a conjugated polyene chain in its tretinoin moiety that is highly susceptible to attack by atmospheric oxygen and ultraviolet (UV) radiation.[1][2] Significant color change often indicates the formation of degradation products and a subsequent loss of potency. The tocopheryl portion of the molecule provides some inherent antioxidant protection, but this is often insufficient, especially under prolonged exposure to pro-degradative conditions.
Q2: I'm observing a significant drop in this compound potency in my oil-in-water (O/W) emulsion during accelerated stability studies at 40°C. What should I investigate first?
A2: At elevated temperatures, both oxidative and hydrolytic degradation rates increase.[3][4] In an O/W emulsion, this compound resides in the oil phase, but the extensive oil-water interface can be a site for oxidative reactions, especially if pro-oxidant species are present in the aqueous phase. Additionally, check the pH of your formulation. Ester linkages, such as the one connecting tretinoin and tocopherol in this compound, can be susceptible to hydrolysis, a reaction catalyzed by acidic or basic conditions.[4] A pH drift during storage can accelerate this degradation pathway.
Q3: Can I use standard antioxidants like BHT and BHA to stabilize this compound? Are there synergistic combinations?
A3: Yes, butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective oil-soluble antioxidants that can be used to protect this compound from oxidative degradation.[1] Given that this compound already contains an antioxidant moiety (α-tocopherol), creating a synergistic antioxidant system is a highly effective strategy. Consider combining an oil-soluble antioxidant like BHT with a water-soluble antioxidant such as L-ascorbic acid or sodium ascorbyl phosphate.[1] The water-soluble antioxidant can quench free radicals in the aqueous phase before they reach the oil droplet interface. Furthermore, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) is crucial. EDTA sequesters trace metal ions (e.g., iron, copper) that can catalyze oxidative reactions.[1]
Q4: My formulation shows excellent stability in the dark, but potency drops sharply when exposed to light. How can I improve photostability?
A4: this compound is highly susceptible to degradation by both UV and visible light, with a particular vulnerability to wavelengths around 420 nm.[3][5] To mitigate this, a multi-pronged approach is necessary:
-
Packaging: The first line of defense is opaque or UV-protective packaging. Airless pumps are ideal as they prevent exposure to both light and oxygen.[1]
-
UV Absorbers: Incorporate a photostabilizer or a broad-spectrum UV filter into your formulation. Ingredients like ethylhexyl methoxycrylene have been shown to effectively stabilize retinoids.[6]
-
Quenchers: Certain antioxidants, such as quercetin, have demonstrated a photostabilizing effect on other UV-sensitive molecules and may be beneficial.[7][8]
-
Encapsulation: Encapsulating this compound within a protective carrier system, such as polymeric nanocapsules or solid lipid nanoparticles, can physically shield it from light.[9][10][11]
Q5: What is the optimal pH range for a topical formulation containing this compound?
A5: The optimal pH for a this compound formulation is typically in the mildly acidic range, between 4.5 and 6.5.[7][12] This range balances the stability of the ester linkage against hydrolysis and is compatible with the skin's natural pH. Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the ester bond, cleaving this compound into tretinoin and α-tocopherol.[4] It is critical to use a robust buffering system (e.g., citrate buffer) to maintain the pH throughout the product's shelf life, as pH drift is a common cause of instability.[4][12]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed methodologies for diagnosing and solving complex stability issues.
Guide 1: Diagnosing and Preventing Oxidative Degradation
Oxidation is a primary degradation pathway for this compound, driven by exposure to air and catalyzed by light, heat, and metal ions.[1][3]
Caption: Troubleshooting workflow for oxidative degradation.
This protocol details how to select and incorporate a multi-component antioxidant system to protect this compound.
Objective: To minimize oxidative degradation by quenching free radicals in both the oil and water phases and sequestering catalytic metal ions.
Materials:
-
This compound formulation base
-
Butylated Hydroxytoluene (BHT)
-
L-Ascorbic Acid or Sodium Ascorbyl Phosphate
-
Disodium EDTA
-
Nitrogen gas source
Procedure:
-
Phase A (Aqueous Phase):
-
Dissolve Disodium EDTA (target concentration 0.05-0.1% w/w) in the main water portion of your formulation.
-
If using a water-soluble antioxidant like Sodium Ascorbyl Phosphate (target concentration 0.1-0.5% w/w), dissolve it in a separate small portion of water just before emulsification to minimize its own degradation. Maintain a pH suitable for its stability.
-
-
Phase B (Oil Phase):
-
During the heating of the oil phase, add this compound and BHT (target concentration 0.01-0.1% w/w). Mix until fully dissolved.
-
-
Manufacturing Environment:
-
During the heating and mixing of both phases, and especially during the cool-down phase after emulsification, maintain a nitrogen blanket over the formulation to displace oxygen.
-
-
Emulsification & Final Steps:
-
Proceed with your standard emulsification process.
-
If using L-Ascorbic Acid, it is often added during the cool-down phase (below 40°C) to prevent thermal degradation.
-
Adjust the final pH to your target range (e.g., 5.5) using a suitable buffer system.
-
-
Packaging:
-
Fill the final product into airless and opaque containers, purging the headspace with nitrogen before sealing.
-
Data Interpretation:
| Component | Function | Typical Concentration (% w/w) |
| BHT | Oil-soluble radical scavenger | 0.01 - 0.1 |
| L-Ascorbic Acid | Water-soluble radical scavenger | 0.1 - 1.0 |
| Disodium EDTA | Metal ion chelator | 0.05 - 0.1 |
Table 1: Recommended concentrations for a synergistic antioxidant system.
Guide 2: Addressing Photodegradation
Photodegradation is a critical stability issue for this compound, triggered by exposure to UV and specific wavelengths of visible light.[3][5]
Caption: Workflow for assessing and improving photostability.
This protocol outlines the development of an HPLC method capable of separating this compound from its potential degradants.
Objective: To accurately quantify the concentration of this compound in a formulation over time and detect the formation of degradation products.
Instrumentation & Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD or UV detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A starting point is Acetonitrile:Methanol:Water with 0.1% Formic Acid. The exact ratio must be optimized to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (approx. 360-365 nm) and use DAD to screen for degradant peaks at other wavelengths.
-
Injection Volume: 10 µL.
Procedure:
-
Forced Degradation Study (Method Development):
-
Objective: To intentionally degrade this compound to generate its potential degradation products, which is essential for proving the specificity of the analytical method.[9][13]
-
Acid/Base Hydrolysis: Incubate a solution of this compound in 0.1N HCl and 0.1N NaOH at 60°C.
-
Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound and a solution to 80°C.
-
Photodegradation: Expose a solution of this compound to light conditions as specified in ICH Q1B guidelines.[3][5]
-
-
Method Validation:
-
Analyze the stressed samples using the developed HPLC method. The method is considered "stability-indicating" if the peaks of the degradation products are well-resolved from the parent this compound peak and from each other.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.
-
-
Stability Sample Analysis:
-
Prepare formulation samples by extracting this compound into a suitable solvent (e.g., methanol or a hexane/ethanol mixture).[14] This may involve centrifugation or solid-phase extraction to remove excipients.
-
Analyze the extracted samples using the validated HPLC method.
-
Quantify the concentration of this compound against a standard curve.
-
Part 3: Advanced Stabilization Strategies
For particularly challenging formulations or for products requiring enhanced performance, advanced delivery systems offer superior protection.
Strategy 1: Nanoencapsulation of this compound
Encapsulating this compound in nanocarriers like polymeric nanocapsules or solid lipid nanoparticles (SLNs) provides a physical barrier against oxygen and light, significantly enhancing its stability.[9][10][11]
Mechanism of Protection:
-
Physical Barrier: The polymer or lipid shell isolates the this compound core from the external environment.
-
Light Scattering: The nanoparticle matrix can scatter UV and visible light, reducing the amount of energy reaching the active molecule.
-
Controlled Release: Encapsulation can also provide a sustained release of this compound into the skin, potentially improving its efficacy and reducing irritation.
Considerations for Implementation:
-
Excipient Compatibility: Ensure the chosen polymers or lipids are compatible with this compound and other formulation ingredients.
-
Process Optimization: Manufacturing parameters (e.g., homogenization speed, temperature) must be carefully controlled to achieve the desired particle size and encapsulation efficiency.
-
Regulatory Status: All materials used must be approved for topical use.
References
- M. Brisaert, I. Everaerts, J. Plaizier-Vercammen. (1995).
-
R. Teraoka, Y. Konishi, Y. Matsuda. (2001). Photochemical and Oxidative Degradation of the Solid-State Tretinoin Tocoferil. Chemical and Pharmaceutical Bulletin, 49(4), 368–372. [Link]
-
Teraoka, R., Konishi, Y., & Matsuda, Y. (2001). Photochemical and oxidative degradation of the solid-state tretinoin tocoferil. PubMed. [Link]
-
Teraoka, R., Konishi, Y., & Matsuda, Y. (2001). Photochemical and oxidative degradation of the solid-state tretinoin tocoferil. Semantic Scholar. [Link]
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Stabilization of Oxidation Prone Ingredients. (n.d.). Fagron Academy. [Link]
- Method of stabilizing tretinoin. (1991).
- Hydroxyalkanoic acid and hydroxyalkanoice acid oligomer esters of retinol. (2011).
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Di Marzio, L., et al. (2020). D-α-Tocopherol-Based Micelles for Successful Encapsulation of Retinoic Acid. MDPI. [Link]
-
Nyirady, J., et al. (2001). The Stability of Tretinoin in Tretinoin Gel Microsphere 0.1%. Cutis. [Link]
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Del Rosso, J. Q., et al. (2012). Tretinoin Photostability: Comparison of Micronized Tretinoin (0.05%) Gel and Tretinoin (0.025%) Gel Following Exposure to Ultraviolet A Light. The Journal of clinical and aesthetic dermatology. [Link]
-
Scherer, R. P., et al. (2008). Tretinoin-loaded nanocapsules: Preparation, physicochemical characterization, and photostability study. Journal of microencapsulation. [Link]
-
Del Rosso, J. Q., et al. (2012). Tretinoin Photostability: Comparison of Micronized Tretinoin Gel 0.05% and Tretinoin Gel 0.025% Following Exposure to Fluorescent and Solar Light. The Journal of clinical and aesthetic dermatology. [Link]
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Moghimipour, E., et al. (2020). Design and Optimization of Cationic Nanocapsules for Topical Delivery of Tretinoin: Application of the Box-Behnken Design, In Vitro Evaluation, and Ex Vivo Skin Deposition Study. Journal of pharmaceutical investigation. [Link]
- Stabilization of an unstable retinoid in oil-in-water emulsions for skin care compositions. (1996).
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Garg, T., et al. (2013). Nano-lipoidal carriers of tretinoin with enhanced percutaneous absorption, photostability, biocompatibility and anti-psoriatic activity. International journal of pharmaceutics. [Link]
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Guterres, S. S., et al. (2007). Tretinoin-loaded Polymeric Nanocapsules: Evaluation of the Potential to Improve the Antiproliferative Activities on Allium cepa root-tip Compared to the Free Drug. Latin American journal of pharmacy. [Link]
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Brisaert, M., & Plaizier-Vercammen, J. (1998). Investigation on the photostability of tretinoin in creams. International journal of pharmaceutics. [Link]
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Temova Rakuša, Ž., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of cosmetic dermatology. [Link]
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ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts. [Link]
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Nowak, K., et al. (2021). Photostability of Topical Agents Applied to the Skin: A Review. MDPI. [Link]
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Mata, J. R., et al. (1998). Substrate specificity of retinyl ester hydrolase activity in retinal pigment epithelium. Journal of lipid research. [Link]
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Składanowska-Baryza, J., & Baranowska, I. (2024). Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. MDPI. [Link]
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Brisaert, M., et al. (1995). Chemical stability of tretinoin in dermatological preparations. Semantic Scholar. [Link]
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Jiang, Q., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. [Link]
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Foolproof Your Formulations. (2016). in-cosmetics Connect. [Link]
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Analysis of Tocopherols and Tocotrienols by HPLC. (n.d.). American Oil Chemists' Society. [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
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Pappa, C., et al. (2023). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. MDPI. [Link]
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Jiang, Q., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Europe PubMed Central. [Link]
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Chan, C. W., et al. (2019). An overview of photocatalytic degradation: photocatalysts, mechanisms, and development of photocatalytic membrane. Environmental science and pollution research international. [Link]
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Liew, S. Y., et al. (2021). Stabilization and Release of Palm Tocotrienol Emulsion Fabricated Using pH-Sensitive Calcium Carbonate. Polymers. [Link]
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Selvaduray, K. R., et al. (2015). Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma. Journal of analytical methods in chemistry. [Link]
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Psomiadou, E., & Tsimidou, M. (2002). Validated RP-HPLC Method for Simultaneous Determination of Tocopherols and Tocotrienols in Whole Grain Barley Using Matrix Solid-Phase Dispersion. ResearchGate. [Link]
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Bonda, C., & Zhang, J. (2013). Photostabilization of Retinol and Retinyl Palmitate by Ethylhexyl Methoxycrylene. Cosmetics & Toiletries. [Link]
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Guaratini, T., et al. (2006). Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects. International journal of pharmaceutics. [Link]
-
Navarro-Pérez, V., et al. (2023). Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis. MDPI. [Link]
-
Pașca, B., et al. (2023). Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022. Molecules. [Link]
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pH Stabilization Methods in Skincare Formulations. (2024). XRAY. [Link]
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Scalia, S., & Mezzena, M. (2010). Photostabilization effect of quercetin on the UV filter combination, butyl methoxydibenzoylmethane-octyl methoxycinnamate. Photochemical & photobiological sciences. [Link]
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- 13. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tocoretinate In Vitro Studies
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Section 1: The Critical Role of pH in Tocoretinate Bioactivity
This compound (Tocopheryl Retinoate) is a hybrid molecule composed of α-tocopherol (Vitamin E) and all-trans-retinoic acid (ATRA), joined by an ester linkage.[1][2] This structure is key to its biological activity, which includes promoting skin healing and inducing cellular differentiation.[1][2][3] However, the very ester bond that defines this compound is also its point of vulnerability, particularly to pH-induced hydrolysis. Understanding and controlling the pH of your in vitro system is paramount for obtaining reliable and reproducible results.
The pH of the culture medium or buffer system can profoundly impact this compound's:
-
Chemical Stability: The ester linkage of this compound is susceptible to hydrolysis, a chemical reaction that breaks the bond and separates the molecule back into its constituent parts: α-tocopherol and retinoic acid. This process is significantly accelerated by alkaline (basic) conditions.[4][5] Once hydrolyzed, the unique synergistic or modified activity of the parent compound is lost.
-
Cellular Uptake: While specific data on this compound is limited, the uptake of lipophilic compounds can be influenced by the pH at the cell surface. Changes in extracellular pH can alter the charge of the cell membrane and the compound itself, potentially affecting its ability to cross the lipid bilayer.
-
Target Interaction: The ultimate biological effect of this compound depends on its interaction with intracellular targets, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6] Intracellular pH (pHi) is tightly regulated by cells, but significant shifts in extracellular pH (pHe) can influence pHi, which in turn could affect protein conformation and receptor binding affinity.[7]
Therefore, maintaining a stable, optimal pH is not merely a suggestion but a critical experimental parameter.
Section 2: FAQs - Optimizing Your Experimental pH
Q1: What is the optimal pH for this compound in a typical cell culture experiment?
A1: For most mammalian cell lines, the optimal extracellular pH range is 7.2 to 7.4 .[8][9][10] This range represents a balance between maintaining physiological relevance for the cells and ensuring the chemical stability of pH-sensitive compounds like this compound. Deviating significantly from this range can induce cellular stress and compromise the integrity of your compound.[10] While some specific cell types, like fibroblasts, may prefer slightly more alkaline conditions (pH 7.4-7.7), it is crucial to consider that higher pH increases the rate of ester hydrolysis.[4][9] Therefore, for this compound experiments, aiming for the lower end of the physiological range (e.g., pH 7.2 ) is a prudent starting point.
Q2: How does pH affect the chemical stability of this compound?
A2: this compound is an ester. Ester hydrolysis is catalyzed by both acid and base, but the rate is typically much faster under alkaline (basic) conditions.[4][5]
-
In Alkaline Conditions (pH > 7.5): The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester bond. This leads to a rapid, irreversible cleavage of the molecule into tocopherol and the retinoate salt.
-
In Neutral Conditions (pH ~7.0-7.4): Hydrolysis still occurs but at a significantly slower rate. This is the recommended range for experiments.
-
In Acidic Conditions (pH < 6.5): Acid-catalyzed hydrolysis can occur, but the molecule is generally more stable than in alkaline conditions.[11][12] However, prolonged exposure of cells to acidic media is cytotoxic.
This relationship is visualized in the diagram below, illustrating that the "safe" zone for this compound stability is narrow and centered around physiological pH.
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Technical Support Center: Control Experiments for Validating Tocoretinate-Specific Effects
Introduction
Tocoretinate, a hybrid molecule combining the pharmacophores of retinoic acid and α-tocopherol (a form of Vitamin E), presents unique challenges and opportunities in experimental design.[1][2] Its dual nature necessitates a rigorous set of controls to distinguish the specific effects of the hybrid compound from those of its individual components or potential off-target interactions.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and troubleshoot experiments, ensuring the scientific integrity and validity of their findings. By implementing the controls detailed herein, you can confidently attribute observed biological effects specifically to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound, also known as Tretinoin Tocoferil, is an ester of all-trans-retinoic acid (ATRA) and α-tocopherol.[1][6] Its mechanism is thought to involve the activities of both parent molecules. The retinoic acid component can activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that function as transcription factors to regulate gene expression involved in cell differentiation, proliferation, and apoptosis.[7][8] The tocopherol moiety is known for its antioxidant properties and can influence various signaling pathways, including those involving cyclooxygenases (COX) and lipoxygenases (LOX).[9][10]
Q2: Why are specific controls so critical when working with a hybrid drug like this compound?
A2: Hybrid drugs are designed to interact with multiple targets or pathways to enhance efficacy or reduce side effects.[3][4][5] Therefore, it's crucial to dissect the observed effects. Is the activity due to the intact hybrid molecule, its individual components after potential cleavage, or a synergistic effect? Proper controls are the only way to answer these questions and avoid misinterpretation of your data.[11]
Q3: What is the most appropriate vehicle control for this compound?
A3: The choice of vehicle is critical and depends on the specific experimental setup. Since this compound is lipophilic, it is often dissolved in solvents like dimethyl sulfoxide (DMSO) or ethanol before being diluted in culture media or other aqueous solutions.[12] The vehicle control should be the same solvent at the exact same final concentration used to deliver this compound.[12][13] This ensures that any observed effects are not due to the solvent itself.[12]
Q4: Should I be concerned about off-target effects?
A4: Yes. Off-target effects, where a drug interacts with unintended molecular targets, are a concern for all pharmacologically active compounds.[14][15][16] For this compound, this could involve pathways unrelated to RAR/RXR activation or its antioxidant activity. The troubleshooting guides below provide strategies for identifying and mitigating potential off-target effects.
Troubleshooting Guides
Issue 1: Ambiguous Results - Is the Effect from this compound, its Components, or Synergy?
The Problem: You observe a significant change in gene expression, cell proliferation, or another endpoint after treating cells with this compound. However, you cannot definitively conclude whether the effect is due to the intact hybrid molecule, the retinoic acid moiety, the tocopherol moiety, or a combination thereof.
Causality: this compound could be acting as a pro-drug, being hydrolyzed by cellular esterases into retinoic acid and tocopherol. Alternatively, the intact molecule may have a unique activity profile distinct from its components.
Solution Workflow:
Detailed Protocol: Comparative Analysis of this compound and its Components
-
Prepare Stock Solutions:
-
This compound in an appropriate vehicle (e.g., DMSO).
-
All-trans-retinoic acid (ATRA) in the same vehicle.
-
α-tocopherol in the same vehicle.
-
Ensure all stock solutions are protected from light, as retinoids are light-sensitive.
-
-
Experimental Groups: Set up the following treatment conditions in your assay (e.g., cell culture):
-
Group A (Test): Cells + this compound.
-
Group B (Vehicle Control): Cells + Vehicle (at the same final concentration as Group A).[12]
-
Group C (Retinoid Control): Cells + ATRA (at an equimolar concentration to the ATRA in Group A).
-
Group D (Tocopherol Control): Cells + α-tocopherol (at an equimolar concentration to the tocopherol in Group A).
-
Group E (Combination Control): Cells + ATRA + α-tocopherol (at the same concentrations as C and D).
-
-
Incubation and Assay: Incubate the cells for the desired time period and perform your endpoint assay (e.g., qPCR for gene expression, proliferation assay, etc.).
Interpreting the Results:
| Scenario | This compound Effect vs. Vehicle | This compound Effect vs. ATRA | This compound Effect vs. Tocopherol | This compound Effect vs. Combination | Interpretation |
| 1 | Significant | Similar | Greater | Similar | Effect is primarily driven by the retinoic acid moiety . |
| 2 | Significant | Greater | Similar | Similar | Effect is primarily driven by the tocopherol moiety . |
| 3 | Significant | Greater | Greater | Similar | Effect is likely due to the additive effects of both components. |
| 4 | Significant | Greater | Greater | Greater | A synergistic effect or an effect unique to the intact hybrid molecule is likely. |
| 5 | Significant | Similar | Similar | Similar | The effect is likely due to the cleavage of this compound into its active components. |
Issue 2: Is the Observed Effect Receptor-Mediated? (Focus on RAR/RXR)
The Problem: You've observed a change in gene transcription that you hypothesize is mediated by Retinoic Acid Receptors (RARs), but you need direct evidence.
Causality: this compound's retinoic acid component is a known ligand for RARs and RXRs.[7][8] If the observed effect is mediated by these receptors, it should be blocked by a receptor antagonist.
Solution Workflow:
Detailed Protocol: Receptor Antagonist Challenge
-
Select an Antagonist: Choose a well-characterized RAR antagonist (e.g., AGN 193109) or a pan-RAR/RXR antagonist. Ensure its specificity and effective concentration are known from the literature.
-
Experimental Groups:
-
Group 1 (Vehicle): Cells + Vehicle.
-
Group 2 (this compound Only): Cells + this compound.
-
Group 3 (Antagonist Only): Cells + RAR Antagonist.
-
Group 4 (Antagonist + this compound): Cells pre-incubated with the RAR Antagonist for a sufficient time (e.g., 1-2 hours) followed by the addition of this compound.
-
-
Data Collection: After the appropriate incubation time with this compound, measure the expression of a known RAR target gene (e.g., CYP26A1, HOXB4) using qPCR.
Expected Outcomes:
| Experimental Group | Expected RAR Target Gene Expression | Interpretation |
| Vehicle | Baseline | Normal cell state. |
| This compound Only | Significantly Increased | This compound activates RAR signaling. |
| Antagonist Only | Baseline or slightly decreased | Antagonist itself does not activate the pathway. |
| Antagonist + this compound | Expression similar to Vehicle/Antagonist Only | The antagonist successfully blocked the effect of this compound, confirming the effect is RAR-mediated. |
| Antagonist + this compound | Significantly Increased (similar to this compound only) | The effect is not mediated by RARs and may be an off-target effect . |
Issue 3: Unexpected Cellular Toxicity or Stress Response
The Problem: You observe widespread cell death, a general shutdown of protein synthesis, or activation of stress-related pathways (e.g., heat shock proteins) even at low concentrations of this compound.
Causality: The observed toxicity could be a specific, on-target effect (e.g., induction of apoptosis in cancer cells) or a non-specific, off-target effect due to membrane disruption, mitochondrial dysfunction, or oxidative stress unrelated to the intended mechanism of action. The tocopherol component, while generally an antioxidant, can have other effects.[10][17]
Solution: Differentiating Specific vs. Non-Specific Toxicity
Detailed Protocol: Cytotoxicity and Stress Pathway Analysis
-
Dose-Response and Time-Course: Perform a detailed dose-response curve with this compound, ATRA, and α-tocopherol to determine the EC50 (potency) and CC50 (cytotoxicity) for each.[12] A large window between the effective concentration and the cytotoxic concentration is desirable.
-
Control Compound: Include a negative control compound that is structurally similar but known to be inactive. For this compound, this is challenging, but using an ester of tocopherol with an inactive fatty acid could be informative.
-
Positive Control for Toxicity: Use a known cytotoxic agent (e.g., staurosporine for apoptosis, or a high concentration of ethanol for general toxicity) as a positive control to validate your toxicity assays.
-
Endpoint Assays:
-
Measure Viability: Use multiple assays that measure different aspects of cell health, such as metabolic activity (MTT, MTS) and membrane integrity (LDH release, Propidium Iodide staining).
-
Assess Apoptosis: Use assays for caspase-3/7 activation or Annexin V staining to determine if cell death is programmed (suggesting a specific pathway) or necrotic (suggesting general toxicity).
-
Measure Oxidative Stress: Use probes like DCFDA to measure the generation of reactive oxygen species (ROS). Compare the effects of this compound to α-tocopherol and a known ROS inducer (e.g., H₂O₂).
-
Western Blot for Stress Markers: Probe for markers of the unfolded protein response (e.g., CHOP, BiP) or general cellular stress (e.g., HSP70).
-
Interpreting the Results: If this compound induces apoptosis markers at concentrations where ATRA also induces them, but general toxicity markers only appear at much higher concentrations, the effect is more likely to be specific. If, however, this compound induces markers of necrosis or general stress at the same concentration it shows its desired effect, this suggests a problematic off-target toxicity.
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6 Steps for Successful in vitro Drug Treatment. (2025). Bitesize Bio. [Link]
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This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
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Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). CMDC Labs. [Link]
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Review: The Potential Role of Vitamin E Analogs as Adjunctive Antioxidant Supplements for Transition Cows. (2023). MDPI. [Link]
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The Role Of in vitro Testing In Drug Development. (2024). Pion Inc. [Link]
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(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate | C49H76O3 | CID 5282180. PubChem. [Link]
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Identification of compounds that modulate retinol signaling using a cell-based qHTS assay. (2016). Scientific Reports. [Link]
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Clinical effect of this compound on lichen and macular amyloidosis. (2010). PubMed. [Link]
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Vitamin E Conjugates, and Their Uses as Antioxidants and Prodrug Delivery Vehicles. (2015). LSU Scholarly Repository. [Link]
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Review: The Potential Role of Vitamin E Analogs as Adjunctive Antioxidant Supplements for Transition Cows. (2023). ResearchGate. [Link]
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The Role of Retinoids in Modern Cosmetic Science. (2024). UL Prospector. [Link]
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Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). MDPI. [Link]
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Different forms of vitamin E and metabolite 13'-carboxychromanols inhibit cyclooxygenase-1 and its catalyzed thromboxane in platelets, and tocotrienols and 13' - NIH. (2019). Journal of Nutritional Biochemistry. [Link]
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Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging. (2022). NIH. [Link]
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Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). PMC - PubMed Central. [Link]
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Randomized parallel control trial checking the efficacy and impact of two concentrations of retinol in the original formula on the aging skin condition: Pilot study. (2020). ResearchGate. [Link]
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Tocotrienols fight cancer by targeting multiple cell signaling pathways. (2012). PubMed - NIH. [Link]
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Tocotrienols fight cancer by targeting multiple cell signaling pathways. (2012). PMC - NIH. [Link]
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(PDF) Tocotrienols fight cancer by targeting multiple cell signaling pathways. (2012). ResearchGate. [Link]
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Drug target validation and identification of secondary drug target effects using DNA microarrays. (2000). ResearchGate. [Link]
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Long-chain carboxychromanols, metabolites of vitamin E, are potent inhibitors of cyclooxygenases. (2008). PMC - NIH. [Link]
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Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2024). ACS Omega. [Link]
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Pharmaceuticals | Special Issue : Hybrid Drugs: Design and Applications. MDPI. [Link]
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Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. (2019). NIH. [Link]
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Pharmacology of Alitretinoin Panretin, Toctino; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024). YouTube. [Link]
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In silico discovery of novel Retinoic Acid Receptor agonist structures. (2002). PMC. [Link]
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The precision paradox: Off-target effects in gene editing. (2023). Drug Discovery News. [Link]
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Discovery of retinoic acid receptor agonists as proliferators of cardiac progenitor cells through a phenotypic screening approach. (2017). PubMed Central. [Link]
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Retinoic Acid Receptor Is a Novel Therapeutic Target for Postoperative Cognitive Dysfunction. (2023). MDPI. [Link]
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Alitretinoin. Wikipedia. [Link]
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Cellular and Molecular Targets of Resveratrol on Lymphoma and Leukemia Cells. (2019). MDPI. [Link]
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Off-target effects in CRISPR/Cas9 gene editing. (2022). PMC - NIH. [Link]
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The molecular basis of the interactions between synthetic retinoic acid analogues and the retinoic acid receptors. (2014). MedChemComm (RSC Publishing). [Link]
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Pathways and therapeutic targets in melanoma. (2014). Oncotarget. [Link]
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Strategies to Avoid and Reduce Off-Target Effects. (2020). CRISPR Medicine News. [Link]
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Validation & Comparative
Tocoretinate vs. Tretinoin in Wound Healing: A Comparative Analysis of Efficacy in Preclinical Models
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The intricate process of wound healing, a fundamental physiological response to tissue injury, remains a significant focus for therapeutic innovation. Among the myriad of compounds investigated for their wound healing properties, retinoids have garnered considerable attention. This guide provides an in-depth, objective comparison of the preclinical efficacy of Tretinoin (all-trans retinoic acid) and the conceptual framework for Tocoretinate in wound healing models. While direct comparative experimental data for this compound is limited in publicly accessible literature, its constituent components—a tocopherol (Vitamin E) and a retinoid—suggest a potential synergistic mechanism of action. This analysis will, therefore, dissect the well-established effects of Tretinoin and the known wound healing properties of Vitamin E derivatives to construct a comprehensive evaluation.
Introduction: The Rationale for Retinoids in Wound Repair
Impaired wound healing presents a substantial clinical challenge, particularly in aged populations and individuals with comorbidities such as diabetes. The ideal therapeutic agent would accelerate closure, promote organized tissue regeneration, and minimize scarring. Retinoids, derivatives of Vitamin A, are potent modulators of cellular differentiation, proliferation, and inflammation, making them prime candidates for intervention in the wound healing cascade.[1] Tretinoin, a first-generation retinoid, has been extensively studied for its effects on skin biology and repair. This compound, as a hybrid molecule, would theoretically leverage the established mechanisms of retinoids with the antioxidant and anti-inflammatory benefits of Vitamin E.
Pharmacological Profiles: Tretinoin and the this compound Concept
Tretinoin (All-trans Retinoic Acid): A well-characterized retinoid, Tretinoin exerts its effects by binding to nuclear retinoic acid receptors (RARs), which in turn regulate the transcription of target genes.[2] This interaction modulates various cellular processes crucial for wound healing, including keratinocyte proliferation and differentiation, collagen synthesis, and the inflammatory response.[1][3]
This compound (Conceptual): This guide will consider this compound as a compound that combines the properties of a retinoid with those of a tocopherol. Tocopherols and tocotrienols, forms of Vitamin E, are known for their potent antioxidant and anti-inflammatory activities.[4][5][6] By scavenging reactive oxygen species (ROS) and modulating inflammatory pathways, Vitamin E can protect tissues from oxidative damage and create a more favorable environment for healing.[5][7]
Comparative Efficacy in Preclinical Wound Healing Models
This section will compare the reported effects of Tretinoin and Vitamin E derivatives (as a proxy for the tocopherol component of this compound) across key stages of wound healing.
Re-epithelialization
Tretinoin: Studies have shown that topical Tretinoin can stimulate epidermal turnover and accelerate the rate of re-epithelialization.[1] However, the timing of application is critical. Pre-treatment with Tretinoin prior to wounding has been shown to accelerate epithelial healing.[8][9] Conversely, continuous application directly to an open wound may retard re-epithelialization due to persistent inflammation.[9]
Vitamin E (Tocopherols/Tocotrienols): Topical application of Vitamin E has been demonstrated to enhance the rate of wound closure.[4] This is attributed to its ability to protect newly formed epithelial cells from oxidative stress and to promote keratinocyte migration.[10]
Comparative Insight: While both agents can promote re-epithelialization, their mechanisms differ. Tretinoin acts as a direct stimulant of epidermal turnover, whereas Vitamin E primarily plays a protective and supportive role. A combined molecule like this compound could potentially offer both direct stimulation and a protected environment for migrating keratinocytes.
Granulation Tissue Formation and Angiogenesis
Tretinoin: Tretinoin has been shown to stimulate the formation of healthy granulation tissue, a critical step in filling the wound defect.[3][11] Studies in diabetic mice have demonstrated that short-contact topical application of Tretinoin significantly increases the thickness of granulation tissue and the density of capillary vessels, indicating a pro-angiogenic effect.[12]
Vitamin E (Tocopherols/Tocotrienols): Tocotrienols, a form of Vitamin E, have been shown to encourage angiogenesis, which is essential for supplying nutrients and oxygen to the healing wound.[5][6]
Comparative Insight: Both Tretinoin and Vitamin E derivatives appear to promote the development of a robust granulation bed. Tretinoin's effect is linked to the stimulation of protein synthesis and cellular proliferation, while Vitamin E's contribution may be more related to its pro-angiogenic properties.
Collagen Deposition and Matrix Remodeling
Tretinoin: A key effect of Tretinoin in wound healing is its ability to increase collagen synthesis.[3][13] This is particularly beneficial in aged skin, where collagen production is naturally diminished.[3][13] By stimulating fibroblasts and increasing the production of type I collagen, Tretinoin can improve the tensile strength of the healing tissue.[1] However, in unimpaired incisional wounds, Tretinoin has been observed to initially reduce breaking strength due to a prolonged inflammatory response and decreased early collagen content.[14]
Vitamin E (Tocopherols/Tocotrienols): Vitamin E is thought to influence wound healing by inhibiting excessive collagen synthesis and attenuating fibroblast proliferation, which may be beneficial in preventing hypertrophic scarring.[15] Histological studies have shown that topical tocopherol treatment leads to better-organized collagen fibers.[4]
Comparative Insight: Tretinoin and Vitamin E appear to have opposing, yet potentially complementary, effects on collagen deposition. Tretinoin acts as a potent stimulator of collagen production, which is crucial for initial wound closure and strength. In contrast, Vitamin E's role in modulating fibroblast activity and promoting organized collagen deposition could be vital in the later remodeling phase to ensure a more functional and less fibrotic scar. This compound could, in theory, balance these effects.
Modulation of Inflammation
Tretinoin: The inflammatory response to Tretinoin is complex. While it can have anti-inflammatory effects in certain contexts, topical application to wounds can sometimes lead to a persistent inflammatory infiltrate, which may delay healing if not managed correctly.[9][14]
Vitamin E (Tocopherols/Tocotrienols): Vitamin E is a well-established anti-inflammatory agent.[4][5][6] It can attenuate the production of pro-inflammatory cytokines, thereby reducing inflammation and its associated tissue damage.[4]
Comparative Insight: The pro-inflammatory potential of Tretinoin is a notable consideration. The potent anti-inflammatory properties of Vitamin E could theoretically counteract this effect in a hybrid molecule like this compound, leading to a more controlled and beneficial inflammatory phase during wound healing.
Data Summary
| Parameter | Tretinoin Efficacy | Vitamin E (Tocopherol/Tocotrienol) Efficacy | Potential this compound Synergy |
| Re-epithelialization | Accelerates epidermal turnover; timing dependent.[1][9] | Protects keratinocytes and promotes migration.[10] | Combined stimulation and protection of new epithelium. |
| Granulation Tissue | Increases thickness and vascularity.[3][11][12] | Promotes angiogenesis.[5][6] | Enhanced formation of a well-vascularized granulation bed. |
| Collagen Synthesis | Potent stimulator of collagen production.[3][13] | Modulates fibroblast activity and promotes organized collagen.[4][15] | Balanced collagen deposition for strength and reduced scarring. |
| Inflammation | Can induce a persistent inflammatory response.[9][14] | Potent anti-inflammatory and antioxidant.[4][5][6] | Attenuation of retinoid-induced inflammation. |
Mechanistic Pathways
Tretinoin Signaling Pathway in Wound Healing
Caption: Tretinoin's mechanism in wound healing.
Vitamin E's Role in Modulating Oxidative Stress
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A Comparative Analysis of Tocoretinate and Other Retinoids on Gene Expression in Dermal Fibroblasts
This guide provides an in-depth comparative analysis of Tocoretinate (Tretinoin Tocoferil) and other widely used retinoids—Tretinoin, Adapalene, and Tazarotene—on the modulation of gene expression, with a particular focus on the extracellular matrix (ECM) components in human dermal fibroblasts. For researchers, scientists, and drug development professionals, this document offers a synthesized overview of the underlying molecular mechanisms and supporting experimental data to inform future research and therapeutic development.
Introduction: The Central Role of Retinoids in Gene Regulation
Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their therapeutic applications in dermatology are extensive, ranging from the treatment of acne and psoriasis to the mitigation of photoaging.[2] The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] These ligand-activated transcription factors form heterodimers (RAR/RXR) that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]
The diversity in chemical structure among retinoids leads to variations in receptor affinity and selectivity, resulting in distinct gene expression profiles and, consequently, different therapeutic and side-effect profiles. This guide delves into a comparative analysis of this compound, a synthetic ester of tretinoin and alpha-tocopherol, against its parent compound, Tretinoin (all-trans retinoic acid), and two other synthetic retinoids, Adapalene and Tazarotene. The primary focus will be on their differential effects on the expression of genes encoding key extracellular matrix proteins, which are crucial for maintaining the structural integrity and youthful appearance of the skin.
The Retinoid Signaling Pathway: A Mechanistic Overview
The canonical pathway for retinoid-mediated gene expression begins with the cellular uptake of a retinoid. For pro-drugs like this compound, an initial metabolic conversion step is required to yield the active form. Once in the cytoplasm, the active retinoid is transported into the nucleus where it binds to RARs. This binding event induces a conformational change in the RAR, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This activated RAR/RXR heterodimer then binds to RAREs on the DNA, initiating the transcription of target genes.[4][5] The specificity of a retinoid's effect is determined by its affinity for the different RAR isotypes (α, β, and γ), which are expressed in varying levels in different tissues.[1]
Figure 2: Standard Experimental Workflow for Gene Expression Analysis.
Detailed Protocols
4.2.1. Cell Culture and Treatment
-
Cell Seeding: Plate human dermal fibroblasts in 6-well plates at a density of approximately 1 x 10^5 cells per well.
-
Culture Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Retinoid Preparation: Prepare stock solutions of this compound, Tretinoin, Adapalene, and Tazarotene in a suitable solvent (e.g., DMSO). Further dilute the stock solutions in culture medium to the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing the respective retinoids or a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
4.2.2. RNA Extraction and cDNA Synthesis
-
Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the wells using a lysis buffer (e.g., from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA from the cell lysates using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.
4.2.3. Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers specific for the target genes (e.g., COL1A1, COL3A1, ELN, FN1, TNC) and a reference gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and reference genes, and a SYBR Green or probe-based qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.
Discussion and Future Directions
The available data, though not exhaustive for a direct quantitative comparison across all compounds, highlights the potent ability of this compound to stimulate the expression of key extracellular matrix genes. Its efficacy in upregulating Collagen I and Fibronectin to a degree comparable to the well-established effects of Tretinoin suggests that the esterification with α-tocopherol does not diminish, and may potentially modulate, its biological activity. The observed induction of a broad range of ECM components by this compound provides a molecular basis for its potential therapeutic benefits in wound healing and skin rejuvenation.
A significant gap in the current literature is the lack of head-to-head comparative studies employing modern, high-throughput gene expression analysis techniques like RNA sequencing (RNA-seq). Such studies would provide a comprehensive, unbiased view of the global transcriptomic changes induced by these retinoids, allowing for a more detailed comparison of their mechanisms of action and the identification of novel target genes and pathways.
Future research should focus on conducting direct comparative RNA-seq analyses of human dermal fibroblasts treated with equimolar concentrations of this compound, Tretinoin, Adapalene, and Tazarotene. This would enable a robust, quantitative comparison of their effects on the entire transcriptome, including the expression of all ECM-related genes, their processing enzymes (e.g., matrix metalloproteinases and their inhibitors), and regulatory signaling pathways. Such data would be invaluable for the rational design of next-generation retinoid-based therapies with improved efficacy and reduced side-effect profiles.
Conclusion
This comparative guide underscores the significant impact of this compound on the gene expression of vital extracellular matrix components in human dermal fibroblasts. Its ability to robustly upregulate collagen, elastin, and fibronectin expression provides a strong rationale for its use in applications targeting skin repair and rejuvenation. While direct quantitative comparisons with other retinoids are currently limited by the available data, the existing evidence positions this compound as a promising compound in the retinoid family. Further comprehensive transcriptomic studies are warranted to fully elucidate the nuanced differences in the molecular mechanisms of these important therapeutic agents.
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A Comparative Guide to Validating the Anti-inflammatory Effects of Tocoretinate In Vitro
Introduction: Beyond the Hypothesis
In the landscape of drug discovery, the journey from a promising molecule to a validated therapeutic candidate is both arduous and exacting. Tocoretinate, a compound of interest for its potential anti-inflammatory properties, stands at a critical juncture: the transition from theoretical efficacy to empirical validation. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the in vitro validation of this compound's anti-inflammatory effects.
We move beyond a simple recitation of protocols. Instead, we delve into the causality behind experimental choices, establishing a self-validating system to rigorously assess this compound's performance. By benchmarking against a well-established steroidal anti-inflammatory drug, Dexamethasone, this guide provides a robust methodology for generating clear, comparative, and actionable data. Our approach is grounded in established scientific principles, ensuring that the evidence generated is both reliable and relevant for downstream decision-making in the drug development pipeline.
Scientific Foundation: Modeling Inflammation in a Dish
To validate an anti-inflammatory agent, one must first create a reliable and reproducible inflammatory state in vitro. The most widely accepted model for this purpose involves the use of murine macrophage cells, such as the RAW 264.7 cell line, stimulated with bacterial lipopolysaccharide (LPS).[1][2]
LPS, a component of the outer membrane of Gram-negative bacteria, acts as a potent activator of the innate immune response by binding to Toll-like receptor 4 (TLR4) on the macrophage surface.[3] This binding event triggers a cascade of intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[6] LPS stimulation leads to the activation of IκB kinase (IKK), which phosphorylates IκBα, targeting it for degradation.[7] This releases NF-κB to translocate into the nucleus, where it drives the transcription of a host of pro-inflammatory genes.[8]
-
MAPK Pathway: The MAPK family, including ERK, p38, and JNK, is another critical signaling route activated by LPS.[9][10] These kinases phosphorylate various transcription factors and enzymes that contribute to the inflammatory response.[11]
The culmination of this signaling is the robust production and release of inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12] It is by measuring the inhibition of these key mediators that we can quantify the anti-inflammatory efficacy of a test compound like this compound. Tocotrienols, a class of vitamin E to which this compound is related, have been shown to suppress inflammation by inhibiting these very NF-κB and MAPK signaling pathways.[13][14][15][16]
Our comparative benchmark, Dexamethasone , is a potent synthetic glucocorticoid that exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor. This complex then translocates to the nucleus to interfere with the activity of pro-inflammatory transcription factors like NF-κB, effectively suppressing the expression of inflammatory genes.[7][17][18]
The Experimental Validation Workflow
A rigorous validation process follows a logical, multi-step progression. The primary goal is to first establish a safe therapeutic window for the compound and then to quantify its efficacy in suppressing the inflammatory response.
Step 1: Establishing a Therapeutic Window via Cytotoxicity Assay
Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which this compound does not harm the cells. A compound that kills the cells would give a false positive for anti-inflammatory activity simply by reducing the number of viable, mediator-producing cells. The MTT assay is a standard colorimetric method for assessing cell viability.
Step 2: Measuring Inhibition of Inflammatory Mediators
Once a range of non-toxic concentrations is established, the core efficacy experiments can be performed. Cells are pre-treated with this compound or the positive control (Dexamethasone) for a short period (e.g., 1-2 hours). This pre-incubation allows the compound to enter the cells and engage its molecular targets before the inflammatory stimulus is introduced. Following pre-treatment, cells are stimulated with LPS to initiate the inflammatory cascade. After a 24-hour incubation period, the cell culture supernatant is collected to measure the levels of key inflammatory markers.
-
Nitric Oxide (NO) Production: Measured using the Griess assay, which detects nitrite (a stable breakdown product of NO).[1]
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).[2]
Data Interpretation and Comparison
The data generated from these assays allow for a direct, quantitative comparison of this compound and Dexamethasone. Results should be summarized in clear, structured tables.
Table 1: Cytotoxicity Profile of this compound on RAW 264.7 Macrophages
This table establishes the maximum concentration of this compound that can be used for subsequent experiments without inducing significant cell death. The IC50 value represents the concentration at which 50% of the cells are no longer viable.
| Compound | IC50 (µM) | Non-Toxic Working Range (µM) |
| This compound | > 100 | 1 - 50 |
Table 2: Comparative Inhibition of LPS-Induced Nitric Oxide (NO) Production
This table compares the potency of this compound and Dexamethasone in suppressing NO production. A lower IC50 value indicates greater potency.
| Compound | IC50 of NO Inhibition (µM) |
| This compound | 15.8 |
| Dexamethasone | 0.9 |
Table 3: Comparative Inhibition of LPS-Induced Pro-inflammatory Cytokines
This table shows the percentage by which each compound reduces the secretion of key cytokines at a fixed, non-toxic concentration. This provides a direct comparison of efficacy at a specific dose.
| Treatment (25 µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| This compound | 68% | 55% |
| Dexamethasone | 85% | 79% |
Note: The data presented in these tables are illustrative and represent plausible outcomes for the described experiments.
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate overnight (37°C, 5% CO2) to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM cell culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Nitric Oxide (NO) and Cytokine Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/mL (500 µL per well) and incubate overnight (37°C, 5% CO2).
-
Pre-treatment: Remove the medium and replace it with fresh medium containing the desired non-toxic concentrations of this compound or Dexamethasone. Incubate for 2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at low speed and carefully collect the supernatant for analysis. Store at -80°C if not used immediately.
Protocol 2a: Griess Assay for Nitric Oxide
-
Sample Preparation: Add 50 µL of cell culture supernatant to a new 96-well plate.
-
Griess Reagent: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 2b: ELISA for TNF-α and IL-6
-
Assay Performance: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kit being used.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve provided with the kit. The percentage of inhibition is calculated as: Inhibition (%) = [1 - (Cytokine level with compound / Cytokine level with LPS alone)] x 100.
Conclusion
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A Head-to-Head Comparison of Tocoretinate and Tocopherol in In Vitro Antioxidant Assays: A Mechanistic Perspective
Guide Overview: For researchers in drug development and skin care formulation, the selection of active ingredients with antioxidant properties is a critical decision, often guided by standardized in vitro assays. Vitamin E (specifically α-tocopherol) is a benchmark lipophilic antioxidant. Tocoretinate (Tocopheryl Retinoate), an ester conjugate of α-tocopherol and all-trans-retinoic acid, is another compound of interest, often positioned for its anti-aging and skin-healing benefits.[1][2]
This guide provides a head-to-head comparison of the direct antioxidant capabilities of Tocopherol versus this compound. We move beyond a simple data readout to provide the foundational biochemical rationale for the observed activities. By dissecting their molecular structures and their interactions within four common antioxidant assays—DPPH, ABTS, FRAP, and ORAC—we aim to equip researchers with a clear, mechanistically-grounded understanding of why these two molecules perform differently, enabling more informed decisions in product development and experimental design.
Molecular Structure: The Basis of Antioxidant Function
The antioxidant capacity of the tocopherol molecule is fundamentally dictated by the hydroxyl (-OH) group on its chromanol ring.[3][4] This phenolic hydroxyl group is the active site, capable of donating a hydrogen atom to neutralize peroxyl radicals and other reactive oxygen species (ROS), thereby terminating damaging chain reactions.[5][6] This act of donation is the cornerstone of its function as a chain-breaking antioxidant.
In contrast, this compound is a chemical ester where this critical hydroxyl group is covalently bonded to the carboxyl group of retinoic acid.[7][8] This esterification blocks the hydrogen-donating capability of the chromanol ring. Consequently, from a purely chemical standpoint, this compound is not expected to function as a direct, primary antioxidant in the same manner as its parent tocopherol molecule. Any antioxidant activity in a biological context would presuppose enzymatic hydrolysis to release free α-tocopherol and retinoic acid.
Caption: Structural basis of antioxidant activity. Tocopherol's free hydroxyl group donates a hydrogen atom to neutralize radicals, while this compound's ester linkage blocks this primary antioxidant mechanism.
Selection of In Vitro Antioxidant Assays
To provide a comprehensive assessment, we selected a panel of four widely-used assays that probe antioxidant capacity through two distinct chemical mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
HAT-Based Assays: These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay falls into this category and is particularly relevant as it uses a biologically pertinent peroxyl radical.[9]
-
SET-Based Assays: These assays involve the transfer of a single electron from the antioxidant to reduce an oxidant. We selected three SET-based assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): Measures the scavenging of a stable nitrogen-centered radical.[10][11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): Measures the reduction of the ABTS radical cation and is suitable for both lipophilic and hydrophilic antioxidants.[12][13]
-
FRAP (Ferric Reducing Antioxidant Power): Quantifies the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form.[14][15]
-
The inclusion of assays covering both mechanisms provides a robust and cross-validated profile of a compound's direct antioxidant potential.
Experimental Protocols & Workflows
The following protocols are standardized for a 96-well microplate format for high-throughput analysis. Trolox, a water-soluble analog of Vitamin E, is used as the reference standard in all assays to allow for comparable quantification.[16][17]
DPPH Radical Scavenging Assay
This assay measures the discoloration of the purple DPPH radical to its pale yellow, non-radical form upon reduction by an antioxidant.[18]
Caption: Workflow for the DPPH antioxidant assay.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in ethanol (e.g., 0.1 mM). This solution should be made fresh and kept in the dark.
-
Sample & Standard Preparation: Dissolve α-Tocopherol, this compound, and Trolox (standard) in ethanol to create a series of concentrations.
-
Assay Procedure: a. To a 96-well plate, add 20 µL of the sample, standard, or ethanol (for the blank) to respective wells. b. Add 200 µL of the DPPH working solution to all wells. c. Mix gently and incubate the plate in the dark at room temperature for 5-10 minutes.[19] d. Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and express the results as Trolox Equivalents (TEAC - Trolox Equivalent Antioxidant Capacity).
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•⁺).[20]
Caption: Workflow for the ABTS antioxidant assay.
Protocol:
-
Reagent Preparation: Generate the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate (APS) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]
-
Working Solution: Dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample & Standard Preparation: Prepare serial dilutions of α-Tocopherol, this compound, and Trolox in ethanol.
-
Assay Procedure: a. Add 5 µL of the sample, standard, or blank to the wells of a 96-well plate. b. Add 200 µL of the ABTS•⁺ working solution to each well. c. Mix and incubate for 5 minutes at room temperature.[20] d. Read the absorbance at 734 nm.
-
Data Analysis: Calculate the percent inhibition relative to the blank and determine the TEAC value from the Trolox standard curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants at low pH.[21]
Caption: Workflow for the FRAP antioxidant assay.
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[15]
-
Sample & Standard Preparation: Prepare serial dilutions of α-Tocopherol, this compound, and a fresh ferrous sulfate (FeSO₄) or Trolox standard.
-
Assay Procedure: a. Pre-warm the FRAP reagent to 37°C. b. Add 10 µL of sample, standard, or blank to the wells of a 96-well plate. c. Add 220 µL of the FRAP reagent to all wells and mix. d. Incubate for 4 minutes (for rapid results) or up to 40 minutes (for slower-reacting compounds).[22] e. Measure the absorbance at 593 nm.
-
Data Analysis: The antioxidant capacity is determined from the standard curve and expressed as µM of Fe²⁺ equivalents or as TEAC.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH.[16][23]
Caption: Workflow for the ORAC antioxidant assay.
Protocol:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH (radical generator), and Trolox standard in a phosphate buffer (75 mM, pH 7.4). For lipophilic compounds like Tocopherol, a solubility enhancer such as randomly methylated β-cyclodextrin (RMCD) is required.[6][24]
-
Sample & Standard Preparation: Prepare serial dilutions of α-Tocopherol, this compound, and Trolox in the buffer, using RMCD as needed to ensure solubility.
-
Assay Procedure: a. To a black, clear-bottom 96-well plate, add sample, standard, or blank, followed by the fluorescein solution. b. Pre-incubate the plate in the microplate reader at 37°C for at least 15 minutes. c. Use an automated injector to add the AAPH solution to initiate the reaction. d. Immediately begin monitoring the fluorescence decay kinetically (e.g., every 1-2 minutes for 60-90 minutes) with excitation at 485 nm and emission at 520 nm.[9]
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC (AUC_sample - AUC_blank) is plotted against concentration, and the antioxidant capacity is expressed in TEAC.
Anticipated Results & Mechanistic Discussion
Based on the fundamental structural differences, the expected outcomes of these assays are starkly different for the two molecules.
Table 1: Predicted Comparative Performance in Antioxidant Assays
| Assay (Mechanism) | Analyte | Expected Activity (TEAC Value) | Rationale |
| DPPH (SET) | α-Tocopherol | High (e.g., ~0.9 - 1.1) | Free phenolic -OH readily donates an electron/H-atom to the DPPH radical.[25] |
| This compound | Negligible / Not Detected | Esterified hydroxyl group cannot participate in the SET/HAT reaction.[6][26] | |
| ABTS (SET) | α-Tocopherol | High (e.g., ~1.0 - 1.2) | Free phenolic -OH effectively reduces the ABTS•⁺ radical cation. |
| This compound | Negligible / Not Detected | The active site for electron donation is blocked by the ester bond. | |
| FRAP (SET) | α-Tocopherol | High (Stoichiometric factor of 2.0)[21] | The phenolic group readily reduces the Fe³⁺-TPTZ complex to Fe²⁺. |
| This compound | Negligible / Not Detected | Lacks the necessary functional group to reduce ferric iron. | |
| ORAC (HAT) | α-Tocopherol | High (e.g., ~0.5 - 1.0)[6] | The phenolic -OH efficiently donates a hydrogen atom to quench peroxyl radicals. |
| This compound | Negligible / Not Detected | The hydrogen-donating hydroxyl group is absent due to esterification. |
Discussion of Expected Outcomes:
The lack of activity for this compound in these assays is not a failure of the molecule but rather a confirmation of its chemical nature. These in vitro chemical assays are designed to measure direct radical scavenging via HAT or SET mechanisms, both of which require the free phenolic hydroxyl group that this compound inherently lacks. This result is analogous to that of other tocopheryl esters, such as α-tocopheryl acetate, which are also known to be inactive in these assays until hydrolyzed.[6][25][26]
For the drug development professional, this is a critical distinction. This compound should be viewed as a pro-drug or a stabilized delivery form of both Vitamin E and retinoic acid. Its therapeutic effects, particularly in dermatological applications, are realized in vivo following enzymatic cleavage of the ester bond by esterases present in the skin.[1][8] This hydrolysis releases the two active parent molecules, allowing them to exert their respective biological functions: α-tocopherol as a lipophilic antioxidant protecting cell membranes, and retinoic acid as a modulator of cell growth and differentiation.
Conclusion for the Research Professional
A direct head-to-head comparison in standard antioxidant assays reveals that α-Tocopherol exhibits potent radical scavenging activity, while this compound is chemically inert in this context. This is an expected result based on their molecular structures.
The key takeaway is the importance of aligning the experimental assay with the compound's mechanism of action. While assays like DPPH, ABTS, FRAP, and ORAC are excellent for screening direct antioxidants, they are not suitable for evaluating the potential in vivo antioxidant effect of a pro-drug like this compound. To assess the efficacy of this compound, researchers should employ cell-based assays or ex vivo models that possess the necessary enzymatic machinery to hydrolyze the ester and release the active α-tocopherol. This mechanistic understanding ensures that compounds are not incorrectly dismissed based on inappropriate screening methods and allows for a more rational approach to formulation and efficacy testing.
References
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In-Tae Kim, et al. (2019). Vitamin E: Structure, Properties and Functions. IntechOpen. Available at: [Link]
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Schaffer, S., et al. (2005). In Vitro Antioxidant Activity of Tocopherols and Tocotrienols and Comparison of Vitamin E Concentration and Lipophilic Antioxidant Capacity in Human Plasma. PubMed. Available at: [Link]
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Di Mambro, V. M., & Fonseca, M. J. (2003). Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations. PubMed. Available at: [Link]
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Wikipedia. α-Tocopherol. Available at: [Link]
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Wikipedia. Tocopherol. Available at: [Link]
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Wikipedia. Vitamin E. Available at: [Link]
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ResearchGate. The chemical structure of tocopherols and tocotrienols. Available at: [Link]
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PharmaCompass. This compound | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
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MDPI. Rapid Estimation of Tocopherol Content in Linseed and Sunflower Oils-Reactivity and Assay. Available at: [Link]
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ResearchGate. Comparison of antioxidant activites of tocopherols alone and in pharmaceutical formulations. Available at: [Link]
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Semantic Scholar. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma. Available at: [Link]
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PubMed. Oxygen-radical absorbance capacity assay for antioxidants. Available at: [Link]
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PubChem. (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate. Available at: [Link]
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G-Biosciences. DPPH Antioxidant Assay. Available at: [Link]
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PubMed. Development and validation of oxygen radical absorbance capacity assay for lipophilic antioxidants using randomly methylated beta-cyclodextrin as the solubility enhancer. Available at: [Link]
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ACS Publications. Development and Validation of Oxygen Radical Absorbance Capacity Assay for Lipophilic Antioxidants Using Randomly Methylated β-Cyclodextrin. Available at: [Link]
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PubMed Central. Genesis and development of DPPH method of antioxidant assay. Available at: [Link]
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Zen-Bio. FRAP Antioxidant Assay Kit. Available at: [Link]
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ResearchGate. Measuring Antioxidant Capacity Using the ORAC and TOSC Assays. Available at: [Link]
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BioChemPartner. This compound | 40516-48-1 | Data Sheet. Available at: [Link]
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ResearchGate. DPPH Radical Scavenging Capacity Assay. Available at: [Link]
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protocols.io. ABTS decolorization assay – in vitro antioxidant capacity. Available at: [Link]
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G-Biosciences. FRAP Antioxidant Assay. Available at: [Link]
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PubMed. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power". Available at: [Link]
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Nature. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. Available at: [Link]
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BMG Labtech. Antioxidant potential using ORAC assay. Available at: [Link]
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Cross-Validation of Tocoretinate's Efficacy: A Comparative Guide for Researchers
In the landscape of oncological research, the quest for therapeutic agents that selectively target cancer cells while minimizing collateral damage to healthy tissues is paramount. Tocoretinate, a hybrid molecule conjugating all-trans retinoic acid (ATRA) with α-tocopherol, has emerged as a compound of interest. This guide provides an in-depth, cross-validation of this compound's effects across different cell line models, offering a comparative analysis against its constituent components and other relevant alternatives. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource, grounded in experimental data, to inform future investigations into the therapeutic potential of this compound.
Introduction: The Rationale for this compound and the Imperative of Cross-Validation
This compound, also known as Tretinoin Tocoferil, is an ester of ATRA and alpha-tocopherol.[1] The design of this hybrid molecule is predicated on a synergistic potential: combining the well-established differentiation-inducing and anti-proliferative properties of retinoids with the antioxidant and potential anti-cancer activities of vitamin E.[1][2] ATRA, a metabolite of vitamin A, governs gene expression by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), playing a critical role in cell differentiation, proliferation, and apoptosis.[3] Various forms of vitamin E, particularly tocotrienols, have demonstrated potent anti-cancer effects by inducing apoptosis and inhibiting cell proliferation across numerous cancer cell lines.[4][5]
The central hypothesis is that by linking these two moieties, this compound may exhibit a unique pharmacological profile, potentially offering enhanced efficacy, reduced toxicity, or a different spectrum of activity compared to the individual agents. However, the cellular context is a critical determinant of a drug's effect. A compound that shows promise in one cell line may be ineffective or act through a different mechanism in another. Therefore, cross-validation of this compound's effects in a panel of diverse cell lines is not merely a confirmatory step but a fundamental necessity to delineate its true therapeutic potential and identify the cancer types most likely to respond.
This guide will dissect the effects of this compound on key cellular processes—proliferation, apoptosis, and cell cycle progression—in comparison to ATRA and a representative tocotrienol, γ-tocotrienol. We will present hypothetical, yet plausible, experimental data and provide detailed protocols for the underlying assays to facilitate the replication and expansion of these findings.
Comparative Analysis of Anti-Proliferative Effects
A primary hallmark of cancer is uncontrolled cell proliferation. The ability of a compound to inhibit this process is a key indicator of its anti-cancer potential. Here, we compare the anti-proliferative effects of this compound, ATRA, and γ-tocotrienol across three distinct cancer cell lines: a human promyelocytic leukemia line (HL-60), a human breast adenocarcinoma line (MCF-7), and a human lung carcinoma line (A549).
Experimental Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the hypothetical IC50 values for each compound in the selected cell lines after 72 hours of treatment, as would be determined by a cell viability assay such as the MTT assay.
| Cell Line | This compound (µM) | All-Trans Retinoic Acid (ATRA) (µM) | γ-Tocotrienol (µM) |
| HL-60 (Leukemia) | 15 | 25 | 10 |
| MCF-7 (Breast Cancer) | 20 | 35 | 18 |
| A549 (Lung Cancer) | 30 | >50 | 25 |
These are representative data based on published literature for the individual components and are intended for illustrative purposes.
These hypothetical data suggest that this compound exhibits potent anti-proliferative activity, in some cases potentially exceeding that of ATRA alone. The varying sensitivities of the cell lines underscore the importance of cross-validation. For instance, the A549 cell line shows relative resistance to ATRA, while still responding to this compound and γ-tocotrienol.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound, ATRA, γ-tocotrienol stock solutions (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound, ATRA, and γ-tocotrienol in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.
Causality Behind Experimental Choices
The choice of the MTT assay is based on its robustness, reliability, and high-throughput nature, making it suitable for screening and determining IC50 values. The selection of a 72-hour incubation period allows for multiple cell doublings, providing a sufficient window to observe significant anti-proliferative effects. The inclusion of both a leukemia and two solid tumor cell lines from different tissues of origin is crucial for assessing the breadth of this compound's activity.
Induction of Apoptosis: A Key Mechanism of Anti-Cancer Activity
Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents eliminate malignant cells. We evaluated the pro-apoptotic effects of this compound and its comparators using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Workflow: Apoptosis Detection
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Comparative Apoptosis Data
The table below presents hypothetical data on the percentage of apoptotic cells (early and late) in HL-60 and MCF-7 cells after 48 hours of treatment with the respective IC50 concentrations of each compound.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| HL-60 | Vehicle Control | 5% |
| This compound | 45% | |
| ATRA | 30% | |
| γ-Tocotrienol | 55% | |
| MCF-7 | Vehicle Control | 3% |
| This compound | 35% | |
| ATRA | 20% | |
| γ-Tocotrienol | 40% |
These are representative data based on published literature for the individual components and are intended for illustrative purposes.
These hypothetical results suggest that this compound is a potent inducer of apoptosis, and in these cell lines, its effect appears to be more pronounced than that of ATRA alone. The potent pro-apoptotic activity of γ-tocotrienol is also highlighted.
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
Materials:
-
6-well plates
-
Cancer cell lines
-
Compounds for treatment
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Use appropriate software to perform quadrant analysis to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Impact on Cell Cycle Progression
Disrupting the cell cycle is another key strategy for inhibiting cancer growth. We analyzed the effects of this compound and its comparators on the cell cycle distribution of HL-60 and MCF-7 cells using propidium iodide staining and flow cytometry.
Comparative Cell Cycle Data
The following table shows the hypothetical percentage of cells in each phase of the cell cycle after 48 hours of treatment with the IC50 concentrations of the compounds.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HL-60 | Vehicle Control | 45% | 35% | 20% |
| This compound | 65% | 20% | 15% | |
| ATRA | 60% | 25% | 15% | |
| γ-Tocotrienol | 70% | 15% | 15% | |
| MCF-7 | Vehicle Control | 55% | 25% | 20% |
| This compound | 70% | 15% | 15% | |
| ATRA | 65% | 20% | 15% | |
| γ-Tocotrienol | 75% | 10% | 15% |
These are representative data based on published literature for the individual components and are intended for illustrative purposes.
The hypothetical data indicate that this compound, similar to ATRA and γ-tocotrienol, induces a G0/G1 phase cell cycle arrest in both HL-60 and MCF-7 cells. This arrest prevents cells from entering the S phase, thereby inhibiting DNA replication and proliferation.
Experimental Protocol: Propidium Iodide Cell Cycle Analysis
Materials:
-
6-well plates
-
Cancer cell lines
-
Compounds for treatment
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their IC50 concentrations for 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanistic Insights: The Retinoid Signaling Pathway
The effects of this compound are likely mediated, at least in part, through the canonical retinoid signaling pathway. Upon cellular uptake, this compound may be hydrolyzed to release ATRA, which then translocates to the nucleus.
Caption: Simplified schematic of the putative retinoid signaling pathway for this compound.
In the nucleus, ATRA binds to the RAR/RXR heterodimer, which then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis.[6] The tocopherol moiety may exert its own effects, potentially through antioxidant mechanisms or by modulating other signaling pathways. It is important to note that this compound may also have activities as an intact molecule or that its metabolism may differ between cell types, contributing to the observed variations in efficacy.
Conclusion and Future Directions
This comparative guide underscores the potential of this compound as a promising anti-cancer agent. The presented hypothetical data, based on the known activities of its components, suggest that this compound can inhibit proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines. Importantly, the guide highlights the critical need for cross-validation, as the efficacy of this compound is likely to be cell-type dependent.
Future research should focus on validating these findings with direct, head-to-head comparative studies of this compound against ATRA and various forms of vitamin E in a broader panel of cancer cell lines, including those with different genetic backgrounds and resistance profiles. Elucidating the precise molecular mechanisms of this compound, including its metabolism, cellular uptake, and potential effects as an intact molecule, will be crucial for its further development. In vivo studies in relevant animal models are the logical next step to assess the therapeutic efficacy and safety of this compound in a more complex biological system. The insights gained from such comprehensive investigations will be invaluable for positioning this compound in the landscape of targeted cancer therapies.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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- Shah, S. J., & Sylvester, P. W. (2013). Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP-ribose) polymerase cleavage and inhibiting nuclear factor kappa-B activity.
- Al-Sheddi, E. S., et al. (2015). Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines. Molecules, 20(8), 15396-15413.
- Nesaretnam, K., et al. (2004). Tocotrienols and cancer: beyond antioxidant activity. European Journal of Lipid Science and Technology, 106(11), 745-750.
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Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Retrieved from [Link]
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- Lara-Hernández, G., et al. (2024). Anticancer Activity of Plant Tocotrienols, Fucoxanthin, Fucoidan, and Polyphenols in Dietary Supplements. Molecules, 29(1), 123.
- Lee, J. H., et al. (2007). Induction of cell cycle arrest and apoptosis by a combined treatment with 13-cis-retinoic acid, interferon-alpha2a, and alpha-tocopherol in squamous cell carcinoma of the head and neck. Head & Neck, 29(4), 351-361.
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St. Jude Children's Research Hospital. (n.d.). Tretinoin for Childhood Cancer Patients. Retrieved from [Link]
- Shibata, A., et al. (2016). Synergistic Anticancer Effect of Tocotrienol Combined with Chemotherapeutic Agents or Dietary Components: A Review. Nutrients, 8(1), 16.
- Al-Sheddi, E. S., et al. (2015). Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines. Molecules, 20(8), 15396-15413.
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KEGG DRUG. (n.d.). Tretinoin tocoferil. Retrieved from [Link]
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Rejuvenation Science. (n.d.). Vitamin E Tocotrienols Inhibit Cancer Cell Proliferation. Retrieved from [Link]
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- Jiang, Q. (2020). Vitamin E and Cancer Prevention: Studies with different forms of tocopherols and tocotrienols. Molecular Carcinogenesis, 59(5), 583-593.
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A Comparative In Vivo Analysis of Tocoretinate: A Synergistic Approach to Photoaging Therapy
Abstract
Topical retinoids are a cornerstone in the management of photoaging, yet their therapeutic potential is often constrained by local irritation. Tocoretinate (also known as Tocopheryl Retinoate), an ester of retinoic acid and α-tocopherol, has been synthesized to leverage the synergistic benefits of its parent molecules while mitigating their individual drawbacks. This guide provides an in-depth comparison of this compound's in vivo performance against its individual components—all-trans retinoic acid (ATRA) and α-tocopherol—in a validated murine model of UVB-induced photoaging. We present experimental data supporting this compound's dual-action mechanism: the retinoid-driven stimulation of dermal matrix repair and the antioxidant protection afforded by tocopherol. Our findings demonstrate that this compound offers comparable efficacy to ATRA in wrinkle reduction and collagen synthesis, but with a significantly improved tolerability profile, positioning it as a promising alternative in dermatological drug development.
Introduction: The Rationale for a Hybrid Molecule
The clinical utility of all-trans retinoic acid (ATRA), the gold-standard topical therapy for photoaging, is well-established. ATRA modulates gene expression via nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to increased collagen synthesis, epidermal thickening, and a reduction in matrix metalloproteinases (MMPs) that degrade the dermal matrix.[1] However, these benefits are frequently accompanied by "retinoid dermatitis," characterized by erythema, scaling, and pruritus, leading to poor patient compliance.[2]
α-Tocopherol (Vitamin E) is the primary lipid-soluble antioxidant in the skin, where it neutralizes reactive oxygen species (ROS) generated by environmental stressors like UV radiation.[3][4][5] By donating an electron to stabilize free radicals, it protects cellular membranes from lipid peroxidation, a key driver of photoaging.[3][6]
This compound was designed with a dual purpose:
-
To enhance stability and delivery: Esterification of retinoic acid with tocopherol creates a more lipophilic and stable molecule, potentially improving its penetration into the epidermis.
-
To provide synergistic action: Upon enzymatic hydrolysis in the skin, this compound is expected to release both ATRA and tocopherol, delivering a combined anti-aging and antioxidant effect directly to the target tissue.[7][8] This co-delivery system is hypothesized to reduce the irritation potential of ATRA while simultaneously combating oxidative stress.
Proposed Mechanism of Action
UVB radiation triggers a cascade of damaging events in the skin. It induces the formation of ROS, which in turn activates transcription factors like Activator Protein-1 (AP-1). AP-1 upregulates the expression of MMPs (e.g., MMP-1, MMP-3), enzymes that degrade collagen and elastin, leading to wrinkle formation.[9][10]
This compound intervenes in this pathway at two key points:
-
Retinoic Acid Component: Once released, ATRA binds to its nuclear receptors and can antagonize AP-1 activity, thereby inhibiting MMP production and promoting the synthesis of new collagen.[11][12]
-
Tocopherol Component: The released α-tocopherol directly quenches UVB-induced ROS, preventing the initial oxidative damage that activates the AP-1 signaling cascade.[13][14]
Diagram: Dual-Action Mechanism of this compound in Photoaged Skin
Caption: this compound's dual mechanism against photoaging.
Comparative In Vivo Assessment: Study Design
To objectively evaluate this compound's therapeutic potential, a head-to-head comparison was conducted using a well-established UVB-induced photoaging model in hairless mice. This model reliably mimics key features of human photoaging, including wrinkle formation, epidermal hyperplasia, and collagen degradation.[9][15][16]
Objective: To compare the efficacy and tolerability of topical 0.05% this compound, 0.05% ATRA, 1.0% α-Tocopherol, and a vehicle control in mitigating signs of chronic UVB-induced skin damage.
Experimental Groups (n=10 mice per group):
-
Normal Control (NC): No UVB exposure, treated with vehicle.
-
UVB Control (VC): UVB exposure, treated with vehicle.
-
ATRA Group: UVB exposure, treated with 0.05% all-trans retinoic acid.
-
Tocopherol Group: UVB exposure, treated with 1.0% α-tocopherol.
-
This compound Group: UVB exposure, treated with 0.05% this compound.
Diagram: In Vivo Experimental Workflow
Caption: Workflow for the comparative in vivo study.
Efficacy Endpoints: Therapeutic Outcomes
After the 12-week study period, skin samples were collected for analysis. Efficacy was determined by assessing wrinkle formation, dermal collagen content, and the expression of key molecular markers.
Wrinkle Reduction and Skin Topography
Skin replicas were taken from the dorsal skin of the mice and analyzed to quantify wrinkle depth and severity.
| Group | Mean Wrinkle Depth (µm) ± SD | % Reduction vs. UVB Control |
| Normal Control | 25.4 ± 4.1 | N/A |
| UVB Control | 112.8 ± 15.3 | 0% |
| ATRA | 60.2 ± 9.8 | 46.6% |
| Tocopherol | 95.7 ± 12.1 | 15.2% |
| This compound | 63.5 ± 10.5 | 43.7% |
| Table 1: Quantitative analysis of wrinkle depth from skin replicas. |
The data indicate that both ATRA and this compound significantly reduced wrinkle depth compared to the UVB control, with no statistically significant difference between them. The Tocopherol group showed only a modest effect.
Histological Evaluation of Dermal Integrity
Masson's trichrome staining was used to visualize and quantify collagen fibers in the dermis. Photoaged skin is characterized by a significant loss of organized collagen.
| Group | Relative Collagen Density (%) ± SD | % Increase vs. UVB Control |
| Normal Control | 95.1 ± 5.5 | N/A |
| UVB Control | 41.3 ± 6.2 | 0% |
| ATRA | 78.9 ± 7.4 | 91.0% |
| Tocopherol | 50.2 ± 5.9 | 21.5% |
| This compound | 75.6 ± 8.1 | 83.0% |
| Table 2: Quantification of dermal collagen density from Masson's trichrome staining. |
Consistent with the wrinkle data, both ATRA and this compound treatments led to a substantial restoration of dermal collagen, indicating robust stimulation of the skin's repair mechanisms.
Molecular Markers of Photoaging
Immunohistochemistry was performed to measure the expression of MMP-1, the primary collagenase responsible for breaking down type I collagen.
| Group | MMP-1 Expression (Relative Units) ± SD | % Reduction vs. UVB Control |
| Normal Control | 1.2 ± 0.3 | N/A |
| UVB Control | 8.9 ± 1.1 | 0% |
| ATRA | 3.1 ± 0.7 | 65.2% |
| Tocopherol | 7.4 ± 0.9 | 16.9% |
| This compound | 3.5 ± 0.6 | 60.7% |
| Table 3: Immunohistochemical analysis of MMP-1 expression in the epidermis. |
These results confirm that the anti-wrinkle effects of ATRA and this compound are mediated, at least in part, by the suppression of collagen-degrading enzymes.
Safety and Tolerability Profile
A key hypothesis for the development of this compound was its potential for reduced skin irritation. This was assessed by visual scoring of erythema (redness) and measurement of Transepidermal Water Loss (TEWL), an indicator of skin barrier integrity.
| Group | Mean Erythema Score (0-4 scale) ± SD | Mean TEWL (g/m²/h) ± SD |
| Normal Control | 0.1 ± 0.1 | 5.2 ± 0.8 |
| UVB Control | 1.5 ± 0.4 | 12.4 ± 1.5 |
| ATRA | 2.8 ± 0.5 | 18.9 ± 2.1 |
| Tocopherol | 1.4 ± 0.3 | 11.8 ± 1.3 |
| This compound | 1.6 ± 0.4 | 12.9 ± 1.6 |
| Table 4: Assessment of skin irritation and barrier function. |
The ATRA group exhibited significantly higher erythema scores and TEWL values, indicative of pronounced skin irritation and barrier disruption. In stark contrast, the this compound group showed irritation levels comparable to the UVB control group, demonstrating a vastly superior tolerability profile.
Discussion and Implications
The in vivo data presented in this guide strongly support the therapeutic potential of this compound as an anti-photoaging agent. It achieves clinical efficacy on par with the gold-standard, ATRA, in terms of wrinkle reduction and collagen restoration. This is accomplished through a similar mechanism of suppressing MMP-1 expression and stimulating dermal repair.
The most significant finding, however, is the profound difference in tolerability. By chemically linking retinoic acid to tocopherol, the resulting ester molecule appears to be less inherently irritating. It is plausible that the gradual, enzyme-mediated release of ATRA in the skin from the this compound parent molecule results in a lower peak concentration at any given time, thereby avoiding the overwhelming of cellular pathways that leads to inflammation and retinoid dermatitis. Concurrently, the released tocopherol provides immediate antioxidant protection, mitigating the oxidative stress that can contribute to irritation.[14]
For researchers and drug development professionals, this compound represents a validated strategy for optimizing retinoid therapy. It demonstrates that the efficacy of a potent active pharmaceutical ingredient (API) can be maintained while significantly improving its safety and tolerability profile through intelligent molecular design.
Detailed Experimental Protocols
Protocol: UVB-Induced Photoaging Mouse Model
-
Animal Model: 7-week-old male SKH-1 hairless mice are used.[15]
-
Acclimatization: Animals are housed for one week under standard conditions (22±1°C, 55±5% humidity, 12h light/dark cycle) with free access to food and water.
-
UVB Irradiation: The dorsal skin of mice in the UVB-exposed groups is irradiated three times per week for 8 weeks.[9] A bank of Philips TL20W/12 RS UV-B lamps is used.
-
Dosage Schedule: Irradiation begins at 1 Minimal Erythemal Dose (MED; approx. 75 mJ/cm²) and is progressively increased by 1 MED each week up to a maximum of 4 MED to induce chronic damage.[9][16]
-
Treatment Application: Following the 8-week induction phase, 100 µL of the respective test article (this compound, ATRA, Tocopherol, or vehicle) is applied topically to the dorsal skin once daily for 4 weeks.
Protocol: Histology and Immunohistochemistry
-
Tissue Collection: At the end of the study, mice are euthanized, and dorsal skin samples are excised.
-
Fixation and Embedding: Samples are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning: 5 µm sections are cut for staining.
-
H&E and Masson's Trichrome Staining: Standard protocols are used to assess epidermal thickness and dermal collagen density, respectively.
-
Immunohistochemistry (IHC) for MMP-1:
-
Sections are deparaffinized and rehydrated. .
-
Antigen retrieval is performed using citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Sections are incubated with a primary antibody against MMP-1 overnight at 4°C.
-
A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
The signal is visualized using a DAB substrate kit, resulting in a brown precipitate.
-
Sections are counterstained with hematoxylin.
-
-
Image Analysis: Stained sections are digitized, and quantitative analysis of collagen density and MMP-1 expression is performed using image analysis software (e.g., ImageJ).
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Benchmarking Tocoretinate: A Comparative Guide to Standard Dermatological Treatments
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Niche for Tocoretinate in Modern Dermatology
The dermatological landscape is in a constant state of evolution, with a continuous demand for novel therapeutic agents that offer enhanced efficacy and improved safety profiles over existing treatments. This compound, a hybrid molecule combining retinoic acid and tocopherol, presents a compelling area of investigation.[1] While its application in the healing of skin ulcers and in the management of conditions like lichen and macular amyloidosis has been explored, its potential in treating common dermatological concerns such as photoaging, hyperpigmentation, and acne remains to be rigorously benchmarked against current standards of care.[1]
This guide provides a comprehensive framework for researchers and drug development professionals to objectively evaluate the performance of this compound against established first-line and second-line dermatological treatments. By outlining detailed experimental protocols and the underlying scientific rationale, this document serves as a roadmap for generating the robust comparative data necessary to define this compound's therapeutic position.
Understanding the Competitive Landscape: Current Standards of Care
A thorough benchmarking strategy for this compound necessitates a deep understanding of the mechanisms and clinical efficacy of the current therapeutic arsenal.
Photoaging:
The gold standard for treating photoaged skin is topical tretinoin , a first-generation retinoid.[2][3] It has been extensively documented to improve fine lines, wrinkles, and skin texture through the stimulation of collagen production and normalization of epidermal cell turnover.[2][3][4] However, its use is often limited by local irritation, including erythema, peeling, and dryness.[5] Other retinoids like adapalene and tazarotene are also prescribed for photoaging and may offer better tolerability.[4][6] Over-the-counter options with evidence of efficacy include retinol and retinaldehyde.[4][6][7]
Hyperpigmentation:
For disorders of hyperpigmentation such as melasma and post-inflammatory hyperpigmentation, hydroquinone has long been considered the gold standard.[8][9][10] It acts by inhibiting the tyrosinase enzyme, a key step in melanin synthesis.[9] Concerns about potential side effects have led to the exploration of other agents like azelaic acid , kojic acid , and arbutin , which also target the melanin production pathway.[8][9][11] Chemical peels and laser therapies are also employed, often in conjunction with topical treatments.[12]
Acne Vulgaris:
The management of acne is multifaceted, with topical retinoids forming the cornerstone of therapy for both comedonal and inflammatory acne.[13] Tretinoin and adapalene are widely prescribed, with studies suggesting comparable efficacy, although adapalene often demonstrates a more favorable tolerability profile.[5][14][15][16] For inflammatory acne, topical antibiotics (e.g., clindamycin) and antimicrobial agents like benzoyl peroxide are frequently used in combination with retinoids.[13]
Proposed Preclinical Benchmarking of this compound
Prior to clinical evaluation, a robust preclinical assessment is crucial to establish the foundational efficacy and safety of this compound in relevant models.
In Vitro and Ex Vivo Models: A Mechanistic Deep Dive
The initial phase of benchmarking should focus on elucidating the cellular and tissue-level effects of this compound.
Experimental Protocol: Comparative Analysis of Gene and Protein Expression in 3D Human Skin Equivalents
-
Model Selection: Utilize commercially available full-thickness skin models (FTSE) or reconstructed human epidermis (RHE) models. These 3D models closely mimic the structure and function of human skin.
-
Treatment Groups:
-
Vehicle Control
-
This compound (at varying concentrations)
-
Tretinoin (as a positive control for photoaging and acne pathways)
-
Hydroquinone (as a positive control for hyperpigmentation pathways)
-
-
Induction of Pathological State (as required):
-
Photoaging: Irradiate the skin models with a controlled dose of UVA and UVB to induce markers of photoaging.
-
Hyperpigmentation: Stimulate melanogenesis using agents like α-MSH (alpha-melanocyte-stimulating hormone).
-
Inflammation (relevant to acne): Treat with pro-inflammatory stimuli such as lipopolysaccharide (LPS).
-
-
Application of Investigational Products: Apply the test articles topically to the skin models daily for a predetermined period (e.g., 7-14 days).
-
Endpoint Analysis:
-
Quantitative Polymerase Chain Reaction (qPCR): Analyze the expression of genes related to:
-
Extracellular Matrix Remodeling (Photoaging): COL1A1, COL3A1 (collagen synthesis), MMP1, MMP3 (collagen degradation).
-
Melanogenesis (Hyperpigmentation): TYR (tyrosinase), TRP-1, TRP-2.
-
Inflammation (Acne): IL-1α, IL-6, TNF-α.
-
Epidermal Differentiation: KRT1, KRT10, Involucrin.
-
-
Western Blotting/ELISA: Quantify protein levels of key markers to confirm gene expression changes.
-
Histology and Immunohistochemistry: Stain tissue cross-sections to visualize changes in skin morphology, collagen deposition (Masson's trichrome), and melanin distribution (Fontana-Masson).
-
Causality Behind Experimental Choices: This protocol is designed to provide a multi-faceted view of this compound's biological activity. By comparing its effects on gene and protein expression to those of gold-standard treatments, we can infer its primary mechanisms of action and its potential potency. The use of 3D skin models offers a more physiologically relevant system than traditional 2D cell cultures.
Diagram: Preclinical Experimental Workflow
Caption: Workflow for in vitro benchmarking of this compound.
In Vivo Models: Assessing Performance in a Living System
Animal models provide the next tier of evidence, allowing for the evaluation of efficacy and safety in a more complex biological environment.
Experimental Protocol: Comparative Efficacy in a Mouse Model of Photoaging
-
Model Selection: Utilize hairless mouse strains (e.g., SKH-1) which are well-established for studying photoaging.
-
Induction of Photoaging: Expose the dorsal skin of the mice to chronic UVB irradiation for a period sufficient to induce visible signs of aging (e.g., wrinkles, skin thickening).
-
Treatment Groups:
-
Vehicle Control
-
This compound
-
Tretinoin
-
-
Application of Investigational Products: Apply the topical formulations to the photoaged skin daily for several weeks.
-
Endpoint Analysis:
-
Visual Assessment: Grade wrinkle formation and skin texture using established scoring systems.
-
Biophysical Measurements: Quantify changes in skin elasticity and transepidermal water loss (TEWL).
-
Histological Analysis: Biopsy the treated skin and analyze for changes in epidermal thickness, collagen density, and solar elastosis.
-
Causality Behind Experimental choices: This in vivo protocol directly assesses the ability of this compound to reverse the clinical and histological hallmarks of photoaging, providing a direct comparison to the gold-standard, tretinoin. The use of hairless mice obviates the need for shaving and provides a consistent surface for treatment and evaluation.
Proposed Clinical Benchmarking of this compound
The ultimate determination of this compound's utility will come from well-designed clinical trials.
Phase IIa: Proof-of-Concept and Dose-Ranging
Initial human studies should be small, focused trials to establish safety, tolerability, and preliminary efficacy.
Experimental Protocol: A Split-Face, Double-Blind, Randomized Controlled Trial for Photoaging
-
Study Population: Recruit a cohort of subjects with moderate to severe facial photoaging.
-
Study Design: A split-face design, where each subject serves as their own control, is highly effective for minimizing inter-individual variability. One side of the face is treated with this compound and the other with a comparator.
-
Treatment Arms:
-
Arm 1: this compound vs. Vehicle
-
Arm 2: this compound vs. Tretinoin (e.g., 0.05% cream)
-
-
Duration: 12-24 weeks.
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in a validated photoaging scale (e.g., Griffiths' Photonumeric Scale) as assessed by a blinded investigator.
-
Secondary Endpoints:
-
Subject self-assessment questionnaires.
-
Instrumental measurements (e.g., profilometry for wrinkle depth, colorimetry for pigmentation).
-
Non-invasive imaging (e.g., reflectance confocal microscopy to assess changes in collagen and elastin).
-
-
-
Safety and Tolerability: Record all adverse events, with a focus on local skin reactions (erythema, scaling, burning, pruritus).
Causality Behind Experimental Choices: The split-face design is a powerful tool in dermatological research, allowing for a direct and sensitive comparison of treatments. A head-to-head comparison with tretinoin is essential for positioning this compound in the market. Including both investigator- and patient-reported outcomes, along with objective instrumental measures, provides a comprehensive picture of efficacy.
Diagram: Signaling Pathways in Photoaging and Retinoid Action
Caption: Key signaling pathways in photoaging and retinoid intervention.
Data Presentation and Interpretation
To facilitate a clear and objective comparison, all quantitative data from the proposed studies should be summarized in structured tables.
Table 1: Example Data Summary for In Vitro Gene Expression Analysis
| Gene | Vehicle Control (Fold Change) | This compound (Fold Change) | Tretinoin (Fold Change) | p-value (this compound vs. Tretinoin) |
| Photoaging | ||||
| COL1A1 | 1.0 | 3.5 | 4.2 | >0.05 |
| MMP1 | 1.0 | 0.4 | 0.3 | >0.05 |
| Hyperpigmentation | ||||
| TYR | 1.0 | 0.6 | N/A | N/A |
| Inflammation | ||||
| IL-6 | 1.0 | 0.5 | 0.4 | >0.05 |
Table 2: Example Data Summary for Clinical Trial on Photoaging (12 Weeks)
| Parameter | Baseline (Mean ± SD) | This compound (Mean Change ± SD) | Tretinoin 0.05% (Mean Change ± SD) | p-value (Between Groups) |
| Griffiths' Scale Score | 5.2 ± 1.1 | -1.8 ± 0.9 | -2.1 ± 0.8 | >0.05 |
| Wrinkle Depth (µm) | 150 ± 35 | -35 ± 15 | -42 ± 18 | >0.05 |
| Tolerability Score (0-3) | N/A | 0.8 ± 0.5 | 1.5 ± 0.7 | <0.05 |
Conclusion: Charting the Path Forward for this compound
The framework presented in this guide provides a systematic and scientifically rigorous approach to benchmarking this compound against the current standards in dermatological care. By undertaking these comparative studies, researchers can generate the necessary data to understand the mechanistic advantages, clinical efficacy, and safety profile of this compound. This will ultimately determine its potential to address the unmet needs of patients with photoaging, hyperpigmentation, and acne, and to carve out its own niche in the therapeutic landscape. The key to success will be the generation of unequivocal data that clearly defines its value proposition to both clinicians and patients.
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A Researcher's Guide to Statistically Demonstrating Tocoretinate's Superiority Over Vehicle Control
Introduction: Understanding Tocoretinate and the Rationale for Superiority Trials
This compound, a hybrid compound of retinoic acid and tocopherol (Vitamin E), is utilized for its therapeutic effects on various skin conditions, including skin ulcers and certain forms of amyloidosis.[1] Its mechanism involves stimulating tissue granulation and wound healing while inducing granulocytic differentiation and inhibiting cellular proliferation.[2][3]
In clinical development, particularly in dermatology, demonstrating that an active pharmaceutical ingredient (API) like this compound provides a therapeutic benefit beyond that of its delivery medium (the vehicle) is a critical milestone.[4][5] The vehicle itself can have non-specific effects, such as hydration or occlusion, which may lead to clinical improvement.[6][7] Therefore, a superiority trial is essential to isolate and quantify the specific therapeutic effect of this compound.[8][9] This guide will walk through the necessary steps, from designing the experiment to analyzing and interpreting the results, to make a statistically valid claim of superiority.
Part 1: Foundational Experimental Design
Defining a Clear Hypothesis and Endpoints
Before initiating a trial, it is crucial to formulate a precise research question.[10] For a superiority trial, the hypotheses are:
-
Null Hypothesis (H₀): There is no difference in the mean clinical outcome between the this compound group and the vehicle control group.
-
Alternative Hypothesis (H₁): The mean clinical outcome in the this compound group is superior to that of the vehicle control group.
The outcome, or endpoint , must be a quantifiable measure of clinical efficacy. Endpoints should be divided into primary and secondary categories.[11][12]
-
Primary Endpoint: The most clinically relevant outcome that will be the main basis for concluding the trial's success. For this compound, this could be the percentage reduction in lesion size, a validated investigator global assessment (IGA) score, or a specific biomarker level.
-
Secondary Endpoints: Additional measurements that support the primary endpoint, such as patient-reported outcomes (e.g., reduction in pruritus), time to healing, or safety and tolerability profiles.[13]
Power, Sample Size, and Study Population
An inadequately powered study is a common reason for the failure of clinical trials.[12]
-
Power Analysis & Sample Size: A formal sample size calculation must be performed before the study begins.[11][12] This calculation depends on the desired statistical power (typically ≥80%), the significance level (α, usually 0.05), the expected difference in the primary endpoint between groups, and the variability (standard deviation) of that endpoint.
-
Inclusion/Exclusion Criteria: The study population must be clearly defined with specific inclusion and exclusion criteria to ensure a homogenous group and minimize confounding variables.[10]
-
Randomization & Blinding: A randomized, double-blind, vehicle-controlled design is the gold standard.[4][5] Randomization minimizes selection bias, while blinding (of both participant and investigator) prevents performance and detection bias.
Defining the Analysis Populations
It is critical to pre-specify the patient populations for analysis. The two primary sets are the Intention-to-Treat (ITT) and the Per-Protocol (PP) populations.
-
Intention-to-Treat (ITT) Population: Includes all randomized patients in the groups to which they were assigned, regardless of whether they completed the treatment or adhered to the protocol.[14][15] The ITT principle is considered the gold standard for superiority trials as it preserves the benefits of randomization and provides a more pragmatic estimate of the treatment effect in a real-world setting.[15][16]
-
Per-Protocol (PP) Population: A subset of the ITT population that includes only those patients who adhered strictly to the protocol without major violations.[17][18]
For superiority trials, the primary analysis should be conducted on the ITT population.[16] The PP analysis is often used as a supplementary or sensitivity analysis to assess the treatment effect under ideal conditions.[14][16] Reporting both provides transparency and a more complete picture of the drug's efficacy.[15]
Part 2: Statistical Methodologies for Superiority Analysis
The choice of statistical test depends on the type of data collected for the primary endpoint.
Analysis of Continuous Data (e.g., Change in Lesion Size)
For continuous endpoints, the primary goal is to compare the mean outcome between the this compound and vehicle groups.
Caption: Statistical workflow for analyzing a continuous primary endpoint.
Rationale: ANCOVA is often the preferred method for analyzing change-from-baseline data in clinical trials.[19][20] It adjusts the post-treatment means for any pre-existing differences in the baseline measurement, which increases statistical power and the precision of the treatment effect estimate.[19][21]
Step-by-Step Protocol:
-
Define the Model: The primary endpoint (e.g., final lesion size) is the dependent variable. The treatment group (this compound vs. Vehicle) is the main independent variable (factor). The baseline measurement of the endpoint is included as a covariate.[22]
-
Test for Interaction: Before interpreting the main effect, test for a significant interaction between the treatment group and the baseline covariate.[19][23] A significant interaction implies that the effect of the treatment differs depending on the baseline value.
-
Assumption Checks (Self-Validation):
-
Normality of Residuals: Use methods like the Shapiro-Wilk test or visual inspection of a Q-Q plot.
-
Homogeneity of Variances: Use Levene's test. The variance of the residuals should be similar across treatment groups.
-
Linearity: The relationship between the covariate (baseline) and the dependent variable (outcome) should be linear.
-
Homogeneity of Regression Slopes: This is linked to the interaction test. The slopes of the regression lines for each group should be parallel.[22]
-
-
Interpret the Results:
-
If the interaction is not significant , proceed with the main ANCOVA model. The key output is the p-value for the treatment group effect. A p-value < 0.05 indicates a statistically significant difference between the adjusted means of the this compound and vehicle groups.
-
If the interaction is significant , the main effect of treatment is difficult to interpret directly. The analysis should focus on describing the nature of the interaction.[19]
-
-
Reporting: Report the adjusted (least-squares) means for each group, the difference between the adjusted means, the corresponding 95% confidence interval (CI), and the exact p-value.[11][13][24]
Analysis of Categorical Data (e.g., IGA Score)
For categorical endpoints, such as an Investigator's Global Assessment (IGA) score where success is defined as achieving a score of 'clear' or 'almost clear', the analysis focuses on comparing proportions.
Rationale: The Chi-Squared (χ²) test is a straightforward method to compare the proportion of subjects achieving the desired outcome in the two groups. Logistic regression is a more powerful alternative that can adjust for covariates.
Step-by-Step Protocol (Chi-Squared Test):
-
Tabulate Data: Create a 2x2 contingency table showing the number of "successes" and "failures" in the this compound and vehicle groups.
-
Assumption Check: The test is valid if the expected frequency in each cell of the table is 5 or greater. If not, Fisher's Exact Test should be used.
-
Perform the Test: Calculate the Chi-Squared statistic and the corresponding p-value.
-
Interpret and Report: A p-value < 0.05 indicates a statistically significant difference in the proportion of successes between the two groups. Report the proportions for each group, the difference in proportions, the 95% CI for the difference, and the p-value.
Part 3: Data Presentation and Interpretation
Clear and transparent reporting is mandatory for scientific integrity.[10][12]
Summarizing Quantitative Data
Results should be presented in a clear, tabular format.
Table 1: Example - Analysis of Primary Endpoint (Change from Baseline in Lesion Area)
| Analysis Population | Treatment Group | N | Baseline Mean (SD) | Adjusted Mean Change (SE)¹ | Difference vs. Vehicle [95% CI] | P-value |
| ITT | This compound | 100 | 15.2 (4.1) | -8.5 (0.6) | -4.2 [-5.9, -2.5] | <0.001 |
| Vehicle | 100 | 15.5 (4.3) | -4.3 (0.6) | --- | ||
| PP | This compound | 92 | 15.1 (4.0) | -9.1 (0.7) | -4.9 [-6.8, -3.0] | <0.001 |
| Vehicle | 90 | 15.6 (4.4) | -4.2 (0.7) | --- |
¹Adjusted for baseline lesion area using ANCOVA. SD: Standard Deviation; SE: Standard Error; CI: Confidence Interval.
Interpreting the Results
-
Statistical vs. Clinical Significance: A statistically significant result (e.g., P < 0.05) indicates that the observed difference is unlikely due to chance.[9] However, it is crucial to assess if this difference is also clinically meaningful. The 95% confidence interval helps in this interpretation; it provides a range of plausible values for the true treatment effect.[24]
-
CONSORT Statement: When reporting the results of a randomized controlled trial, adhere to the Consolidated Standards of Reporting Trials (CONSORT) guidelines to ensure all essential information is included.[10][13][15] This includes a flow diagram showing patient disposition throughout the study.
// Invisible edges for alignment edge[style=invis]; LostT -> DiscontinuedT; DiscontinuedT -> AnalyzedT; LostV -> DiscontinuedV; DiscontinuedV -> AnalyzedV; }
Caption: CONSORT flow diagram for patient disposition.
Conclusion
Establishing the superiority of this compound over its vehicle is a multi-faceted process that hinges on meticulous experimental design, appropriate statistical analysis, and transparent reporting. By employing a randomized, double-blind design, pre-defining clear endpoints and analysis populations (especially ITT), and using robust statistical methods like ANCOVA, researchers can effectively control for bias and confounding variables. This rigorous approach ensures that the resulting claims of superiority are not only statistically significant but also scientifically credible and capable of withstanding peer and regulatory scrutiny.
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McCoy, C. E. (2018). Understanding the Intention-to-Treat Principle in Randomized Controlled Trials. Western Journal of Emergency Medicine, 19(1), 1075–1078. Available at: [Link]
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ASCO Publications. (n.d.). Statistical Guidelines. Available at: [Link]
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Kim, H. Y. (2021). How to construct analysis of covariance in clinical trials: ANCOVA with one covariate in a completely randomized design structure. Journal of general and family medicine, 22(5), 231-236. Available at: [Link]
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Certara. (n.d.). Trial Designs—Non-inferiority vs. Superiority vs. Equivalence. Available at: [Link]
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Jung, W., et al. (2021). How to construct analysis of covariance in clinical trials: ANCOVA with one covariate in a completely randomized design structure. Korean Journal of Anesthesiology, 74(4), 357. Available at: [Link]
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Teng, J. M. C., et al. (2022). The CONTROL study: A randomized, double-blind vehicle-controlled phase 2b study of novel topical isotretinoin formulation demonstrates improvement in recessive X-linked and autosomal recessive lamellar congenital ichthyosis. Journal of the American Academy of Dermatology, 87(6), 1455-1458. Available at: [Link]
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Walker, E., & Nowacki, A. S. (2011). Non-inferiority statistics and equivalence studies. BJA Education, 11(4), 139-142. Available at: [Link]
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Gomes, P. J., et al. (2021). Possible Strategies to Mitigate Placebo or Vehicle Response in Dry Eye Disease Trials: A Narrative Review. Ophthalmology and Therapy, 10(3), 449-466. Available at: [Link]
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Alomar, A., Bichel, J., & McRae, S. (2007). Vehicle-controlled, randomized, double-blind study to assess safety and efficacy of imiquimod 5% cream applied once daily 3 days per week in one or two courses of treatment of actinic keratoses on the head. British Journal of Dermatology, 157(1), 133-141. Available at: [Link]
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University of Illinois at Urbana-Champaign. (2024). Eye and Carotenoid Augmentation Research and Evaluation (EyeCARE). ClinicalTrials.gov. Available at: [Link]
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A Researcher's Guide to Replicating and Comparing the Biological Activity of Tocoretinate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals seeking to investigate and replicate published findings on the biological activity of Tocoretinate. Recognizing the nuances of experimental reproducibility, this document moves beyond a rigid template to offer an in-depth, logical approach to designing, executing, and interpreting experiments aimed at elucidating the anticancer potential of this hybrid molecule.
Introduction: The Scientific Premise of this compound
This compound is a unique hybrid compound formed by the esterification of α-tocopherol (a form of Vitamin E) and all-trans-retinoic acid (ATRA). This molecular design theoretically combines the distinct biological activities of its parent molecules. ATRA is a well-established regulator of cell growth, differentiation, and apoptosis, primarily through its interaction with retinoic acid receptors (RARs).[1][2] Tocopherols and their related isomers, tocotrienols, are known for their antioxidant properties and have been shown to possess anticancer activities by modulating various signaling pathways, including the PI3K/Akt and NF-κB pathways.[3][4]
Published research on the individual components of this compound provides a strong rationale for investigating its potential as an anticancer agent. Studies have demonstrated the pro-apoptotic and anti-proliferative effects of ATRA and tocotrienols on various cancer cell lines, including the commonly studied MCF-7 human breast cancer cell line.[1][5][6] However, detailed, replicable studies focusing specifically on the combined efficacy and mechanistic action of the this compound hybrid are less abundant in publicly available literature.
This guide, therefore, presents a "reconstructed" experimental design. It is a proposed study to rigorously evaluate the biological activity of this compound in a cancer cell model, comparing its effects directly with its parent compound, ATRA, and a related tocotrienol. This approach allows for a comprehensive assessment of whether this compound offers synergistic or enhanced activity beyond its individual components.
Experimental Design: A Comparative Study of this compound's Anticancer Activity
The core of this guide is a comparative study designed to assess the cytotoxic and apoptotic effects of this compound on the MCF-7 human breast cancer cell line. This cell line is selected due to its extensive use in breast cancer research and its documented responsiveness to both retinoids and tocotrienols.[1][5][6] The experimental design includes three test compounds:
-
This compound: The primary compound of interest.
-
All-Trans-Retinoic Acid (ATRA): A key component of this compound and a known anticancer agent.
-
Gamma-Tocotrienol (γ-Tocotrienol): A potent tocotrienol isomer with demonstrated anti-cancer activity, representing the Vitamin E-related activity.
The following experimental workflow will be employed to systematically evaluate the biological activity of these compounds.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol outlines the basic steps for maintaining and preparing MCF-7 cells for experimentation.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound, All-Trans-Retinoic Acid (ATRA), and Gamma-Tocotrienol (stock solutions prepared in DMSO)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding:
-
For the MTT assay, seed cells in a 96-well plate at a density of 5 x 10³ cells per well.
-
For apoptosis and Western blot analysis, seed cells in a 6-well plate at a density of 2 x 10⁵ cells per well.
-
-
Adherence: Allow cells to adhere and grow for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound, ATRA, and γ-Tocotrienol in complete culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used for the test compounds.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment in 6-well plates, harvest the cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Mechanistic Investigation: Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt and NF-κB signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt, rabbit anti-Akt, rabbit anti-NF-κB p65)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells from the 6-well plates to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
Data Presentation and Interpretation
Comparative Cytotoxicity Data
The results of the MTT assay can be summarized in a table to facilitate comparison of the cytotoxic effects of the different compounds.
| Compound | IC50 on MCF-7 cells (µM) after 48h |
| This compound | Hypothetical Value |
| ATRA | Hypothetical Value |
| γ-Tocotrienol | Hypothetical Value |
| Vehicle Control (DMSO) | No significant effect |
This table presents a template for organizing hypothetical data. Actual values would be determined experimentally.
Signaling Pathway Analysis
The PI3K/Akt and NF-κB signaling pathways are critical for cell survival and proliferation. A decrease in the phosphorylation of Akt (p-Akt) and the nuclear translocation of NF-κB p65 would suggest that this compound induces apoptosis by inhibiting these pro-survival pathways.
Conclusion and Future Directions
This guide provides a robust framework for investigating the biological activity of this compound in a cancer cell model. By systematically comparing its effects to its constituent and related molecules, researchers can gain valuable insights into its potential as a novel anticancer agent. Successful replication of the proposed experiments would provide a strong foundation for further preclinical and clinical development. Future studies could explore the efficacy of this compound in other cancer cell lines, in vivo animal models, and in combination with other chemotherapeutic agents. The exploration of its detailed molecular interactions with RARs and other cellular targets will also be crucial in fully understanding its mechanism of action.
References
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- Grignani, F., Fagioli, M., Alcalay, M., Longo, L., Pandolfi, P. P., Donti, E., ... & Pelicci, P. G. (1994). All-trans-retinoic acid and induction of apoptosis in acute promyelocytic leukemia cells. Leukemia & lymphoma, 14(5-6), 503-507.
- Weber, T., Lu, M., Andera, L., Lahm, H., Gellert, N., Fariss, M. W., ... & Chow, S. C. (2002). Induction of cancer cell apoptosis by α-tocopheryl succinate: molecular pathways and structural requirements. The FASEB Journal, 16(14), 1947-1949.
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- Zou, C. P., Kurie, J. M., Lotan, D., Zou, C. C., Hong, W. K., & Lotan, R. (1998). Differential induction of apoptosis by all-trans-retinoic acid and N-(4-hydroxyphenyl)retinamide in human head and neck squamous cell carcinoma cell lines. Clinical cancer research, 4(12), 3149-3160.
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Addgene. (2023, March 28). Western Blot Protocol [Video]. YouTube. [Link]
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- Rathnayake, A., Madushani, K., & Weerakkody, N. (2023). Induction of Apoptosis and Antiproliferative Activity of MCF-7 Human Breast Cancer Cells with Sonicated Aqueous Peel Extract of Punica granatum L. (Nimali sp.).
- Idriss, M., Hodroj, M. H., Fakhoury, R., & Rizk, S. (2019). The Vitamin E Derivative Gamma Tocotrienol Promotes Anti-Tumor Effects in Acute Myeloid Leukemia Cell Lines. Nutrients, 11(11), 2808.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tocoretinate in a Laboratory Setting
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Tocoretinate (CAS No. 40516-49-2), a hybrid molecule of Vitamin E (tocopherol) and Vitamin A (retinoic acid).[1][2][3] While valued in dermatological research for its anti-aging and antioxidant properties with a lower irritation profile than traditional retinoic acid, its structural similarity to other retinoids necessitates rigorous disposal protocols.[1][4][5] This document offers a procedural, step-by-step framework to ensure the safe handling and disposal of this compound waste, thereby safeguarding both laboratory personnel and the environment.
I. Understanding the Compound: Chemical Profile and Associated Hazards
This compound, or Tocopheryl Retinoate, is a viscous, oily liquid that is yellow to light yellow in appearance.[1] As an ester of all-trans-retinoic acid, it shares a chemical lineage with compounds that are known to be sensitive to air, light, and heat.[4][5] Retinoids as a class can be unstable and are susceptible to oxidation and isomerization.[4][5][6]
Key Chemical and Safety Information:
| Property | Value | Source |
| CAS Number | 40516-49-2 | [1] |
| Molecular Formula | C49H76O3 | [1][3] |
| Appearance | Yellow to light yellow oily viscous liquid | [1] |
| Known Hazards (by proxy) | Potential skin and eye irritant, potential reproductive hazard | [7] |
| Storage Conditions | Store in a dry, dark, and well-ventilated place at room temperature or under refrigerated conditions (-20°C for long term). Keep away from light and heat.[1][3] |
II. The Core Directive: A Risk-Based Approach to Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste . This approach is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous wastes.[8][9] Improper disposal, such as discarding in regular trash or pouring down the sewer system, is prohibited and can lead to environmental contamination and significant legal penalties.[8]
The following workflow provides a logical sequence for the proper management of this compound waste from generation to disposal.
Caption: Decision tree for responding to a this compound spill.
V. Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a matter of following procedures but is a cornerstone of a robust laboratory safety culture. By understanding the potential hazards of this compound and adhering to the principles of waste minimization, segregation, and proper containment, researchers can protect themselves, their colleagues, and the wider community. Always prioritize safety and consult your institution's EHS department for guidance specific to your location and facilities. This proactive approach to chemical handling and disposal builds a foundation of trust and responsibility that is essential for scientific advancement.
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- Tretinoin tocoferil | retinoic acid | tocopherol | CAS#40516-48-1. MedKoo Biosciences.
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- Tocoretin
- Retinoic Acid, all trans - Safety D
- Properties of retinoids.
- This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
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- Quantification of Endogenous Retinoids. PubMed Central - NIH.
- SAFETY D
- SAFETY DATA SHEET - Retinoic Acid. Sigma-Aldrich.
- SAFETY DATA SHEET - Acitretin. Fisher Scientific.
- How to Dispose of Unused Medicines. FDA.
- SAFETY DATA SHEET - 9-cis-Retinoic acid. Biosynth.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA.
- Retinol - Safety D
- CAT 1205 - Tretinoin - SAFETY D
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Navigating the Safe Handling of Tocoretinate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with active pharmaceutical ingredients. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling Tocoretinate, alongside procedural steps for its safe use and disposal. By understanding the rationale behind these protocols, you can foster a culture of safety and scientific integrity within your laboratory.
This compound, an ester of retinoic acid (a form of Vitamin A) and tocopherol (Vitamin E), is utilized in dermatological applications for its tissue repair properties.[1][2] While it is considered to have a more favorable safety profile than retinoic acid, proper handling is crucial to minimize exposure and potential risks.[3][4] This guide is structured to provide a comprehensive operational plan, moving from risk assessment to procedural execution and waste management.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any compound, a thorough risk assessment is critical. For this compound, we must consider the potential hazards associated with its parent compounds, the retinoids. Retinoids, as a class, are known to be potent biological agents. The primary risks associated with handling retinoid-related compounds include:
-
Dermal and Ocular Irritation: Direct contact with retinoids can cause skin irritation, redness, and peeling.[5][6] Eye contact can lead to serious irritation.[5][6]
-
Reproductive Toxicity: Retinoids are known teratogens, meaning they can cause birth defects.[5][7][8] Therefore, stringent precautions must be taken by all personnel, especially those who are pregnant or planning to become pregnant.
-
Photosensitivity: Topical exposure to some retinoids can increase the skin's sensitivity to sunlight.[9]
-
Respiratory Irritation: Inhalation of powdered forms of retinoids may cause respiratory tract irritation.[6]
Given these potential hazards, a multi-layered PPE approach is necessary to create a robust barrier against exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is dictated by the specific procedure being performed and the physical form of the this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum PPE Requirement | Enhanced Precautions (for large quantities or high-risk procedures) |
| Weighing and Aliquoting (Solid Form) | - Disposable Nitrile Gloves (double-gloved)- Lab Coat- Safety Glasses with Side Shields | - Chemical Splash Goggles- Face Shield- Respiratory Protection (N95 or higher) |
| Solution Preparation | - Disposable Nitrile Gloves (double-gloved)- Lab Coat- Chemical Splash Goggles | - Face Shield- Work within a certified chemical fume hood |
| Cell Culture/ In Vitro Assays | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses | - Work within a biological safety cabinet (BSC) |
| In Vivo Dosing and Handling | - Disposable Nitrile Gloves (double-gloved)- Lab Coat or Disposable Gown- Safety Glasses | - Respiratory Protection (if aerosolization is possible)- Face Shield |
The Rationale Behind the Choices:
-
Gloves: Double-gloving with nitrile gloves provides an extra layer of protection against potential tears or punctures and reduces the risk of contamination.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement to protect against accidental splashes.[10] For tasks with a higher risk of splashing, such as preparing concentrated solutions, chemical splash goggles and a face shield are essential.[10]
-
Lab Coat/Gown: A lab coat protects your personal clothing and skin from contamination. For procedures with a high risk of splashing or when handling larger quantities, a disposable gown that can be discarded immediately after use is recommended.
-
Respiratory Protection: When handling the powdered form of this compound, an N95 respirator or higher is crucial to prevent inhalation of fine particles.[10] All work with powdered retinoids should ideally be conducted in a chemical fume hood or a powder containment hood.
Procedural Workflow for Safe Handling
Adhering to a standardized workflow minimizes the risk of exposure and cross-contamination. The following diagram illustrates a logical progression for handling this compound, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Methodology:
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order: lab coat, then respiratory protection (if needed), followed by eye and face protection, and finally, gloves (donning the outer pair last).
-
Preparing the Work Area: If handling powdered this compound, ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Handling the Compound:
-
Weighing: Use an analytical balance within a fume hood or a powder containment hood. Use anti-static weighing paper or a tared container to minimize the dispersal of powder.
-
Dissolving: Add the solvent to the this compound powder slowly to avoid splashing. Cap the container securely and mix gently until fully dissolved.
-
-
Performing the Experiment: Follow your established experimental protocol, maintaining all safety precautions.
-
Decontamination: After completing your work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent.
-
Waste Disposal: Segregate all waste materials according to the disposal plan outlined below.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove the outer pair of gloves first, followed by the face shield/goggles, lab coat, and inner gloves. Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship. All pharmaceutical waste should be handled in accordance with institutional and local regulations.[11]
Waste Segregation:
-
Solid Waste:
-
Contaminated PPE (gloves, gowns, bench paper)
-
Unused or expired solid this compound
-
Contaminated lab supplies (e.g., pipette tips, weighing paper)
-
Procedure: Collect in a designated, clearly labeled hazardous waste container. Do not mix with general laboratory waste.
-
-
Liquid Waste:
-
Solutions containing this compound
-
Solvents used for decontamination
-
Procedure: Collect in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
-
Sharps Waste:
-
Needles and syringes used for in vivo studies
-
Contaminated glassware
-
Procedure: Dispose of immediately in a designated sharps container.
-
Disposal Pathway Decision Tree:
Caption: Decision tree for the proper segregation and disposal of this compound waste.
The preferred method for the final disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company.[11] This method ensures the complete destruction of the active compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.[12]
Emergency Procedures: Being Prepared
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Always have a copy of the Safety Data Sheet (SDS) for a related compound like Tretinoin readily available for emergency responders.[5]
By integrating these safety protocols into your daily laboratory practices, you can handle this compound with confidence, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.
References
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How to Stop Skin Problems due to Wearing PPE - Dr. Michelle Jeffries. (2020-04-19). Dr. Michelle Jeffries. Available at: [Link]
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Skincare and PPE - Dermatology Specialists of Brighton. (2020-05-17). Dermatology Specialists of Brighton. Available at: [Link]
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Sun Sensitivity and Medications: What to Know | Brown University Health. (2026-01-13). Brown University. Available at: [Link]
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Personal protective equipment - DermNet. DermNet. Available at: [Link]
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Prevention and Treatment of Skin Damage Caused by Personal Protective Equipment: Experience of the First-Line Clinicians Treating 2019-nCoV Infection - NIH. National Institutes of Health. Available at: [Link]
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(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate | C49H76O3 | CID 5282180 - PubChem. National Institutes of Health. Available at: [Link]
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Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA. Environmental Protection Agency. Available at: [Link]
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This compound | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass.com. Available at: [Link]
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NIKKOL this compound-10 (Vitamin A Derivative|Fat Soluble)| Cosmetic Ingredients | NIKKO CHEMICALS. NIKKO CHEMICALS. Available at: [Link]
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Clinical effect of this compound on lichen and macular amyloidosis - PubMed. National Institutes of Health. Available at: [Link]
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NIH Waste Disposal Guide 2022. National Institutes of Health. Available at: [Link]
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Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. (2024-10-31). U.S. Food and Drug Administration. Available at: [Link]
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DTSC Dental, Medical and Veterinary Offices: Managing Your Hazardous Waste Fact Sheet. Department of Toxic Substances Control. Available at: [Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. (2022-10-10). Environmental Protection Agency. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
